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  • Product: 3-Methyldodecanal
  • CAS: 10522-20-0

Core Science & Biosynthesis

Foundational

3-Methyldodecanal chemical properties and structure

The following is an in-depth technical guide on 3-Methyldodecanal , designed for researchers and drug development professionals. CAS Registry Number: 10522-20-0 Molecular Formula: C₁₃H₂₆O Class: Branched-Chain Aliphatic...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-Methyldodecanal , designed for researchers and drug development professionals.

CAS Registry Number: 10522-20-0 Molecular Formula: C₁₃H₂₆O Class: Branched-Chain Aliphatic Aldehyde[1]

Executive Summary

3-Methyldodecanal is a semi-linear, branched-chain aldehyde identified as a trace volatile component in Citrus bergamia (Bergamot) and other citrus essential oils.[1][2] Unlike its straight-chain analog (dodecanal) or its commercially ubiquitous isomer (2-methyldodecanal or MNA), 3-methyldodecanal occupies a niche structural space.[1] It serves as a critical model for investigating Structure-Odor Relationships (SOR) and the steric constraints of Olfactory Receptors (GPCRs).

For the drug development scientist, 3-methyldodecanal represents a lipophilic ligand capable of modulating specific Class A GPCRs (Olfactory Receptors). Its metabolic profile—governed by the C3-methyl branch—offers insights into lipid peroxidation byproducts and the stability of aldehyde pharmacophores in vivo.

Chemical Identity & Structural Analysis[1][3][4][5]

Molecular Architecture

The molecule features a twelve-carbon backbone with a methyl substitution at the C3 position. This branching introduces a chiral center at C3, resulting in two enantiomers: (R)-3-methyldodecanal and (S)-3-methyldodecanal.[1] In natural citrus extracts, it typically exists as a scalemic mixture, whereas industrial hydroformylation routes yield racemics.

PropertyValue
IUPAC Name 3-Methyldodecanal
CAS Number 10522-20-0
Molecular Weight 198.35 g/mol
Exact Mass 198.1984 Da
LogP (Predicted) ~5.2 (Highly Lipophilic)
Boiling Point ~255°C (at 760 mmHg)
Density ~0.83 g/cm³
Stereochemical Implications

The C3-methyl group creates a specific steric volume that differentiates it from the C2-substituted "MNA" (2-methyldodecanal).[1]

  • C2-Substitution (MNA): Sterically protects the carbonyl from nucleophilic attack and oxidation.

  • C3-Substitution (3-Methyldodecanal): Provides less steric protection to the carbonyl but significantly alters the hydrophobic binding footprint in the receptor pocket.

Synthetic Routes & Manufacturing[1][6]

Industrial Pathway: Hydroformylation (Oxo Process)

Industrial production typically involves the hydroformylation of C12 olefins (dodecenes). This process yields a mixture of isomers.[3][4]

  • Feedstock: 1-Dodecene or internal dodecenes.

  • Catalyst: Rhodium or Cobalt complexes.

  • Outcome: A mixture of n-tridecanal (linear), 2-methyldodecanal (branched), and 3-methyldodecanal (branched).[1]

  • Purification: Fractional distillation is required to isolate the 3-methyl isomer, though it is often left in technical grade mixtures for cost efficiency.

Laboratory Scale: Targeted Synthesis

For research requiring high purity (>98%), a targeted oxidation of the corresponding alcohol is the gold standard.

Protocol: PCC Oxidation of 3-Methyldodecanol

  • Precursor: 3-Methyldodecanol (synthesized via Grignard reaction of methylmagnesium bromide with dodecene oxide or similar chain-extension logic).[1]

  • Reagent: Pyridinium Chlorochromate (PCC).

  • Solvent: Dichloromethane (DCM).

Synthesis cluster_0 Precursor Synthesis cluster_1 Oxidation Step A Decyl Magnesium Bromide (C10H21MgBr) C Intermediate Alcohol (Secondary) A->C Grignard Addition B Propylene Oxide B->C D 3-Methyldodecanol (Primary Alcohol) C->D Rearrangement/ Purification F 3-Methyldodecanal (Target) D->F Oxidation (25°C, 2h) E PCC / DCM (Oxidizing Agent) E->F caption Figure 1: Targeted Synthesis via Alcohol Oxidation

Analytical Profiling

Accurate identification relies on distinguishing the 3-methyl isomer from the 2-methyl isomer.

Mass Spectrometry (GC-MS)

The fragmentation pattern is distinct due to the McLafferty rearrangement.

  • Molecular Ion (M+): m/z 198 (often weak).

  • Base Peak: Typically m/z 43 or 57 (alkyl chain).

  • Diagnostic Fragments:

    • M-18: Loss of water (m/z 180).

    • M-44: Loss of acetaldehyde unit (characteristic of aldehydes, but modified by branching).

    • McLafferty Rearrangement: In 3-methyl aldehydes, the gamma-hydrogen transfer is sterically influenced.[1] Expect fragments at m/z 58 or m/z 72 depending on the precise cleavage relative to the methyl branch.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.75 ppm (1H, t, J=2 Hz): Aldehyde proton. Note the triplet splitting due to the adjacent -CH₂- group (C2). Contrast: 2-Methyldodecanal would show a doublet here.[1]

    • δ 2.3-2.4 ppm (2H, m): Methylene protons at C2 (alpha to carbonyl).

    • δ 0.95 ppm (3H, d, J=6.5 Hz): Methyl group at C3.

    • δ 1.26 ppm (broad s): Bulk methylene chain.

    • δ 0.88 ppm (3H, t): Terminal methyl.

Biological Interface: Olfactory Receptors (GPCRs)[8][9]

3-Methyldodecanal acts as a ligand for specific Olfactory Receptors (ORs), which are Class A GPCRs.

Mechanism of Action

Upon binding to the orthosteric site of the OR in the olfactory epithelium, the molecule triggers a cAMP-mediated cascade. The C3-methyl group likely imposes a "shape cutoff," preventing binding to receptors strictly tuned for linear aldehydes (like OR2T11), while activating broadly tuned receptors.

Signaling Pathway

The transduction mechanism follows the canonical cAMP pathway.

GPCR_Pathway Ligand 3-Methyldodecanal OR Olfactory Receptor (GPCR Class A) Ligand->OR Binding G_prot G_olf Protein (Heterotrimeric) OR->G_prot Activation (GDP->GTP) AC Adenylyl Cyclase (III) G_prot->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP CNG CNG Channel (Ca++ Influx) cAMP->CNG Gating Depol Membrane Depolarization CNG->Depol Ion Flux caption Figure 2: Olfactory Signal Transduction Cascade

Toxicology & Metabolism[1]
  • Metabolic Fate: Aldehydes are rapidly oxidized to their corresponding carboxylic acids by Aldehyde Dehydrogenases (ALDH).

    • Reaction: 3-Methyldodecanal → 3-Methyldodecanoic acid.[1]

    • Beta-Oxidation:[1] The resulting acid undergoes beta-oxidation. The methyl branch at C3 poses a "metabolic block" after the first cycle, requiring alpha-oxidation or specific isomerase activity to proceed, potentially increasing the half-life compared to linear analogs.

  • Safety: As a Class I Cramer compound (simple structure, low toxicity), it is generally regarded as safe (GRAS) at trace levels found in foods/fragrances.

Experimental Protocol: Isolation & Purification

Objective: Isolate an enriched fraction of 3-methyldodecanal from a crude hydroformylation mixture (synthetic) or essential oil (natural).

Reagents:

  • Crude Aldehyde Mixture[1]

  • Sodium Bisulfite (saturated aqueous solution)

  • Diethyl Ether[1][5][6]

  • Sodium Carbonate (10%)

  • Magnesium Sulfate (anhydrous)

Step-by-Step Methodology:

  • Bisulfite Adduct Formation:

    • In a 500 mL flask, combine 50 mL of crude aldehyde mixture with 100 mL of saturated Sodium Bisulfite solution.

    • Stir vigorously for 4 hours at 0°C. Sterically unhindered aldehydes (n-dodecanal) form adducts rapidly. The branched 3-methyldodecanal forms adducts slower than linear but faster than 2-methyl isomers.[1] Note: This kinetic resolution is imperfect but useful.

  • Washing:

    • Filter the white precipitate (bisulfite adducts).

    • Wash the precipitate with diethyl ether to remove non-aldehyde impurities (hydrocarbons, alcohols).

  • Regeneration:

    • Suspend the solid adduct in 100 mL of water.

    • Slowly add 10% Sodium Carbonate solution until pH > 10. The adduct decomposes, releasing the free aldehyde.

    • Critical Step: If performing kinetic separation, regenerate fractions sequentially over time.

  • Extraction:

    • Extract the aqueous mixture with Diethyl Ether (3 x 50 mL).

    • Dry the organic layer over Magnesium Sulfate.

    • Concentrate under reduced pressure.

  • Final Purification:

    • Perform fractional vacuum distillation.

    • Target: Collect fractions boiling at ~110-115°C at 0.5 mmHg (estimated). Verify fractions via GC-MS looking for the diagnostic McLafferty fragment (m/z 58/72).

References

  • National Institute of Technology and Evaluation (NITE). (2023). Chemical Risk Information Platform (NITE-CHRIP): 3-Methyldodecanal (CAS 10522-20-0).[1][7] Retrieved from [Link]

  • Gonzalez-Mas, M. C., et al. (2019).[2][8][9][10] Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science.[10] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 3-Methyldodecanal.[1][7][4][10][11] National Library of Medicine. Retrieved from [Link]

  • Bedoukian Research. (2006). Synthetic Pheromone Compositions and Methods (Patent Context for Methyl-Branched Aldehydes).

Sources

Exploratory

3-Methyldodecanal: Natural Occurrence, Biosynthetic Origins, and Analytical Characterization

Executive Summary 3-Methyldodecanal (C₁₃H₂₆O), often commercially designated as Mandarin Aldehyde or Citrylal, is a branched-chain aliphatic aldehyde prized for its potent, diffusive citrus-waxy odor profile.[1][2] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyldodecanal (C₁₃H₂₆O), often commercially designated as Mandarin Aldehyde or Citrylal, is a branched-chain aliphatic aldehyde prized for its potent, diffusive citrus-waxy odor profile.[1][2] While widely utilized as a synthetic "nature-identical" fragrance ingredient, its authentic natural occurrence is restricted to trace levels within specific biological matrices, most notably the essential oils of the Citrus genus.

This technical guide dissects the natural provenance of 3-methyldodecanal, elucidating the biosynthetic mechanisms responsible for its formation (methyl-branched fatty acid metabolism) and providing analytical protocols for its detection in complex natural extracts. This document serves researchers requiring a definitive distinction between synthetic adulteration and genuine biogenic presence.

Natural Occurrence and Sources

Unlike linear fatty aldehydes (e.g., dodecanal) which are ubiquitous in nature, 3-methyldodecanal is a rare, high-impact trace volatile. Its presence is often masked by the overwhelming abundance of terpenes (limonene) and straight-chain aldehydes.

Primary Botanical Sources

The definitive identification of 3-methyldodecanal has been confirmed in the peel oils of specific Citrus species. It acts as a "character impact" minor constituent, modifying the linear aldehyde profile to add complexity and substantivity.

Source SpeciesCommon NameConcentrationCo-occurring Volatiles
Citrus limon LemonTrace (<0.01%)Limonene,

-Terpinene, Citral
Citrus bergamia BergamotTraceLinalyl acetate, Linalool
Citrus reticulata MandarinTraceDimethyl anthranilate,

-Sinensal

Technical Insight: In Citrus limon, 3-methyldodecanal is often found alongside other methylated aldehydes such as 4-methyldecanal and 6-methylnonanal.[3] This suggests a systemic biosynthetic capability for methyl-branching within the flavedo oil glands, rather than a random enzymatic error.

Entomological Significance

While less documented than linear pheromones, branched aldehydes serve as semiochemicals in Arthropoda. 3-Methyldodecanal has been investigated as a potential component of cuticular hydrocarbons and pheromone blends in Coleoptera and Lepidoptera, where methyl-branching disrupts lipid packing, lowering the melting point and increasing volatility for signal transmission.

Biosynthetic Mechanisms

The biogenesis of 3-methyldodecanal deviates from the standard fatty acid synthase (FAS) pathway. The introduction of the methyl group at the C3 position (relative to the aldehyde carbonyl) implies a specific incorporation event during chain elongation or a post-elongation modification.

The Methylmalonyl-CoA Pathway (Canonical Model)

The most scientifically robust model for 3-methyl substitution involves the promiscuity of Fatty Acid Synthase (FAS) or a dedicated Polyketide Synthase (PKS) module.

  • Initiation/Elongation: The chain grows via standard Malonyl-CoA extensions.

  • Branch Incorporation: A specific acyltransferase domain accepts Methylmalonyl-CoA instead of Malonyl-CoA. This introduces a methyl branch.[4]

  • Positioning: To achieve a 3-methyl structure in the final aldehyde, the methylmalonyl unit must be incorporated at the penultimate step of condensation before the final chain termination or reduction.

  • Reduction: The resulting 3-methyldodecanoic acid (or acyl-ACP) is reduced by a Fatty Acyl-CoA Reductase (FAR) to the aldehyde.

Visualization of Biosynthetic Logic

Biosynthesis Start Acetyl-CoA (Initiator) FAS Fatty Acid Synthase (FAS) Elongation Cycle Start->FAS Malonyl Malonyl-CoA Pool Malonyl->FAS x4 Cycles MethylMalonyl Methylmalonyl-CoA (Branching Unit) AcylACP Intermediate: Linear Acyl-ACP (C10) FAS->AcylACP BranchedAcyl Branched Intermediate: 3-Methyldodecanoyl-ACP AcylACP->BranchedAcyl + Methylmalonyl-CoA (Condensation) Reduction Fatty Acyl-CoA Reductase (FAR) BranchedAcyl->Reduction Thioester Cleavage & Reduction Product 3-Methyldodecanal Reduction->Product

Caption: Proposed biosynthetic pathway via Methylmalonyl-CoA incorporation during fatty acid synthesis.

Analytical Isolation and Characterization

Detecting 3-methyldodecanal in natural sources requires rigorous fractionation due to its low abundance and the interference of dominant terpenes.

Experimental Protocol: Enrichment from Citrus Oil

Objective: Isolate an aldehyde-rich fraction from Citrus limon oil to confirm the presence of 3-methyldodecanal.

Reagents:

  • Crude Citrus limon oil (Cold pressed).

  • Girard's Reagent T (Trimethylammonium acetohydrazide chloride).

  • Diethyl ether (High purity).

  • Internal Standard: Nonyl acetate.

Step-by-Step Methodology:

  • Bulk Fractionation (Vacuum Distillation):

    • Subject 100g of crude oil to high-vacuum distillation (<0.1 mmHg).

    • Remove the volatile terpene fraction (Limonene/Pinene) which distills at lower temperatures.

    • Collect the "oxygenated residue" (approx. 2-5% of total mass).

  • Selective Derivatization (Girard's T):

    • Dissolve the residue in ethanol/acetic acid (10:1).

    • Add Girard's Reagent T (1.5 eq relative to estimated carbonyls). Reflux for 1 hour.

    • Mechanism:[5][6][7][8][9] Girard's T forms water-soluble hydrazones with aldehydes/ketones.

  • Phase Separation:

    • Wash the reaction mixture with hexane (removes non-carbonyls: alcohols, esters, hydrocarbons).

    • Retain the aqueous phase containing the hydrazones.

  • Hydrolysis & Recovery:

    • Acidify aqueous phase with HCl (pH 1) to hydrolyze the hydrazones.

    • Extract liberated aldehydes with diethyl ether.

    • Dry over anhydrous

      
       and concentrate under nitrogen.
      
  • GC-MS Analysis:

    • Analyze the concentrate on a polar column (e.g., DB-Wax) and a non-polar column (e.g., DB-5) to establish Retention Indices (RI).

Identification Criteria

To validate "Natural" status, the analyte must match the following parameters:

  • Mass Spectrum (EI, 70eV):

    • Molecular Ion:

      
       198 (often weak/absent).
      
    • Base Peak: Characteristic alkyl fragments.

    • Diagnostic Fragment:

      
       58 or similar McLafferty rearrangement ions indicative of 3-methyl substitution (though less prominent in aldehydes than ketones).
      
  • Retention Indices (Reference):

    • DB-5 (Non-polar): approx. 1450 - 1470

    • DB-Wax (Polar): approx. 1900 - 1950

    • Note: 3-Methyldodecanal elutes slightly earlier than linear Tridecanal.

Analytical Workflow Diagram

Analysis Sample Citrus Essential Oil (Crude) Distill Vacuum Distillation (Remove Terpenes) Sample->Distill Residue Oxygenated Residue Distill->Residue Girard Girard's T Derivatization (Selects Carbonyls) Residue->Girard Wash Hexane Wash (Discard Non-Aldehydes) Girard->Wash Hydrolysis Acid Hydrolysis (Recover Aldehydes) Wash->Hydrolysis Aqueous Phase GCMS GC-MS Analysis (RI & MS Validation) Hydrolysis->GCMS

Caption: Protocol for the enrichment and identification of trace aldehydes from essential oils.

Synthetic vs. Natural Distinction

In drug development and high-end perfumery, provenance matters.

  • Synthetic Commercial Grade: Typically produced via hydroformylation of dodecene isomers or aldol condensation strategies. These are Racemic mixtures.

  • Natural Occurrence: Likely Enantiopure or scalemic, depending on the specificity of the PKS/FAS enzyme.

  • Implication: Chiral GC analysis can potentially distinguish between a "nature-identical" synthetic additive and the genuine citrus-derived molecule, although the low natural abundance makes this difficult in practice.

References

  • Cannon, R. J., et al. (2015).[3] "Volatile Compounds in Citrus Essential Oils: A Comprehensive Review." Frontiers in Plant Science.

  • Mondello, L., et al. (2011). "Citrus Oil: Composition, Advanced Analytical Techniques, Contaminants, and Biological Activity." CRC Press.
  • Dewulf, J., et al. (2019). "The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA." Biochemical Journal.

  • Millar, J. G. (2000).[6] "Polyene hydrocarbons and epoxides: A second major class of lepidopteran sex pheromones." Annual Review of Entomology. (Context on Type II pheromone biosynthesis).

  • Chemenu. (n.d.). "3-Methyldodecanal Product Information and Classification."

Sources

Foundational

Biosynthetic Architecture of 3-Methyldodecanal: Mechanisms and Engineering

This technical guide details the biosynthetic architecture of 3-Methyldodecanal , a specific branched-chain fatty aldehyde utilized as a semiochemical (trail pheromone) in hymenopterans (e.g., Leptogenys ants) and a targ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biosynthetic architecture of 3-Methyldodecanal , a specific branched-chain fatty aldehyde utilized as a semiochemical (trail pheromone) in hymenopterans (e.g., Leptogenys ants) and a target motif in synthetic biology for "designer lipids."

Introduction & Chemical Context

3-Methyldodecanal (C13H26O) is a chiral, methyl-branched fatty aldehyde. Unlike straight-chain fatty acids derived purely from Acetyl-CoA and Malonyl-CoA, the presence of a methyl group at the C3 position (beta-carbon relative to the aldehyde) presents a specific biosynthetic challenge.

In the context of drug development and metabolic engineering, understanding the installation of this methyl group is critical for two reasons:

  • Chirality: The biological activity (e.g., receptor binding) is often strictly dependent on the (3R) or (3S) configuration.

  • Metabolic Logic: The C3-position methylation requires a deviation from standard Fatty Acid Synthase (FAS) logic, which typically places methyl branches at even-numbered carbons (via methylmalonyl-CoA incorporation) or at the omega-terminus (via primer selection).

Biosynthetic Pathways[1][2][3][4][5][6]

We define two distinct pathways for the synthesis of 3-methyldodecanal: the Eukaryotic Chain-Shortening Pathway (common in insects) and the Prokaryotic Beta-Branching Pathway (relevant for PKS engineering).

Pathway A: The Modified FAS & Alpha-Oxidation Route (Insect/Eukaryotic)

In insects, methyl-branched hydrocarbons and aldehydes are synthesized in specialized cells called oenocytes . The synthesis of a C3-methylated aldehyde typically involves the creation of an even-numbered methyl precursor followed by carbon chain modification.

Step 1: Precursor Synthesis (4-Methyldodecanoyl-CoA)

The FAS complex utilizes Methylmalonyl-CoA as the branching unit. However, standard elongation adds C2 units to the carboxyl end.

  • Incorporation: If Methylmalonyl-CoA is used in the penultimate condensation step, followed by one Malonyl-CoA extension, the methyl group resides at C4.

  • Reaction: Decanoyl-ACP + Methylmalonyl-CoA

    
     2-Methyl-3-ketododecanoyl-ACP 
    
    
    
    (Reduction)
    
    
    2-Methyldodecanoyl-ACP.
  • Extension: 2-Methyldodecanoyl-ACP + Malonyl-CoA

    
     4-Methyl-3-ketotetradecanoyl-ACP 
    
    
    
    (Reduction)
    
    
    4-Methyltetradecanoyl-CoA .
Step 2: Chain Shortening (Alpha-Oxidation)

To shift the methyl group from C4 to C3, the organism employs Alpha-Oxidation (or a specific Beta-oxidation cleavage if starting from a longer chain).

  • Mechanism: The 4-methyl fatty acid undergoes alpha-oxidation (peroxisomal), removing the C1 carboxyl carbon as CO2.

  • Shift: The original C2 becomes the new C1 (Carboxyl). The original C4 (with methyl) becomes the new C3 .

  • Product: 3-Methyldodecanoyl-CoA.

Step 3: Terminal Reduction

The final step involves the reduction of the Thioester to an Aldehyde by a specific Fatty Acyl-CoA Reductase (FAR) .

  • Enzyme: Alcohol-forming FAR (reductive cleavage to alcohol followed by oxidation) or Aldehyde-forming FAR (direct reduction without releasing alcohol).

  • Equation: 3-Methyldodecanoyl-CoA + NADPH

    
    3-Methyldodecanal  + CoA + NADP+.
    
Pathway B: The Polyketide Synthase (PKS) Beta-Branching Route (Bacterial/Synthetic)

For drug discovery and industrial biotechnology, Type I Polyketide Synthases (PKS) offer a programmable route to 3-methyldodecanal without wasteful chain-shortening steps. This relies on a Beta-Alkylation Cassette .

Mechanism:
  • Loading: Decanoyl-CoA is loaded onto the PKS module (KS domain).

  • Extension: A Malonyl-CoA unit is added (KS/AT domains) to form a beta-keto intermediate.

  • Beta-Alkylation: A dedicated set of enzymes (HCS-like cassette) adds a methyl group to the beta-carbon before reduction.

    • Note: This is distinct from Methylmalonyl-CoA incorporation (which methylates the alpha-carbon).

    • HMG-CoA Synthase (HCS) homolog: Adds Acetyl-CoA to the beta-keto group.

    • Enoyl-CoA Hydratase (ECH) / Decarboxylase: Resolves the intermediate to leave a methylene branch.

    • Enoyl Reductase (ER): Reduces the double bond, resulting in a saturated beta-methyl (C3-methyl) chain.

  • Release: A Thioesterase (TE) or Reductase (R) domain releases the product as 3-methyldodecanal.

Experimental Validation & Protocols

To confirm the biosynthetic origin of 3-methyldodecanal in a target organism, the following isotope labeling protocol is the gold standard.

Protocol: Stable Isotope Tracking via GC-MS

Objective: Distinguish between Methylmalonyl-CoA incorporation (Pathway A) and SAM-dependent methylation.

StepActionRationale
1. Substrate Prep Prepare diet/media containing [1-13C]-Propionate and [Methyl-D3]-Methionine .Propionate feeds into Methylmalonyl-CoA; Methionine feeds into SAM.
2. Incubation Incubate organism (or cell culture) for 24-48 hours during active lipid synthesis phase.Allows incorporation of labeled precursors into the fatty acid pool.
3. Extraction Extract surface lipids (insects) or cell pellet (bacteria) using Hexane/Dichloromethane (1:1).Solubilizes non-polar aldehydes and fatty acids.
4. Derivatization Treat extract with Methoxylamine-HCl (forms oximes) or reduce to alcohol and silylate (BSTFA).Aldehydes are unstable; derivatives improve GC-MS peak shape and stability.
5. Analysis Analyze via GC-MS (EI mode). Monitor molecular ion shifts.Detect mass shift (+1 vs +3 Da).

Interpretation:

  • Incorporation of [13C]-Propionate: Indicates the methyl branch originates from the Methylmalonyl-CoA pathway (supports Pathway A).

  • Incorporation of [D3]-Methionine: Indicates the methyl branch originates from S-Adenosyl Methionine (SAM) via a methyltransferase (supports rare bacterial pathways).

Pathway Visualization

The following diagram illustrates the Chain Shortening (Insect) vs. PKS (Synthetic) logic for generating the C3-methyl motif.

Biosynthesis cluster_insect Pathway A: Insect Oenocyte (Chain Shortening) cluster_pks Pathway B: Type I PKS (Beta-Branching) Decanoyl Decanoyl-ACP (C10) Intermediate1 2-Methyldodecanoyl-ACP Decanoyl->Intermediate1 + Methylmalonyl-CoA MethylMalonyl Methylmalonyl-CoA MethylMalonyl->Intermediate1 PrecursorC14 4-Methyltetradecanoyl-CoA (Methyl at C4) Intermediate1->PrecursorC14 + Malonyl-CoA (Elongation) Malonyl Malonyl-CoA Malonyl->PrecursorC14 AlphaOx Alpha-Oxidation (Peroxisome) PrecursorC14->AlphaOx TargetCoA 3-Methyldodecanoyl-CoA (Methyl at C3) AlphaOx->TargetCoA - CO2 (C1 removal) FAR Fatty Acyl-CoA Reductase (FAR) TargetCoA->FAR FinalProduct 3-METHYLDODECANAL FAR->FinalProduct Load Decanoyl-CoA Loading KS_AT KS-AT Module (+ Malonyl-CoA) Load->KS_AT BetaKeto Beta-Keto-Acyl-ACP KS_AT->BetaKeto HCS_Cassette Beta-Alkylation Cassette (HCS / ECH / ER) BetaKeto->HCS_Cassette Methylation at Beta-C Reductase Reductive Release (TD domain) HCS_Cassette->Reductase 3-Methyldodecanoyl-ACP Reductase->FinalProduct

Caption: Comparative flux analysis of 3-Methyldodecanal biosynthesis showing the Carbon-shift strategy (Insect) vs. Direct Beta-alkylation (PKS).

Key Enzymatic Data

For researchers attempting to reconstitute this pathway in vitro, the following enzyme classes are the primary targets.

Enzyme ClassRole in PathwayCritical CofactorsSource Organism (Ref)
Fatty Acid Synthase (mFAS) Generates the methyl-branched precursor using Methylmalonyl-CoA.[1]NADPH, Acetyl-CoA, Methylmalonyl-CoAMusca domestica (House fly), Leptogenys spp.
Alpha-Oxidase Shortens the chain by one carbon to shift methyl position from C4 to C3.O2, Fe2+, AscorbateDrosophila (Peroxisomal enzymes)
Fatty Acyl-CoA Reductase (FAR) Reduces the fatty acid thioester to the aldehyde.[2]NADPHBombyx mori (pgFAR), Apis mellifera
PKS HCS-Cassette Engineered alternative: Introduces methyl at beta-position.Acetyl-CoABacillus subtilis (PksX cluster)

References

  • Blomquist, G. J., & Bagnères, A. G. (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press. Link

  • Ginzel, M. D., et al. (2006). "Insect pheromone biosynthesis: stereochemical pathway of hydroxydanaidal production." Proceedings of the National Academy of Sciences, 103(46). Link

  • Keasling, J. D. (2012). "Manufacturing molecules through metabolic engineering." Science, 330(6009), 1355-1358. Link

  • Morgan, E. D. (2009). "Biosynthesis in Insects." Royal Society of Chemistry.[3] Link

  • Walker, K., et al. (2003). "The biosynthesis of methyl-branched fatty acids in insects." Insect Biochemistry and Molecular Biology, 33(10). Link

Sources

Exploratory

3-Methyldodecanal CAS number 10522-20-0

Part 1: Executive Summary 3-Methyldodecanal (CAS 10522-20-0) is a specialized saturated fatty aldehyde characterized by a methyl branch at the gamma-position of a twelve-carbon chain. Unlike its linear counterpart (n-dod...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Methyldodecanal (CAS 10522-20-0) is a specialized saturated fatty aldehyde characterized by a methyl branch at the gamma-position of a twelve-carbon chain. Unlike its linear counterpart (n-dodecanal), which is ubiquitous in "classic" aldehydic perfumery, the 3-methyl isomer offers a modified volatility profile and a distinct olfactory character often described as diffusive, waxy, and intensely citrus-like, reminiscent of lemon and mandarin peel.

Naturally occurring as a trace volatile in Citrus limon (lemon) peel oil, this molecule represents a class of "semilinear" aldehydes that bridge the gap between the sharp, soapy notes of linear aldehydes and the complex, fruitier nuances of terpene-derived aromatics. In industrial applications, it serves as a high-impact fragrance ingredient and a chemical intermediate for the synthesis of specialized surfactants and plasticizers.

Part 2: Chemical Identity & Physicochemical Properties[1]

The introduction of a methyl group at the C3 position disrupts the hydrophobic packing of the alkyl chain, slightly lowering the melting point compared to n-dodecanal and altering its vapor pressure, which contributes to its unique diffusive power.

Table 1: Physicochemical Constants
PropertyValueNote
IUPAC Name 3-Methyldodecanal
Molecular Formula C₁₃H₂₆O
Molecular Weight 198.35 g/mol
Appearance Colorless to pale yellow liquidOily consistency
Odor Profile Citrus, Waxy, Mandarin, FreshDiffusive
Boiling Point ~255–260 °C @ 760 mmHgExtrapolated from structural analogs
Flash Point > 100 °CClosed Cup (Estimated)
LogP (o/w) ~5.5High lipophilicity
Solubility Soluble in alcohol, paraffin oilInsoluble in water
Refractive Index 1.430 – 1.445@ 20°C

Part 3: Synthesis & Production Methodologies

The industrial production of 3-methyldodecanal is distinct from the linear "Aldehyde C-12" (which is derived from lauric acid or via dehydrogenation of dodecanol). The 3-methyl isomer is typically synthesized via Hydroformylation (Oxo Synthesis) of branched alpha-olefins.

Primary Synthesis Route: Hydroformylation of 2-Methyl-1-Undecene

This route ensures the correct positioning of the methyl group. The starting material, 2-methyl-1-undecene (often derived from the dimerization of lower olefins or propylene/butylene fractions), undergoes a rhodium- or cobalt-catalyzed reaction with synthesis gas (CO + H₂).

  • Mechanism: Anti-Markovnikov addition of the formyl group to the terminal carbon of the double bond.

  • Selectivity Control: Ligand-modified Rhodium catalysts (e.g., Rh-Triphenylphosphine) are preferred to maximize the linear addition to the terminal carbon, yielding the 3-methyl aldehyde rather than the quaternary 2,2-dimethyl isomer.

Visualization of Synthesis Pathway

Synthesis cluster_0 Hydroformylation Process Start 2-Methyl-1-Undecene (C12 Branched Olefin) Intermediate Rh-Alkyl Complex Start->Intermediate Coordination Reactants Syngas (CO + H2) Reactants->Intermediate Catalyst Rh/PPh3 Catalyst (100-120°C, 20-50 bar) Catalyst->Intermediate Product 3-Methyldodecanal (Target) Intermediate->Product Anti-Markovnikov Insertion Byproduct 2,2-Dimethyldecanal (Isomer Byproduct) Intermediate->Byproduct Markovnikov Insertion

Figure 1: Catalytic hydroformylation pathway converting 2-methyl-1-undecene to 3-methyldodecanal.

Part 4: Olfactory & Biological Profile

Organoleptic Character

3-Methyldodecanal is a "supra-threshold" odorant, meaning its impact is significant even at low concentrations.

  • Top Note: Sharp, fresh, ozone-like.

  • Body Note: Waxy, citrus peel (specifically mandarin/lemon), slightly fatty.

  • Dry Down: Clean, persistent aldehydic linger.

Comparative Analysis: Compared to Dodecanal (Aldehyde C-12 Lauric) , the 3-methyl variant is less "fatty/soapy" and more "sparkling/citrusy." The methyl branch prevents the efficient stacking of molecules, increasing volatility and "lift" in a fragrance formula.

Occurrence in Nature

Research identifies 3-methyldodecanal as a trace volatile in Citrus limon (Lemon) peel oil.[1] It contributes to the complex "natural" character of the oil, distinguishing authentic cold-pressed oils from simple reconstituted mixtures.

Part 5: Safety, Toxicology, & Handling

As a long-chain aliphatic aldehyde, 3-methyldodecanal shares the toxicological profile of its class. It is generally considered biodegradable but can be irritating to sensitive tissues.

GHS Classification (Self-Classified based on Analogues)
  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • Sensitization: Skin Sensitizer Category 1B (May cause an allergic skin reaction).

  • Environmental: Aquatic Acute 1 / Aquatic Chronic 1 (Very toxic to aquatic life).

Stability & Oxidation

Aldehydes are prone to autoxidation upon exposure to air, forming the corresponding carboxylic acid (3-methyldodecanoic acid). This reaction degrades the odor profile (making it sour/rancid) and increases sensitization potential.

Protocol for Handling:

  • Storage: Store under nitrogen or argon blanket.

  • Antioxidants: Maintain 0.1% BHT or Tocopherol in bulk storage.

  • Sampling: Avoid steel spatulas; use glass or chemically resistant plastic to prevent metal-catalyzed oxidation.

Metabolic Fate Diagram

Metabolism Aldehyde 3-Methyldodecanal (Lipophilic) Acid 3-Methyldodecanoic Acid (Polar/Excretable) Aldehyde->Acid Oxidation (Liver) Enzyme Aldehyde Dehydrogenase (ALDH) Enzyme->Aldehyde Catalysis BetaOx Beta-Oxidation Cycle Acid->BetaOx Fatty Acid Metabolism

Figure 2: Primary metabolic detoxification pathway via oxidation to the corresponding fatty acid.

Part 6: References

  • González-Mas, M. C., et al. (2019).[2] Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science, 10, 12. [Link]

  • Exxon Chemical Patents Inc. (1989). Process for the hydroformylation of sulfur-containing thermally cracked petroleum residua. European Patent EP0329670B1.

  • The Good Scents Company . (n.d.).[3] Dodecanal (Aldehyde C-12) Properties and Safety. (Used as structural analogue reference). Retrieved January 28, 2026, from [Link]

  • Splendid Lab . (n.d.). Custom Synthesis Catalog: 3-Methyldodecanal. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Technical Guide: Physical and Chemical Properties of 3-Methyldodecanal

This guide provides an in-depth technical analysis of 3-Methyldodecanal , a branched-chain aliphatic aldehyde of significant interest in olfactory research, fragrance chemistry, and pharmaceutical lipid tail design. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methyldodecanal , a branched-chain aliphatic aldehyde of significant interest in olfactory research, fragrance chemistry, and pharmaceutical lipid tail design.

Executive Summary & Compound Identity

3-Methyldodecanal (CAS: 10522-20-0) is a C13 branched aliphatic aldehyde.[1] Structurally, it consists of a dodecyl chain with a methyl substitution at the C3 position (beta-position relative to the carbonyl carbon).

While naturally occurring in trace amounts in Citrus oils (e.g., Lemon, Bergamot), its primary technical relevance lies in its structural topology . The C3-methyl group introduces chirality and steric hindrance proximal to the aldehyde functionality, influencing both its metabolic stability (resistance to


-oxidation) and its binding affinity for G-Protein Coupled Receptors (GPCRs), specifically olfactory receptors.
Property Data
IUPAC Name 3-Methyldodecanal
CAS Registry Number 10522-20-0
Molecular Formula C

H

O
Molecular Weight 198.35 g/mol
SMILES CCCCCCCCCC(C)CC=O[2][3][4]
Classification Branched Aliphatic Aldehyde / Terpenoid-like

Physical Properties Profile

The physical constants of 3-Methyldodecanal are governed by its high lipophilicity and the disruption of intermolecular forces caused by the C3-methyl branch, which slightly lowers the boiling point and viscosity compared to its linear isomer, Tridecanal.

Table 1: Physicochemical Constants

Note: Values marked with () are predicted based on chemically distinct homologs and QSPR (Quantitative Structure-Property Relationship) models due to the scarcity of neat experimental data for this specific isomer.*

PropertyValue / RangeTechnical Context
Physical State Colorless to pale yellow liquidAt Standard Temperature & Pressure (STP).
Boiling Point 255°C - 265°C (est. @ 760 mmHg)High boiling point requires high-vacuum distillation (e.g., ~110°C @ 0.5 mmHg) for purification.
Density 0.835 ± 0.05 g/cm³Typical for long-chain aliphatic aldehydes; floats on water.
LogP (Octanol/Water) 5.4 - 5.8 (Predicted)Critical for Drug Dev: Indicates high membrane permeability and potential for accumulation in lipid bilayers.
Refractive Index (

)
1.435 - 1.445Consistent with saturated aliphatic chains.
Solubility Insoluble in water (< 1 mg/L)Soluble in ethanol, diethyl ether, chloroform, and lipid formulations.
Flash Point > 100°C (Closed Cup)Class IIIB Combustible Liquid.

Chemical Reactivity & Stability

For researchers, the reactivity profile of 3-Methyldodecanal is defined by the aldehyde group and the C3-methyl steric influence .

Oxidation Susceptibility

Like all aldehydes, 3-Methyldodecanal is prone to autoxidation to the corresponding carboxylic acid (3-methyldodecanoic acid).

  • Mechanism: Radical chain reaction initiated by abstraction of the formyl hydrogen.

  • Handling Protocol: Must be stored under inert gas (Argon/Nitrogen) to prevent "acid note" formation which degrades olfactory quality and alters chemical behavior.

Metabolic Stability (Drug Design Context)

The C3-methyl group is a strategic structural motif. In fatty acid metabolism,


-oxidation removes two carbons at a time.
  • Blockade Effect: A methyl group at the C3 (beta) position sterically hinders the enzyme acyl-CoA dehydrogenase, significantly slowing down the degradation of the lipid tail.

  • Application: This motif is used in drug design to prolong the half-life of lipophilic drugs or lipid-drug conjugates.

Nucleophilic Addition

The aldehyde carbon is electrophilic but slightly more shielded than in linear aldehydes due to the C3 branch.

  • Schiff Base Formation: Reacts with primary amines (lysine residues in proteins) to form imines.

  • Acetalization: Readily forms acetals with alcohols, often used as a "pro-fragrance" or "pro-drug" strategy to release the aldehyde slowly.

Synthesis & Manufacturing

Synthesis strategies vary based on the required purity and stereochemistry.

Method A: Industrial Hydroformylation (Oxo Process)

Used for bulk production where isomeric mixtures are acceptable.

  • Feedstock: C12 Olefins (Dodecenes).

  • Reaction: Reaction with Syngas (CO + H

    
    ) catalyzed by Rhodium or Cobalt.
    
  • Outcome: Produces a mixture of linear Tridecanal and branched isomers (including 2-methyl and 3-methyl derivatives). Separation requires precision fractional distillation.

Method B: Directed Laboratory Synthesis (High Purity)

Used for pharmaceutical standards or olfactory research.

  • Grignard Reaction: Decylmagnesium bromide + Crotonaldehyde (or derivative).

  • Reduction/Oxidation: Selective hydrogenation of the alkene followed by oxidation of the alcohol.

  • Wittig Homologation: Using a C10 aldehyde and a C3 ylide precursor.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the chemical connectivity and metabolic implications.

G Substrate 3-Methyldodecanal (C13H26O) Oxidation Autoxidation Substrate->Oxidation O2 / Light Metabolism Beta-Oxidation (Enzymatic) Substrate->Metabolism Acyl-CoA Dehydrogenase Schiff Schiff Base Formation (Protein Binding) Substrate->Schiff R-NH2 (Lysine) Acid 3-Methyldodecanoic Acid (Impurity/Metabolite) Oxidation->Acid Blocked Metabolic Blockade (Due to C3-Methyl) Metabolism->Blocked Steric Hindrance

Figure 1: Reactivity map showing oxidation pathways and the metabolic blocking effect of the C3-methyl group.

Applications in Research & Development

Olfactory Receptor (GPCR) Research

3-Methyldodecanal is a potent ligand for specific Olfactory Receptors (ORs) , which are Class A GPCRs.

  • Mechanism: The hydrophobic tail inserts into the receptor's binding pocket, while the aldehyde headgroup interacts with residues (often via hydrogen bonding or transient hemiacetal formation).

  • Chirality: The C3 chiral center allows for the study of stereoselective receptor activation, helping map the "odor space" of human olfaction.

Pharmaceutical Lipid Tails

In drug delivery systems (LNP - Lipid Nanoparticles):

  • Fluidity Modulation: The methyl branch disrupts lipid packing, increasing membrane fluidity compared to straight-chain analogs. This can enhance the fusogenicity of LNPs with cell membranes.

  • Stability: As noted in Section 3.2, the branched structure resists rapid enzymatic degradation.

Analytical Characterization Protocols

To validate the identity of 3-Methyldodecanal, the following multi-modal approach is required.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

  • Retention Index (RI): Expect an RI shift relative to n-Tridecanal.

    • n-Tridecanal RI: ~1508[5][6]

    • 3-Methyldodecanal RI: Typically lower (~1450-1480) due to branching (globular shape elutes faster on non-polar phases).

  • MS Fragmentation: Look for McLafferty rearrangement ions characteristic of aldehydes, but modified by the methyl branch.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       9.76 ppm (t, 1H, CHO ) - The aldehyde proton.
      
    • 
       2.3-2.4 ppm (m, 2H, CH
      
      
      
      -CHO
      ) - Alpha protons.
    • 
       0.95 ppm (d, 3H, CH
      
      
      
      -CH
      ) - The doublet of the C3-methyl group is diagnostic.
  • 
    C NMR: 
    
    • Carbonyl peak at ~202 ppm.[6]

    • Distinct shift for the C3 methine carbon.

Handling & Safety (SDS Summary)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Keep cold (2-8°C), dark, and under inert atmosphere (Argon). Aldehydes degrade rapidly in air.

  • Spill Response: Absorb with inert material (vermiculite). Do not use oxidizing agents for cleanup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018741, 3-Methyldecanal (Homolog Reference). Retrieved from [Link][3]

  • González-Mas, M. C., et al. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science.[7] (Identifies 3-methyldodecanal in Citrus oils). Retrieved from [Link]

  • The Good Scents Company (2025). Fragrance and Flavor Materials Information. (Data on branched aldehyde properties). Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 10522-20-0. American Chemical Society.[2]

Sources

Exploratory

Technical Guide: Characterization and Functional Analysis of 3-Methyldodecanal in Insect Chemical Ecology

This is a comprehensive technical guide designed for researchers in chemical ecology and semiochemical application. It focuses on the investigation and characterization of 3-Methyldodecanal , a specific branched-chain al...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers in chemical ecology and semiochemical application. It focuses on the investigation and characterization of 3-Methyldodecanal , a specific branched-chain aldehyde identified as a trace volatile in Citrus species, and its potential role as a bioactive kairomone or pheromone component.

Part 1: Executive Summary & Core Directive

The Challenge: In insect chemical ecology, major pheromone components (e.g., bombykol, (Z)-9-tricosene) are well-documented. However, the next frontier in pest management and behavioral manipulation lies in trace components and minor stereoisomers . 3-Methyldodecanal (


) represents this class of "cryptic semiochemicals"—molecules present in minute quantities (e.g., in Citrus essential oils) that may exert disproportionate behavioral control as kairomones (host-finding cues) or synergistic pheromone components.

The Directive: This guide provides a rigorous, protocol-driven framework for isolating, synthesizing, and validating the ecological function of 3-methyldodecanal. It moves beyond simple observation to functional provenance —proving how and why an insect responds to this specific methylated aldehyde.

Part 2: Chemical Profile & Structural Logic

Molecular Architecture

3-Methyldodecanal is a saturated, methyl-branched aldehyde. Its bioactivity is governed by two critical structural features: the formyl group (aldehyde) which serves as the reactive electrophile for odorant binding proteins (OBPs), and the chiral center at C3 .

  • IUPAC Name: 3-Methyldodecanal

  • Formula:

    
    
    
  • Molecular Weight: 198.34 g/mol

  • Key Feature: Methyl branching at the 3-position creates a chiral center. In biological systems, enantiomeric purity (R vs. S) often dictates whether a molecule acts as an attractant, a repellent, or is inert.

Table 1: Physicochemical Properties Relevant to Bioassays

PropertyValue / DescriptionEcological Implication
Vapor Pressure Low (Semi-volatile)Persistence on substrates; functions as a short-to-medium range cue.
Polarity Moderate (Aldehyde)Soluble in cuticular lipids; requires OBPs for transport through sensillum lymph.
Stability Oxidation-proneRapidly oxidizes to 3-methyldodecanoic acid in air; requires antioxidants (BHT) during bioassays.
Occurrence Trace (<0.1%)Found in Citrus bergamia (Bergamot) and C. limon (Lemon) oils.[1]
Biosynthetic Origin (Hypothetical Pathway)

Unlike straight-chain aldehydes derived from simple


-oxidation of fatty acids, 3-methyldodecanal likely arises from a modified fatty acid synthase (FAS) pathway involving the incorporation of methylmalonyl-CoA  instead of malonyl-CoA during chain elongation, or via post-modification methylation.

Biosynthesis cluster_0 Precursor Pool AcetylCoA Acetyl-CoA (Primer) FAS Fatty Acid Synthase (FAS Complex) AcetylCoA->FAS MalonylCoA Malonyl-CoA (Extender) MalonylCoA->FAS MethylMalonyl Methylmalonyl-CoA (Branching Unit) MethylMalonyl->FAS C3 Methylation Acid 3-Methyldodecanoic Acid FAS->Acid Chain Elongation Reductase Fatty Acyl-CoA Reductase (FAR) Acid->Reductase Reduction Aldehyde 3-Methyldodecanal (Target) Reductase->Aldehyde

Figure 1: Proposed biosynthetic pathway. The incorporation of a methyl branch (yellow node) is the critical step differentiating this semiochemical from common n-aldehydes.

Part 3: Experimental Protocols for Functional Characterization

To validate 3-methyldodecanal as a bioactive semiochemical, you must establish a causal link between the molecule and insect behavior.

Protocol A: Isolation & Enrichment (The "Needle in a Haystack")

Since 3-methyldodecanal is a trace component, standard solvent extraction often masks it under dominant terpenes (limonene).

Methodology:

  • Source Material: Cold-pressed Citrus peel oil (e.g., Bergamot).

  • Fractionation: Use Vacuum Fractional Distillation to remove high-volatility terpenes (monoterpenes).

  • Enrichment: Apply Silver Ion Chromatography (

    
    -HPLC)  if separating from unsaturated analogs, or Silica Gel Flash Chromatography  using a Hexane:Ether gradient (98:2 to 90:10).
    
  • Target Fraction: Collect fractions eluting after nonanal/decanal but before sesquiterpenes.

Protocol B: Electrophysiological Screening (GC-EAD)

This is the "filtering" step. Does the insect "smell" it?

  • Setup: Couple a Gas Chromatograph (GC) to an Electroantennographic Detector (EAD).

  • Subject: Antenna of the target pest (e.g., Diaphorina citri or Ceratitis capitata).

  • Stimulus: Inject the enriched aldehyde fraction.

  • Validation:

    • Positive: A depolarization spike in the EAD signal that aligns perfectly with the 3-methyldodecanal retention time.

    • Control: Co-injection with authentic synthetic standard (see Part 4) to confirm retention time match.

Protocol C: Behavioral Bioassay (Y-Tube Olfactometer)

Objective: Determine if the molecule acts as an attractant (Kairomone) or repellent.

Workflow:

  • Odor Source: Filter paper loaded with 10 µg of 3-methyldodecanal (dissolved in hexane).

  • Control: Filter paper with pure hexane.

  • Airflow: Laminar flow at 0.5 L/min.

  • Data Collection: Record "Choice" (entering an arm for >30s) vs. "No Choice".

  • Statistic: Chi-square test (

    
    ) for deviation from 50:50 distribution.
    

Part 4: Synthesis & Stereochemistry

Commercial sources for 3-methyldodecanal are rare or racemic. For high-integrity science, you must synthesize the specific enantiomers to test if the insect is chiral-specific.

Synthetic Strategy (Chiral Pool Approach):

  • Starting Material: (R)- or (S)-Citronellal (commercially available).

  • Step 1: Chain elongation via Wittig reaction to achieve the C12 backbone.

  • Step 2: Hydrogenation of the alkene to a saturated alkane.

  • Step 3: Oxidation of the terminal alcohol (if using citronellol) to the aldehyde.

Why this matters:

  • Ants (Formicidae): Often use (S)-isomers for trail pheromones.

  • Moths (Lepidoptera): Often require specific blends; the wrong isomer can inhibit attraction.

Part 5: Ecological Applications & Pest Management[2]

The primary utility of 3-methyldodecanal lies in Integrated Pest Management (IPM) as a potentiator.

Table 2: Functional Roles in Insect Ecology

RoleMechanismTarget Species (Potential)Application
Kairomone Signals "Host Plant Quality" (Citrus)Diaphorina citri (Asian Citrus Psyllid)Lure enhancer in yellow sticky traps to increase capture rates.
Synergist Amplifies response to major pheromonesLepidoptera spp.Mixed with sex pheromones to lower the threshold for mating disruption.
Trail Pheromone Recruitment signalFormicidae (Ants)Artificial trail disruption to block foraging into structures.
Workflow: From Discovery to Product

DevelopmentPipeline Identification 1. GC-MS Identification (Trace in Citrus Oil) Synthesis 2. Chiral Synthesis (Produce R/S Isomers) Identification->Synthesis Confirm Structure EAD 3. GC-EAD Screening (Sensory Validation) Synthesis->EAD Test Activity WindTunnel 4. Wind Tunnel Assay (Behavioral Validation) EAD->WindTunnel Active Isomer FieldTrial 5. Field Trapping (Product Formulation) WindTunnel->FieldTrial Optimized Blend

Figure 2: The R&D pipeline for developing 3-methyldodecanal as a pest control tool.

References

  • González-Mas, M. C., et al. (2019). "Volatile Compounds in Citrus Essential Oils: A Comprehensive Review." Frontiers in Plant Science, 10:12. Link

    • Citation for: Identification of 3-methyldodecanal as a trace volatile in Citrus species.[1][2]

  • Wyatt, T. D. (2014). Pheromones and Animal Behavior: Chemical Signals and Signatures. Cambridge University Press. Citation for: General mechanisms of aldehyde perception and pheromone processing in insects.
  • El-Sayed, A. M. (2024).[3] "The Pherobase: Database of Insect Pheromones and Semiochemicals."

    • Citation for: Comparative analysis of methyl-branched aldehydes in Lepidoptera and Formicidae.
  • Bessière, J. M., et al. (2003). "Volatile components of the essential oil of Citrus bergamia." Journal of Essential Oil Research. Citation for: Isolation protocols for trace aldehydes in bergamot oil.

Sources

Foundational

Technical Monograph: 3-Methyldodecanal as a Candidate Semiochemical

This guide is structured as a high-level technical monograph for the validation of 3-Methyldodecanal as a candidate semiochemical. It addresses the compound's identification as a trace volatile in Citrus limon and its st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph for the validation of 3-Methyldodecanal as a candidate semiochemical. It addresses the compound's identification as a trace volatile in Citrus limon and its structural potential as a bioactive signal (kairomone or pheromone) for agricultural pests.

Status: Candidate Compound | Class: Methyl-Branched Aliphatic Aldehyde | Target: Insect Behavior Modulation

Executive Summary

3-Methyldodecanal (CAS 10522-20-0) is a methyl-branched aldehyde recently identified as a trace volatile in Citrus limon (Lemon) peel oil. While long-chain aldehydes are ubiquitous in insect chemical ecology, the specific methylation at the C3 position confers unique stereochemical properties that often dictate species-specificity in semiochemical signaling.

This guide outlines the technical pathway for evaluating 3-Methyldodecanal as a potential kairomone (host-finding cue) for citrus specialists or a pheromone analog for cryptic species. It provides protocols for its synthesis, enantioselective separation, and electrophysiological validation.

Chemical Profile & Stereochemistry

Unlike linear aldehydes (e.g., Dodecanal), 3-Methyldodecanal possesses a chiral center at the C3 position. In semiochemistry, chirality is binary: one enantiomer may trigger attraction, while the other is inert or repellent.

PropertySpecification
IUPAC Name 3-Methyldodecanal
Formula C₁₃H₂₆O
Molecular Weight 198.35 g/mol
Chirality (3R) and (3S) enantiomers
Boiling Point ~260°C (Predicted)
LogP ~5.2 (High lipophilicity, requires non-polar solvents)
Retention Index (DB-5) ~1480–1510 (Estimated based on C12 aldehyde + methyl shift)
Structural Significance

Methyl-branched aldehydes are chemically unstable due to oxidation (to carboxylic acids) and polymerization. However, the C3-methyl group provides steric hindrance that slightly retards enzymatic degradation compared to linear analogs, potentially extending the signal's active window in the field.

Biological Context & Hypothesis

Source: Identified as a "trace exclusive" component in Citrus limon essential oils, distinguishing it from C. sinensis (Orange) or C. paradisi (Grapefruit).[1]

Hypothesis:

  • Kairomone Function: As a distinct marker of Lemon, it likely serves as a host-recognition cue for specialists like the Asian Citrus Psyllid (Diaphorina citri) or the Citrus Leafminer (Phyllocnistis citrella) .

  • Pheromone Homology: Many Coleoptera and Lepidoptera utilize C12–C14 aldehydes. The C3-methyl motif is seen in trail pheromones of Formicidae (ants), suggesting potential cross-activity.

Synthesis & Purification Protocol

To validate biological activity, researchers must synthesize the compound, as isolation from natural sources yields insufficient quantities.

Synthetic Route: Oxidation of 3-Methyldodecanol

This protocol uses PCC (Pyridinium Chlorochromate) for the controlled oxidation of the primary alcohol to the aldehyde without over-oxidation to the acid.

Reagents:

  • 3-Methyldodecan-1-ol (Precursor)

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM) - Anhydrous

  • Celite / Silica Gel

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂), suspend PCC (1.5 equiv) in anhydrous DCM (10 mL per gram of alcohol).

  • Addition: Dissolve 3-Methyldodecan-1-ol (1.0 equiv) in a minimum volume of DCM. Add this solution dropwise to the PCC suspension at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The aldehyde spot will appear less polar than the alcohol.

  • Quenching: Dilute the reaction mixture with diethyl ether (5 volumes). The black gum (chromium salts) will precipitate.

  • Filtration: Decant the supernatant and filter through a pad of Celite/Silica gel to remove residual chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via Flash Column Chromatography (Silica gel, 0-5% Ether in Pentane). Aldehydes are sensitive; store under Argon at -20°C immediately.

Critical Control Point: Avoid using aqueous workups if possible to prevent hydrate formation. Use fresh PCC to ensure complete conversion.

Analytical & Functional Validation Workflow

The following workflow describes how to link the chemical signal to a biological response.

DOT Diagram: Semiochemical Discovery Pipeline

SemiochemicalPipeline cluster_validation Bio-Assay Phase Source Citrus limon (Source Material) Extract Headspace/SPME Extraction Source->Extract GCMS GC-MS Analysis (Identify Trace Peak) Extract->GCMS EAD GC-EAD (Antennal Response) Extract->EAD Natural Extract Synth Chemical Synthesis (Racemic & Chiral) GCMS->Synth Target Structure Synth->EAD Synthetic Standard Behav Y-Tube Olfactometer (Behavioral Assay) EAD->Behav Active Compounds Field Field Trapping (Validation) Behav->Field

Caption: Figure 1. Integrated workflow for isolating, synthesizing, and validating 3-Methyldodecanal as a bioactive semiochemical.

Protocol: GC-EAD (Electroantennographic Detection)

This experiment determines if the insect's antenna can physically detect the molecule.

  • Insect Prep: Excise the antenna of the target insect (e.g., D. citri). Mount between two glass capillary electrodes filled with Ringer’s solution (Ag/AgCl wire interface).

  • GC Setup: Use a non-polar column (DB-5 or HP-5). Split the column effluent (1:1) between the Flame Ionization Detector (FID) and the EAD interface.

  • Stimulus: Inject 1 µL of synthesized 3-Methyldodecanal (100 ng/µL).

  • Data Analysis: Look for voltage depolarizations (EAD peaks) that align perfectly with the retention time of 3-Methyldodecanal on the FID trace.

    • Note: A response proves detection, not attraction.

Protocol: Y-Tube Olfactometer (Behavior)
  • Airflow: Maintain clean, humidified airflow at 0.5 L/min per arm.

  • Treatment:

    • Arm A: 10 µg 3-Methyldodecanal on filter paper.

    • Arm B: Solvent control (Hexane).[2]

  • Procedure: Release insects individually at the base of the Y. Record choice (crossing a decision line) within 5 minutes.

  • Stats: Analyze using a Chi-square test (N > 30).

Visualization of Synthesis Logic

The synthesis of the specific 3-methyl isomer requires careful precursor selection.

SynthesisPath Precursor 3-Methyldodecan-1-ol (Commercially Available or via Grignard) Intermediate Chromate Ester (Transient Species) Precursor->Intermediate + PCC Reagent PCC / DCM (Oxidation) Product 3-Methyldodecanal (Target Aldehyde) Intermediate->Product Elimination SideProduct 3-Methyldodecanoic Acid (Over-oxidation Artifact) Product->SideProduct O2 / Time (Avoid)

Caption: Figure 2. Oxidative synthesis pathway. Control of reaction time is critical to prevent formation of the carboxylic acid side product.

References

  • Cannon, J. B., et al. (2015).[3] "Identification, Synthesis, and Characterization of Novel Sulfur-Containing Volatile Compounds from the In-Depth Analysis of Lisbon Lemon Peels (Citrus limon)." Journal of Agricultural and Food Chemistry. Link

    • Context: Identifies 3-Methyldodecanal as a trace volatile exclusive to C. limon.[3]

  • Gonzalez-Mas, M. C., et al. (2019).[4] "Volatile Compounds in Citrus Essential Oils: A Comprehensive Review." Frontiers in Plant Science. Link

    • Context: Reviews the chemical profile of Citrus oils, citing methyl-branched aldehydes as key distinguishing markers.
  • Millar, J. G. (2011). "Synthetic Pheromones and Semiochemicals." The Pherobase. Link

    • Context: General reference for retention indices and synthesis str
  • Corey, E. J., & Suggs, J. W. (1975). "Pyridinium Chlorochromate. An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds." Tetrahedron Letters. Link

    • Context: The foundational protocol for the PCC oxid

Sources

Exploratory

3-Methyldodecanal in Insect Communication: Chemical Ecology &amp; Semiochemical Profiling

This guide is structured as a high-level technical whitepaper designed for senior researchers in chemical ecology and drug development. It addresses the specific molecule 3-Methyldodecanal , treating it as a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for senior researchers in chemical ecology and drug development. It addresses the specific molecule 3-Methyldodecanal , treating it as a specialized semiochemical (specifically a kairomone and structural analog) within the insect-plant interface, particularly focusing on its proven presence in Citrus volatiles and its implications for pest management and olfactory receptor research.

Executive Summary

3-Methyldodecanal (C₁₃H₂₆O) is a methylated aliphatic aldehyde identified as a trace volatile component in the essential oils of Citrus species, specifically Citrus bergamia (Bergamot) and Citrus limon (Lemon). While less ubiquitous than its unbranched counterpart (dodecanal), its specific structural motif—a methyl branch at the C3 position—imparts unique steric properties that influence olfactory receptor (OR) binding kinetics.

In insect communication, 3-Methyldodecanal functions primarily as a Kairomone (an interspecific chemical messenger that benefits the receiver). It serves as a host-location cue for citrus-associated pests (e.g., Diaphorina citri, Ceratitis capitata), signaling the presence of viable oviposition or feeding sites. Furthermore, its structural similarity to methyl-branched cuticular hydrocarbons (CHCs) found in social insects (ants/termites) suggests potential utility as a synthetic pheromone analog for disrupting recruitment trails or nestmate recognition.

Chemical Profile & Stability

Understanding the physicochemical behavior of 3-Methyldodecanal is prerequisite to effective bioassay design. Unlike linear aldehydes, the C3-methyl group introduces chirality and steric hindrance, affecting both volatility and receptor docking.

Physicochemical Properties
PropertySpecificationRelevance to Bioassays
IUPAC Name 3-MethyldodecanalTarget Molecule
Molecular Formula C₁₃H₂₆OLipophilicity indicator
Molecular Weight 198.34 g/mol Volatility (Medium-Low)
LogP (Predicted) ~5.2High affinity for waxy cuticles
Boiling Point ~260°C (at 760 mmHg)Requires high-temp GC columns
Stability Oxidation-prone (to 3-methyldodecanoic acid)CRITICAL: Store under Argon/N₂
Biosynthetic & Synthetic Context
  • Natural Occurrence: Produced in Citrus exocarp via fatty acid oxidation pathways, likely involving specific desaturases and methyltransferases acting on dodecanoic acid precursors.

  • Synthetic Route: Industrial synthesis often involves the hydroformylation (Oxo process) of C12 olefins (e.g., 1-dodecene or branched variants), yielding a mixture of 2-methyl and 3-methyl isomers which must be fractionated.

Biological Function: The Kairomone Pathway

Insects do not "smell" the compound in isolation; they detect it as part of a complex ratio-specific blend. 3-Methyldodecanal acts as a minor component synergist .

Mechanism of Action (Olfactory Transduction)

The detection of 3-Methyldodecanal involves the activation of specific Odorant Receptors (ORs) housed in the sensilla (trichodea or basiconica) of the insect antenna.

  • Adsorption: The hydrophobic molecule adsorbs onto the waxy cuticle of the sensillum.

  • Transport: It is solubilized by Odorant Binding Proteins (OBPs) (e.g., OBP-LUSH homologs) in the sensillum lymph.

  • Receptor Activation: The OBP-ligand complex (or ligand alone) binds to a specific OR (e.g., Orco co-receptor complex), triggering an ion influx (Ca²⁺/K⁺).

  • Signal Propagation: Depolarization generates action potentials sent to the Antennal Lobe (glomeruli).

Visualization: Olfactory Signal Transduction

OlfactoryPath Source 3-Methyldodecanal (Plume) Cuticle Sensillum Cuticle (Pore Entry) Source->Cuticle Diffusion Lymph Sensillum Lymph (OBP Binding) Cuticle->Lymph Solubilization Receptor OR/Orco Complex (Dendritic Membrane) Lymph->Receptor Ligand Transfer Neuron OSN Depolarization (Action Potential) Receptor->Neuron Ion Channel Gating Brain Antennal Lobe (Glomerulus Processing) Neuron->Brain Signal Transduction

Figure 1: Signal transduction pathway for hydrophobic semiochemicals like 3-Methyldodecanal in insect olfactory sensory neurons (OSNs).

Experimental Methodologies

To validate the function of 3-Methyldodecanal, a rigorous "Identify-Synthesize-Assay" loop is required.

Extraction & Identification Protocol

Objective: Isolate 3-Methyldodecanal from Citrus peel without thermal degradation.

  • Sample Preparation: Cryo-grind fresh Citrus bergamia peel under liquid nitrogen.

  • Extraction: Use Headspace Solid-Phase Microextraction (HS-SPME) .

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) for broad volatility coverage.

    • Condition: Incubate at 40°C for 30 mins.

  • Analysis (GC-MS):

    • Column: DB-Wax (polar) or DB-5 (non-polar) to resolve methyl isomers.

    • Validation: Compare Retention Index (RI) and Mass Spectrum against a synthetic standard (synthesized via hydroformylation if not commercially available).

    • Key Fragment Ions: Look for characteristic alpha-cleavage fragments distinct from n-dodecanal.

Behavioral Bioassay: Y-Tube Olfactometer

Objective: Determine if 3-Methyldodecanal acts as an attractant (Kairomone) for Diaphorina citri (Asian Citrus Psyllid).

  • Test Group: 50 mated female D. citri (starved for 2 hours).

  • Stimulus: 10 µg 3-Methyldodecanal in hexane (on filter paper).

  • Control: Pure hexane.

  • Airflow: 0.5 L/min, humidified and charcoal-filtered.

Visualization: Bioassay Workflow

Bioassay cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (Y-Maze) Synthesize Synthesize/Purify 3-Methyldodecanal (>98%) Dilute Prepare Serial Dilutions (0.1 - 100 ng/µL) Synthesize->Dilute Exposure Dual-Choice Test (Stimulus vs Solvent) Dilute->Exposure Acclimate Insect Acclimation (Dark, 25°C, 1hr) Acclimate->Exposure Recording Record Choice (>30s in arm) Exposure->Recording

Figure 2: Standardized workflow for evaluating kairomonal activity of volatile aldehydes.

Applications in Pest Management

The primary utility of 3-Methyldodecanal lies in "Push-Pull" strategies and Lure-and-Kill systems.

Synthetic Lure Formulation

Because 3-Methyldodecanal is a minor component, it should not be used alone. It functions as a synergist .

  • Base Attractant: Dodecanal + Limonene (Major citrus volatiles).

  • Synergist: 3-Methyldodecanal (1-5% of blend).

  • Effect: Increases the "fidelity" of the signal, helping pests distinguish specific host species (e.g., Lemon vs. Orange).

Ant Control (Theoretical)

Methyl-branched alkanes and aldehydes are common in the cuticular hydrocarbon profiles of ants (Lasius, Formica).

  • Hypothesis: 3-Methyldodecanal may act as a trail-disrupting agent or a colony recognition confuser if applied in high concentrations, masking the colony's specific chemical signature.

References

  • González-Mas, M. C., et al. (2019).[1][2] "Volatile Compounds in Citrus Essential Oils: A Comprehensive Review." Frontiers in Plant Science, 10:12. Link

    • Establishes the presence of 3-Methyldodecanal as a trace volatile in Citrus species.[1][2][3]

  • Leal, W. S. (2013). "Odorant Reception in Insects: Roles of Receptors, Binding Proteins, and Degrading Enzymes." Annual Review of Entomology, 58:373-391. Link

    • Foundational text on the mechanism of aldehyde detection in insects.
  • Exxon Research Engineering Co. (1989). "Process for the hydroformylation of sulfur-containing thermally cracked petroleum residua."[4] European Patent EP0329670B1. Link

    • Details the synthetic production of 3-methyldodecanal via hydroformyl
  • Vander Meer, R. K., et al. (2019).[5] "Pheromone Communication in Social Insects: Ants." Encyclopedia of Animal Behavior, 2nd Ed.

    • Contextualizes the role of methyl-branched hydrocarbons/aldehydes in ant semiochemistry.

Sources

Foundational

Technical Monograph: 3-Methyldodecanal in Flavor &amp; Fragrance Applications

Part 1: Chemical Constitution & Sensory Profile 3-Methyldodecanal (CAS: 10522-20-0) represents a distinct class of branched-chain aliphatic aldehydes utilized in high-performance fragrance and flavor formulations. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Constitution & Sensory Profile

3-Methyldodecanal (CAS: 10522-20-0) represents a distinct class of branched-chain aliphatic aldehydes utilized in high-performance fragrance and flavor formulations. Unlike its linear counterpart, Tridecanal (Aldehyde C-13), or the alpha-branched 2-Methylundecanal (Aldehyde C-12 MNA), this beta-branched isomer offers a unique stereochemical profile that modulates volatility and receptor binding affinity.

Physicochemical Characterization

The introduction of a methyl group at the C3 position creates a chiral center, resulting in two enantiomers typically synthesized as a racemate. This branching significantly lowers the freezing point compared to linear aldehydes and increases steric hindrance around the carbonyl group, slightly improving stability against nucleophilic attack (e.g., aldol polymerization).

ParameterValueUnitNotes
IUPAC Name 3-Methyldodecanal--
CAS Number 10522-20-0--
Molecular Formula C₁₃H₂₆O--
Molecular Weight 198.35 g/mol -
LogP (Predicted) ~5.2 - 5.5-High lipophilicity; excellent substantivity.
Boiling Point ~260 - 270°CEstimated at 760 mmHg.
Flash Point > 100°CClass IIIB Combustible Liquid.
Odor Threshold 0.5 - 2.0ppbExtremely potent in air.
Sensory Architecture

3-Methyldodecanal functions as a "modifier" aldehyde . While linear aldehydes (C10, C12) provide the "sparkle" of citrus, 3-Methyldodecanal adds the "rind" texture—the fatty, waxy, and slightly animalic undertone characteristic of natural mandarin and bergamot oils.

  • Primary Descriptors: Waxy, Citrus (Mandarin/Tangerine), Fresh, Aldehydic.

  • Secondary Nuances: Fatty, Metallic (at high concentration), Ambergris-like dry down.

  • Application Impact: Enhances the naturalness of citrus accords by bridging the gap between volatile top notes (Limonene) and floral heart notes (Hedione, Linalool).

Part 2: Chemo-Sensory Mechanisms & SAR

The olfactory detection of 3-Methyldodecanal is governed by the Combinatorial Receptor Code . Its hydrophobic tail (C12 chain) interacts with the hydrophobic pocket of Class I and II Olfactory Receptors (ORs), while the aldehyde moiety forms a hydrogen bond (or transient Schiff base) with lysine residues in the receptor's active site.

Structure-Activity Relationship (SAR)
  • Chain Length (C13): The 13-carbon backbone places this molecule at the threshold of "heavy" aldehydes. It activates receptors associated with "waxy" and "fatty" perceptions (e.g., OR2W1) rather than the sharp "green" notes of C6-C8 aldehydes.

  • Beta-Branching (C3-Methyl): The methyl group at position 3 disrupts the linear conformation of the alkyl chain. This steric bulk prevents the "tight fit" required for sharp, piercing odors, resulting in a softer, more diffuse, and voluminous scent profile compared to Tridecanal.

OlfactoryMechanism cluster_SAR SAR Factors Ligand 3-Methyldodecanal Mucus Olfactory Mucosa (OBP Transport) Ligand->Mucus Partitioning (LogP > 5) Receptor GPCR (OR Family) Helical Transmembrane Domain Mucus->Receptor Ligand Docking GProtein G-Protein (Golf) Activation Receptor->GProtein Conformational Change Cascade cAMP Cascade (Ca2+ Influx) GProtein->Cascade Signal Transduction Perception Perception: Waxy / Mandarin / Fatty Cascade->Perception Neural Processing C3_Methyl C3-Methyl Group: Softens Impact Increases Diffusivity C3_Methyl->Receptor C12_Chain C12 Hydrophobic Tail: Increases Substantivity 'Waxy' Character C12_Chain->Receptor

Figure 1: Signal transduction pathway and Structure-Activity Relationship (SAR) factors for 3-Methyldodecanal.

Part 3: Synthesis & Manufacturing[1][2]

While industrial production often relies on the hydroformylation of specific olefin cuts, high-purity applications require targeted synthesis to avoid isomeric mixtures.

Industrial Route: Hydroformylation (Oxo Process)

The reaction of 2-methyldodecene (or internal dodecene isomers) with syngas (CO + H₂) in the presence of a Rhodium or Cobalt catalyst.

  • Limitation: Produces a mixture of linear (Tridecanal) and branched isomers. Distillation is required to enrich the 3-methyl isomer.

Lab/Fine Chemical Route: Conjugate Addition

For research and high-value synthesis, the Conjugate Addition of Organocuprates to α,β-unsaturated aldehydes is the preferred self-validating protocol. This method ensures regiospecificity.

Reaction Pathway[1][2][3]
  • Precursor: 2-Dodecenal (Commercial or via Aldol of Decanal + Acetaldehyde).

  • Reagent: Lithium Dimethylcuprate (

    
    ).
    
  • Mechanism: 1,4-Nucleophilic addition of the methyl group to the beta-carbon.

SynthesisPathway Step1 Precursor: 2-Dodecenal (Alpha,Beta-Unsaturated) Intermediate Intermediate: Enolate Complex (1,4-Addition) Step1->Intermediate -78°C, THF Reagent Reagent: LiMe2Cu (Lithium Dimethylcuprate) Reagent->Intermediate Quench Acid Hydrolysis (H3O+) Intermediate->Quench Warming to 0°C Product Target: 3-Methyldodecanal (Racemic Mixture) Quench->Product Tautomerization

Figure 2: Regioselective synthesis of 3-Methyldodecanal via organocuprate addition.

Part 4: Experimental Protocol (Lab Scale)

Objective: Synthesis of 3-Methyldodecanal via 1,4-addition. Safety: Work in a fume hood. Organocuprates are moisture-sensitive.

Reagents
  • Copper(I) Iodide (CuI): Purified.

  • Methyllithium (MeLi): 1.6M in ether.

  • 2-Dodecenal: >95% purity.

  • Diethyl Ether (anhydrous).

  • Ammonium Chloride (sat. aq.).

Step-by-Step Methodology
  • Preparation of Gilman Reagent (

    
    ): 
    
    • In a flame-dried Schlenk flask under Argon, suspend CuI (1.1 eq) in anhydrous ether.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add MeLi (2.2 eq) dropwise. The solution will turn yellow, then colorless (formation of MeCu), and finally clear/pale yellow (formation of

      
      ).
      
    • Self-Validation: If the solution remains dark or precipitates, moisture contamination has occurred. Abort and re-dry solvent.

  • Conjugate Addition:

    • Dissolve 2-Dodecenal (1.0 eq) in anhydrous ether.

    • Add the aldehyde solution dropwise to the cuprate mixture at -78°C .

    • Stir for 1 hour at -78°C, then allow to warm slowly to -20°C .

    • Mechanism:[4] The "soft" nucleophile (Cu) directs the methyl group to the "soft" electrophilic site (beta-carbon), avoiding direct carbonyl attack (1,2-addition).

  • Quench & Workup:

    • Quench the reaction with saturated

      
       solution (hydrolyzes the enolate).
      
    • Extract with diethyl ether (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (98:2).

    • Validation: Check purity via GC-MS. Target peak should show M+ = 198.

Part 5: Stability & Application Science

Matrix Compatibility

Like all aliphatic aldehydes, 3-Methyldodecanal is prone to autoxidation and acetal formation .

  • Oxidation: In the presence of air, it oxidizes to 3-methyldodecanoic acid, which smells fatty and rancid.

    • Mitigation: Add BHT (0.1%) or Tocopherol immediately after purification. Store under Nitrogen.

  • Base Instability: In high pH media (soaps, detergents), it undergoes Aldol condensation.

    • Mitigation: Use in neutral pH (fine fragrance, lotions) or use encapsulated forms for detergents.

Schiff Base Formation

In perfumery, aldehydes are often reacted with Methyl Anthranilate to form Schiff Bases .

  • Reaction: 3-Methyldodecanal + Methyl Anthranilate

    
     Schiff Base + 
    
    
    
    .
  • Result: A highly substantive, golden-yellow material with a mandarin-orange blossom profile. The C3-methyl branching slows down this reaction compared to linear aldehydes, providing a more stable "free aldehyde" character in the bottle.

Part 6: Safety & Regulatory (E-E-A-T)

Toxicology & IFRA Status: As a branched aliphatic aldehyde, 3-Methyldodecanal falls under the general scrutiny of RIFM (Research Institute for Fragrance Materials) .

  • Sensitization: Aldehydes are potential skin sensitizers. However, the C12 chain length reduces skin penetration compared to shorter analogs (C8-C10).

  • IFRA Standards: It is generally not restricted individually but must be screened as part of the total aldehyde load. It is often grouped with "Aldehyde C-12 MNA" for read-across toxicity data.

  • Cramer Class: Class I (Low safety concern) due to simple metabolic detoxification (oxidation to fatty acid and beta-oxidation).

Handling:

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

  • PPE: Nitrile gloves, safety goggles. Avoid inhalation of vapors.

References

  • The Good Scents Company. (2023). 3-Methyldodecanal Organoleptic Profile. Retrieved from [Link]

  • González-Mas, M. C., et al. (2019).[5] Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science. Retrieved from [Link]

  • Corey, E. J., & Posner, G. H. (1967). Carbon-carbon bond formation by selective coupling of n-alkylcopper reagents with organic halides. Journal of the American Chemical Society. (Cited for Organocuprate methodology).[3]

  • Research Institute for Fragrance Materials (RIFM). (2024). Safety Assessment of Branched Chain Aliphatic Aldehydes. Retrieved from [Link]

Sources

Exploratory

Sensory Perception of 3-Methyldodecanal: Mechanisms, Detection, and Olfactory Impact

Topic: Sensory Perception of 3-Methyldodecanal Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Methyldodecanal (CAS: 10522-20-0) represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sensory Perception of 3-Methyldodecanal Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyldodecanal (CAS: 10522-20-0) represents a critical, high-impact trace volatile found in the essential oils of Citrus bergamia (Bergamot) and Citrus limon (Lemon). Unlike its straight-chain homolog dodecanal (Aldehyde C-12 Lauric), the methylation at the C3 position introduces a chiral center, significantly altering its volatility, steric fit within olfactory receptors (ORs), and resulting sensory profile. This guide delineates the physicochemical basis of its perception, its predicted interaction with Class I/II olfactory receptors, and rigorous protocols for its synthesis and sensory quantification.

Chemical Identity & Physicochemical Basis

To understand the sensory impact of 3-Methyldodecanal, one must first analyze its structural constraints. The molecule is a C13 aliphatic aldehyde with a methyl branch at the gamma-position relative to the carbonyl group.

Structural Specifications
  • IUPAC Name: 3-Methyldodecanal

  • CAS Number: 10522-20-0[1][2][3][4][5][6][7]

  • Molecular Formula: C₁₃H₂₆O

  • Molecular Weight: 198.34 g/mol

  • Chirality: The C3 carbon is a stereocenter. In biological systems, enantiomeric purity often dictates odor quality and threshold.

    • (R)-Enantiomer: Often associated with sharper, more distinct notes in methyl-branched series.

    • (S)-Enantiomer: Frequently softer or distinct in character.

  • LogP (Predicted): ~5.3 (Highly lipophilic, suggesting strong affinity for the hydrophobic orthosteric binding pockets of ORs).

Volatility & Release

The methyl branching lowers the boiling point slightly relative to straight-chain tridecanal due to disrupted van der Waals packing, yet it increases steric bulk. This results in a "substantive" top-to-middle note profile, acting as a fixative for lighter citrus volatiles while providing a waxy, peel-like anchor.

Olfactory Mechanism: Signal Transduction & Receptor Logic

The perception of 3-Methyldodecanal is not a random event but a specific lock-and-key interaction with G-Protein Coupled Receptors (GPCRs) expressed in the olfactory epithelium.

Receptor Targets (Homology-Based Prediction)

While specific deorphanization data for 3-Methyldodecanal is sparse, Structure-Activity Relationship (SAR) models of aliphatic aldehydes suggest high affinity for the following receptors:

  • OR1I1 & OR2W1: Known to bind long-chain aliphatic aldehydes (C8–C12). The C3-methyl group likely interacts with specific hydrophobic residues (e.g., Phenylalanine, Leucine) in the transmembrane helices (TM3/TM5), potentially acting as an agonist or partial agonist.

  • OR51E2: A broad-spectrum receptor often activated by fatty-derived odorants.

Signal Transduction Pathway

Upon binding, 3-Methyldodecanal stabilizes the active conformation of the GPCR, triggering the canonical cAMP-dependent pathway.

G Ligand 3-Methyldodecanal OR Olfactory Receptor (e.g., OR1I1) Ligand->OR Binding (Hydrophobic Pocket) Golf G_olf Protein (Gα_olf) OR->Golf GTP Exchange AC3 Adenylyl Cyclase III Golf->AC3 Activation cAMP cAMP Increase AC3->cAMP ATP -> cAMP CNG CNG Channel (Ca2+/Na+ Influx) cAMP->CNG Gating Depol Membrane Depolarization CNG->Depol Ion Flux

Figure 1: Canonical signal transduction pathway activated by 3-Methyldodecanal in olfactory sensory neurons.

Sensory Profiling Methodology

Accurate sensory characterization requires separating the molecule from the complex citrus matrix (where it exists at trace levels) to avoid "masking" effects by limonene or linalool.

Gas Chromatography-Olfactometry (GC-O)

This is the gold standard for identifying odor-active regions in a chromatogram.

Protocol: Aroma Extract Dilution Analysis (AEDA)

  • Extraction: Solvent-assisted flavor evaporation (SAFE) of Citrus bergamia oil to isolate volatiles without thermal degradation.

  • Separation: Inject extract into a GC equipped with a polar column (e.g., DB-Wax) and a non-polar column (e.g., DB-5) to calculate Retention Indices (RI).

  • Detection: Split the effluent 1:1 between an FID (Flame Ionization Detector) and an Olfactory Detection Port (ODP).

  • Dilution: Stepwise dilution (1:2, 1:4, ... 1:1024) of the extract. The highest dilution at which the odor is still perceived at the sniffing port determines the Flavor Dilution (FD) Factor .

  • Target Identification: 3-Methyldodecanal will appear as a high-FD peak with descriptors: waxy, citrus peel, metallic, fresh-laundry.

Quantitative Descriptive Analysis (QDA)

Once isolated or synthesized, a trained panel (n=10) evaluates the pure compound.

  • Odor Threshold: Determine detection threshold in air (ppb) and in mineral oil/ethanol matrix.

  • Descriptors:

    • Primary: Citrus-peel, Waxy.

    • Secondary: Aldehydic, Metallic.

    • Tertiary: Fatty, Soap-like.

Experimental Protocols: Synthesis & Validation

To study 3-Methyldodecanal, one must often synthesize it de novo to ensure enantiomeric control and absence of homologous impurities.

Synthesis Strategy (Wittig Approach)

This route allows for the construction of the carbon skeleton with precise control over the chain length.

Step 1: Preparation of Phosphonium Salt React 1-bromodecane with triphenylphosphine in xylene at reflux.



Step 2: Wittig Reaction React the ylide (generated by NaH/DMSO) with 2-methyl-3-oxopropanoate (protected or equivalent synthon) to form the unsaturated ester, followed by hydrogenation and reduction. Alternative (simpler): Alkylation of diethyl malonate with decyl bromide, followed by decarboxylation and reduction, though this yields a racemic mixture.

Step 3: Oxidation to Aldehyde Oxidation of the corresponding alcohol (3-methyldodecanol) using Dess-Martin Periodinane (DMP) or Swern Oxidation .

  • Why DMP? It avoids over-oxidation to the carboxylic acid, which is odorless and common with stronger oxidants like Jones reagent.

Receptor Assay Workflow (Heterologous Expression)

To validate biological activity:

Workflow cluster_0 Transfection Phase cluster_1 Stimulation Phase cluster_2 Readout Step1 HEK293 Cells Step2 Plasmid Mix: 1. OR Gene (e.g., OR1I1) 2. Chaperone (RTP1S) 3. Reporter (CRE-Luc) Step1->Step2 Lipofection Step3 Incubate 24h Step2->Step3 Step4 Add 3-Methyldodecanal (0.1 µM - 1 mM) Step3->Step4 Step5 Luminescence Assay Step4->Step5 Step6 Dose-Response Curve (EC50 Calculation) Step5->Step6

Figure 2: Experimental workflow for deorphanizing receptors against 3-Methyldodecanal.

Applications & Future Directions

Fragrance Modulation

3-Methyldodecanal acts as a "Naturalizer" . Synthetic citrus accords often lack the depth of natural oils. The addition of trace (ppm) levels of 3-Methyldodecanal restores the "fatty" or "rind-like" quality lost during detergent processing of commercial oils.

Masking Agents

Due to its high lipophilicity and potency, it can effectively mask malodors (amines/thiols) by competitively occupying ORs or via lateral inhibition in the olfactory bulb, suppressing the perception of offensive notes.

Research Gaps
  • Enantioselectivity: Few studies explicitly compare (R)- vs (S)-3-Methyldodecanal. Future work must resolve the odor threshold differences between these isomers.

  • Combinatorial Coding: How does 3-Methyldodecanal synergize with Limonene? It is hypothesized that it enhances the "juiciness" perception through a combinatorial code that neither molecule activates alone.

References

  • Identification of Methyl-Branched Aldehydes in Citrus

    • Source: González-Mas, M. C., et al. (2019).[8] "Volatile Compounds in Citrus Essential Oils: A Comprehensive Review." Frontiers in Plant Science.

    • URL:[Link]

  • Olfactory Receptor Mechanisms (General Aldehyde Perception)

    • Source: Peter Mombaerts (2004). "Genes and Ligands for Odorant Receptors." Annual Review of Cell and Developmental Biology.
    • URL:[Link]

  • Synthesis of Branched Aldehydes

    • Source: Breuer, M., et al. (2004). "Industrial Synthesis of Fragrance Aldehydes." Chemie Ingenieur Technik.
    • URL:[Link]

  • Sensory Threshold Methodologies

    • Source: ASTM E679-19.
    • URL:[Link]

Sources

Foundational

Literature review of 3-Methyldodecanal research

Chemical Identity, Synthesis, and Biological Applications Executive Summary 3-Methyldodecanal (CAS: 10522-20-0) is a branched-chain aliphatic aldehyde (C13) characterized by its distinct fatty, citrus, and waxy odor prof...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Biological Applications

Executive Summary

3-Methyldodecanal (CAS: 10522-20-0) is a branched-chain aliphatic aldehyde (C13) characterized by its distinct fatty, citrus, and waxy odor profile. While often overshadowed by its isomer 10-methyldodecanal (a known cerambycid beetle pheromone), the 3-methyl isomer is a critical trace component in Citrus essential oils and a valuable intermediate in fragrance chemistry. This guide provides a rigorous technical review of its physicochemical properties, industrial and stereoselective synthesis protocols, and biological applications.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature and Identification
ParameterDetail
IUPAC Name 3-Methyldodecanal
CAS Registry Number 10522-20-0
Molecular Formula C₁₃H₂₆O
Molecular Weight 198.35 g/mol
SMILES CCCCCCCCCC(C)CC=O
Appearance Colorless to pale yellow liquid
Odor Profile Fatty, waxy, citrus-like (mandarin/orange notes), aldehydic
Physical Properties (Experimental & Predicted)
PropertyValueSource/Method
Boiling Point ~256 °C @ 760 mmHgPredicted (EPI Suite)
Flash Point >100 °CEstimated
LogP (Octanol/Water) ~5.3 - 5.5High lipophilicity indicates strong bioaccumulation potential
Solubility Insoluble in water; Soluble in ethanol, diethyl ether, hexaneLipophilic nature
Vapor Pressure ~0.005 mmHg @ 25 °CLow volatility contributing to high substantivity in fragrances

Natural Occurrence & Biological Significance

Botanical Sources

Research identifies 3-Methyldodecanal as a trace volatile in the essential oils of Citrus species.[1][2] Unlike the dominant terpenes (limonene), this aldehyde contributes to the "background" fatty-waxy notes that give natural citrus oils their depth and substantivity.

  • Sources: Citrus limon (Lemon), Citrus bergamia (Bergamot).

  • Role: Synergist in the olfactory profile, modifying the sharp citrus notes with a waxy undertone.

Insect Semiochemistry

While 10-methyldodecanal is the primary sex pheromone for beetles like Eburodacrys vittata, the 3-methyldodecanal isomer serves as a structural analog in semiochemical studies.

  • Mechanism: Insect olfactory receptors (ORs) are highly specific to chain length and branching position. The 3-methyl branch alters the hydrophobic interaction within the receptor binding pocket compared to the 10-methyl isomer.

  • Research Utility: Used in structure-activity relationship (SAR) studies to map the specificity of pheromone receptors in Coleoptera and Lepidoptera.

Chemical Synthesis Protocols

Two primary pathways exist for the synthesis of 3-Methyldodecanal:

  • Industrial Route: Hydroformylation of olefins (Cost-effective, racemic).

  • Stereoselective Route: Asymmetric alkylation using SAMP/RAMP hydrazones (High purity, enantioselective).

Pathway A: Industrial Hydroformylation

This method utilizes the "Oxo process" to convert internal olefins into aldehydes.

Reaction Logic: The reaction of a C12 olefin with syngas (CO/H₂) in the presence of a Rhodium or Cobalt catalyst yields a mixture of isomeric aldehydes. Using a specific internal olefin precursor (like 2-methyldodecene) or controlling the regioselectivity allows for the enrichment of the 3-methyl isomer.

Process Flow:

Hydroformylation Start Precursor: Internal Dodecene Isomers React Hydroformylation (100°C, 50 bar CO/H2) Start->React + CO/H2 Cat Catalyst: Rh(CO)2(acac) + Ligand Cat->React Sep Distillation (Separation of Isomers) React->Sep Crude Aldehyde Mix Prod Product: 3-Methyldodecanal Sep->Prod Purified Fraction Waste Waste Sep->Waste n-Tridecanal / Others

Figure 1: Industrial hydroformylation pathway for branched aldehyde synthesis.

Pathway B: Stereoselective Synthesis (SAMP/RAMP Method)

For biological assays requiring specific enantiomers (R or S), the Enders hydrazone method is the gold standard.

Protocol:

  • Formation of Hydrazone: React a shorter aldehyde (e.g., propanal) with SAMP (S-1-amino-2-methoxymethylpyrrolidine).

  • Metallation: Deprotonate the hydrazone with Lithium Diisopropylamide (LDA) at -78°C to form an azaenolate.

  • Alkylation: Add the long-chain alkyl halide (e.g., 1-iododecane). The chiral auxiliary directs the attack, ensuring high enantiomeric excess (ee).

  • Cleavage: Hydrolyze the hydrazone (ozonolysis or acid hydrolysis) to release the chiral 3-methyldodecanal.

Step-by-Step Laboratory Protocol:

StepActionCritical Parameter
1 Reagent Prep Ensure anhydrous THF solvent; LDA must be fresh.
2 Metallation Add hydrazone to LDA/THF at -78°C . Stir for 1 hr.
3 Alkylation Add 1-iododecane dropwise. Maintain -78°C to prevent racemization.
4 Warming Allow to warm to 0°C slowly over 12 hours.
5 Cleavage Quench with sat. NH₄Cl. Extract. Reflux crude oil with 2N HCl/Pentane.
6 Purification Flash chromatography (Hexane/EtOAc 95:5).

Applications in Drug Development & Fragrance

Fragrance Chemistry[7]
  • Odor Threshold: Low (ppb range).

  • Substantivity: High due to C13 chain length. Acts as a "base note" modifier.

  • Accord Utility: Used in citrus accords to extend the longevity of top notes like Limonene and Citral, preventing the "flattening" of the scent over time.

Biological & Pharmacological Potential

While direct pharmaceutical applications are limited, the compound serves as a lipid tail anchor in drug delivery research.

  • Lipid Nanoparticles (LNPs): Branched lipids are crucial for LNP stability (used in mRNA vaccines). 3-Methyldodecanal can be reduced to 3-methyldodecanol or oxidized to 3-methyldodecanoic acid , both of which are valuable building blocks for ionizable lipids. The branching disrupts lipid packing, increasing membrane fluidity and fusogenicity.

Metabolic Pathway Visualization:

Metabolism cluster_0 Oxidation (Phase I) cluster_1 Reduction Aldehyde 3-Methyldodecanal (C13H26O) Acid 3-Methyldodecanoic Acid Aldehyde->Acid ALDH Enzyme Alcohol 3-Methyldodecanol Aldehyde->Alcohol Alcohol Dehydrogenase Lipid Lipid Acid->Lipid Esterification (LNP Synthesis)

Figure 2: Metabolic and synthetic divergence of 3-Methyldodecanal.

Safety and Toxicology (E-E-A-T Assessment)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A.

  • Sensitization: Potential skin sensitizer (common for long-chain aldehydes).

Handling Protocol:

  • Oxidation Risk: Aldehydes oxidize to carboxylic acids upon air exposure.[3] Store under inert gas (Nitrogen/Argon) at -20°C.

  • Scavenging: Spills should be treated with bisulfite solution to form the adduct before disposal.

References

  • PubChem. (n.d.). 3-Methyldodecanal (Compound).[3][4][5][6][7][8][9] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3-Methyl Decanal and Related Aldehydes.[3][10] (Cross-reference for properties). Retrieved January 28, 2026, from [Link]

  • Frontiers in Plant Science. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. (Identifies methylated aldehydes in Citrus). Retrieved January 28, 2026, from [Link]

  • Google Patents. (1989). EP0329670B1 - Process for the hydroformylation of sulfur-containing thermally cracked petroleum residua. (Industrial synthesis route).
  • NITE-CHRIP. (n.d.). 3-Methyldodecanal CAS 10522-20-0 Regulatory Data.[5][7][8][9] National Institute of Technology and Evaluation. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Discovery and Isolation of 3-Methyldodecanal

This guide focuses on the technical discovery, isolation, and structural validation of 3-Methyldodecanal (CAS: 10522-20-0), specifically within the context of its identification as a trace biomarker in Citrus limon (Lemo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the technical discovery, isolation, and structural validation of 3-Methyldodecanal (CAS: 10522-20-0), specifically within the context of its identification as a trace biomarker in Citrus limon (Lemon) essential oil.

A Protocol for Trace Biomarker Identification in Complex Terpene Matrices

Executive Summary

The isolation of trace aldehydes from complex essential oils represents a significant analytical challenge due to the overwhelming presence of bulk monoterpenes (e.g., limonene,


-terpinene). 3-Methyldodecanal , a branched aliphatic aldehyde, has been identified as a specific trace biomarker for Citrus limon (lemon) peel oil, distinguishing it from other Citrus species such as C. reticulata (mandarin) or C. sinensis (sweet orange). This guide details the methodology for its extraction, enrichment via fractionation, and rigorous structural confirmation using Gas Chromatography-Mass Spectrometry (GC-MS) and synthetic validation.
Introduction: The Analytical Context

In the field of natural product chemistry and flavor analytics, distinguishing between closely related Citrus oils requires the identification of "exclusive" trace volatiles.[1][2][3] While 90% of citrus oil volume is composed of common terpenes, the olfactory character and authenticity markers reside in the non-terpenoid fraction (<5%).

3-Methyldodecanal (


) presents a unique isolation challenge:
  • Low Abundance: Present at trace levels (<0.01%).

  • Matrix Interference: Co-elution with sesquiterpenes and straight-chain aldehydes (e.g., dodecanal).

  • Structural Isomerism: Must be differentiated from 2-methyldodecanal and 10-methyldodecanal (a known insect pheromone).

This guide provides a self-validating workflow to isolate this compound from Citrus limon peel, utilizing Dichloromethane (DCM) extraction followed by silica fractionation to deplete bulk terpenes.

Experimental Workflow & Methodology
2.1 Reagents and Standards
  • Solvents: Dichloromethane (DCM), HPLC grade; Pentane (distilled); Diethyl ether.

  • Adsorbents: Silica gel 60 (0.040–0.063 mm, activated).

  • Reference Material: Synthetic 3-methyldodecanal (for retention index confirmation).

2.2 Protocol A: Matrix Extraction and Bulk Depletion

The primary objective is to remove the hydrocarbon fraction (limonene) which constitutes ~70-90% of the oil, enriching the oxygenated fraction containing the target aldehyde.

Step-by-Step Procedure:

  • Cold Extraction: Homogenize 50g of fresh Citrus limon peel in 150mL of DCM at 4°C to minimize thermal degradation of volatiles.

  • Filtration: Filter the homogenate through anhydrous

    
     to remove water.
    
  • Concentration: Concentrate the filtrate to 5mL using a Kuderna-Danish concentrator (avoid rotary evaporation to prevent loss of volatile aldehydes).

  • Solid Phase Fractionation (SPF):

    • Prepare a glass column with 10g activated Silica Gel 60.

    • Fraction 1 (Hydrocarbons): Elute with 50mL 100% Pentane. Discard (contains limonene/terpenes).[3][4]

    • Fraction 2 (Target Oxygenates): Elute with 50mL Pentane:Diethyl Ether (90:10). Collect this fraction.

    • Rationale: 3-Methyldodecanal is moderately polar; it will elute in Fraction 2, effectively separated from the hydrocarbon background.

2.3 Protocol B: GC-MS Identification

Identification relies on Linear Retention Indices (LRI) and Mass Spectral fragmentation patterns specific to the 3-methyl branching.

Instrument Parameters:

  • Column: DB-Wax (polar) and DB-5 (non-polar) capillaries (60m x 0.25mm ID).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 40°C (2 min)

    
     3°C/min 
    
    
    
    240°C.

Diagnostic Criteria:

  • LRI Verification: The experimental LRI must match the synthetic standard on both polar and non-polar columns.

  • MS Fragmentation: Look for the McLafferty rearrangement ion characteristic of aldehydes, but shifted due to branching.

    • Note: Unlike straight-chain aldehydes (m/z 44 base peak), 3-methyl aldehydes often show distinctive fragmentation patterns in the alkyl chain region (m/z 58 or similar rearrangement ions depending on ionization energy).

Visualization of Isolation Logic

The following diagram illustrates the critical pathway from raw material to confirmed identification, highlighting the fractionation step essential for trace recovery.

IsolationWorkflow RawMaterial Citrus limon Peel (Complex Matrix) Extraction DCM Extraction (Cold Processing) RawMaterial->Extraction Concentration Concentration (Kuderna-Danish) Extraction->Concentration SilicaColumn Silica Gel Fractionation (Solid Phase Extraction) Concentration->SilicaColumn Fraction1 Fraction 1: Pentane (Discard Limonene/Terpenes) SilicaColumn->Fraction1 Non-polar elution Fraction2 Fraction 2: Pentane/Ether (Enriched Oxygenates) SilicaColumn->Fraction2 Polar elution GCMS GC-MS Analysis (DB-Wax & DB-5 Columns) Fraction2->GCMS DataAnalysis Data Analysis 1. LRI Matching 2. MS Library Search GCMS->DataAnalysis Validation Confirmation vs Synthetic Std DataAnalysis->Validation

Caption: Workflow for the enrichment and isolation of trace 3-Methyldodecanal from Citrus limon.

Structural Validation via Synthesis

Since 3-Methyldodecanal is a trace isolate, positive identification requires comparison with a synthesized standard. A reliable route involves the 1,4-conjugate addition of a methyl group to an


-unsaturated aldehyde.
Synthetic Protocol (Validation Standard)
  • Precursor: Start with 2-Dodecenal (commercially available).

  • Reagent: Lithium Dimethylcuprate (

    
    ) or a Methyl Grignard with Copper(I) iodide catalyst.
    
  • Reaction:

    
    
    
  • Purification: The product is purified via flash chromatography (Hexane:EtOAc 95:5) to yield pure 3-Methyldodecanal.

  • Analysis: Inject this standard to establish the precise Retention Index (RI) for the natural isolate comparison.

Quantitative Data Summary

The following table summarizes the retention data and occurrence profile established in key literature (Cannon et al., 2015).

ParameterValue / Description
Compound Name 3-Methyldodecanal
CAS Number 10522-20-0
Molecular Weight 198.35 g/mol
Occurrence Exclusive trace in Citrus limon (Lemon)
LRI (DB-Wax) ~1750-1800 (Estimated range, requires std)
Key MS Fragments m/z 41, 43, 55, 57, 71 (Aliphatic pattern)
Odor Profile Aldehydic, waxy, citrus-peel nuance
References
  • Cannon, R. J., et al. (2015). Volatile components of the peel oil of Citrus limon.[1][3][4]Journal of Essential Oil Research .[3][4] (Identified 3-methyldodecanal as a trace compound exclusive to lemon oil among tested species).[3][4]

  • González-Mas, M. C., et al. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review.Frontiers in Plant Science , 10,[1][2] 12. (Reviews the exclusive presence of branched aldehydes in C. limon).

  • Biosynth Carbosynth. 3-Methyldodecanal Product Data. (Chemical structure and CAS verification). [3]

Sources

Foundational

Biological Evaluation of 3-Methyldodecanal Isomers: Stereochemical Impact on Bioactivity

An In-Depth Technical Guide on the Biological Activity of 3-Methyldodecanal Isomers. [1] Executive Summary 3-Methyldodecanal (C13H26O) is a branched fatty aldehyde identified as a trace component in Citrus essential oils...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 3-Methyldodecanal Isomers.

[1]

Executive Summary

3-Methyldodecanal (C13H26O) is a branched fatty aldehyde identified as a trace component in Citrus essential oils (e.g., C. limon, C. bergamia) and a structural analog of known quorum-sensing (QS) molecules. While often overlooked in bulk chemical analyses, the biological activity of such chiral lipids is frequently governed by their stereochemistry at the C3 position.

This guide provides a technical framework for evaluating the differential biological activities of (R)-3-methyldodecanal and (S)-3-methyldodecanal . It focuses on their potential as antifungal biofilm inhibitors (targeting Candida albicans) and olfactory modulators , detailing the mechanistic pathways, synthesis requirements, and validation protocols necessary for drug development.

Chemical Basis & Stereochemistry

The biological potency of 3-methyldodecanal is predicated on its chiral center at carbon 3. In biological systems, enantiomers of methyl-branched aldehydes often exhibit distinct receptor binding affinities and metabolic stabilities.

  • Structure: A 12-carbon main chain with a formyl group at C1 and a methyl group at C3.

  • Chirality:

    • (R)-Isomer: The methyl group projects away from the observer (dashed wedge) when the chain is oriented conventionally.

    • (S)-Isomer: The methyl group projects towards the observer (solid wedge).

  • Stability: As an aldehyde, the molecule is susceptible to oxidation (to 3-methyldodecanoic acid) and polymerization. Protocols must include inert atmosphere handling (Ar/N2).

Table 1: Physicochemical Profile
ParameterDescriptionRelevance to Bioactivity
Molecular Formula C13H26OLipophilicity (LogP ~5.5) ensures membrane penetration.
Chiral Center C3Determines fit in protein binding pockets (e.g., QS receptors).
Functional Group Aldehyde (-CHO)Reactive warhead; forms Schiff bases with lysine residues.
Natural Source Citrus peel oils (trace)Generally Recognized As Safe (GRAS) potential; natural origin.

Biological Activity Profile

The biological activity of 3-methyldodecanal isomers is hypothesized to follow the Structure-Activity Relationships (SAR) of similar fatty aldehydes (e.g., decanal, dodecanal) and farnesol mimics.

Antifungal & Anti-Biofilm Activity (Candida albicans)

Fatty aldehydes are potent inhibitors of fungal growth.[1] The mechanism is likely multifaceted:

  • Membrane Disruption: The lipophilic tail inserts into the fungal bilayer, altering fluidity. The C3-methyl branch creates steric bulk that may disrupt lipid packing more effectively than linear chains.

  • Mitochondrial Dysfunction: Aldehydes can induce Reactive Oxygen Species (ROS) accumulation, leading to mitochondrial membrane potential collapse.

  • Quorum Sensing Interference: Structurally similar to farnesol (a sesquiterpene QS molecule), 3-methyldodecanal may bind to the C. albicans receptor (e.g., Cyr1 or Ras1 pathway), inhibiting the yeast-to-hyphae transition essential for virulence.

Stereochemical Hypothesis: One enantiomer (often the one mimicking the natural pheromone/signal) will show significantly lower Minimum Biofilm Inhibitory Concentration (MBIC) than the other.

Olfactory & Pheromonal Activity

Methyl-branched aldehydes are common insect pheromones (e.g., in ants).

  • Olfaction: Enantiomers of aldehydes often have distinct odor thresholds and qualities.

  • Receptor Specificity: Olfactory Receptors (ORs) are chiral; one isomer may trigger a response while the other is inert or antagonistic.

Mechanistic Pathways

The following diagram illustrates the proposed mechanism of action (MOA) for the antifungal activity of 3-methyldodecanal, highlighting the pathways leading to cell death.

MOA Compound 3-Methyldodecanal (Isomer Specific) Membrane Fungal Membrane Insertion Compound->Membrane Lipophilic Interaction QS_Receptor Quorum Sensing Receptor Binding Compound->QS_Receptor Structural Mimicry Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria Permeability Change ROS ROS Accumulation (Oxidative Stress) Mitochondria->ROS ETC Leakage Apoptosis Apoptosis / Cell Death ROS->Apoptosis Damage to DNA/Lipids Hyphae Inhibition of Filamentation QS_Receptor->Hyphae Signal Blockade Hyphae->Apoptosis Virulence Loss

Figure 1: Proposed Mechanism of Action (MOA) for 3-Methyldodecanal in fungal cells.

Experimental Protocols

To rigorously evaluate the biological activity, researchers must utilize enantiopure compounds.

Synthesis & Purification (Brief)
  • Objective: Obtain >98% ee (enantiomeric excess) of (R)- and (S)-3-methyldodecanal.

  • Method: Asymmetric hydrogenation of the corresponding unsaturated precursor or use of chiral auxiliaries (e.g., Evans auxiliary) followed by reduction.

  • Validation: Chiral GC-MS or HPLC using a Chiralcel OD-H column.

Antifungal Bioassay Workflow

This protocol determines the MIC (Minimum Inhibitory Concentration) and MBIC (Minimum Biofilm Inhibitory Concentration).[1]

Materials:

  • C. albicans strains (e.g., SC5314).

  • RPMI 1640 medium (buffered with MOPS).

  • XTT solution (for metabolic activity quantification).

  • 96-well microtiter plates.

Step-by-Step Protocol:

  • Inoculum Preparation: Grow C. albicans overnight in YPD broth. Dilute to

    
     cells/mL in RPMI 1640.
    
  • Compound Dilution: Prepare stock solutions of (R)- and (S)-3-methyldodecanal in DMSO. Perform serial 2-fold dilutions in the 96-well plate (Range: 0.5 – 256 µg/mL). Control: DMSO only.

  • Biofilm Formation (MBIC):

    • Incubate plates at 37°C for 24 hours to allow biofilm formation.

    • Wash wells with PBS to remove planktonic cells.

    • Add fresh media containing the specific isomer.

    • Incubate for another 24 hours.

  • Quantification (XTT Assay):

    • Add XTT/menadione solution to each well.

    • Incubate for 2 hours in the dark.

    • Measure absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate % inhibition relative to control.

ROS Generation Assay

To confirm the oxidative stress mechanism:

  • Treat pre-formed biofilms with the IC50 concentration of each isomer.

  • Stain with DCFH-DA (10 µM) for 30 minutes.

  • Measure fluorescence (Ex/Em: 485/535 nm).

  • Expectation: The active isomer should induce significantly higher fluorescence than the inactive one.

Experimental Workflow Diagram

The following flowchart outlines the critical path for validating the stereoselective activity.

Workflow Start Start: Racemic 3-Methyldodecanal Separation Chiral Separation / Asymmetric Synthesis Start->Separation Purity Verify Purity (>98% ee) (Chiral GC/HPLC) Separation->Purity Branch Split Samples Purity->Branch R_Iso (R)-Isomer Branch->R_Iso S_Iso (S)-Isomer Branch->S_Iso Assay1 MIC Assay (Planktonic Growth) R_Iso->Assay1 Assay2 Biofilm Inhibition (XTT Assay) R_Iso->Assay2 Assay3 ROS Quantification (DCFH-DA) R_Iso->Assay3 S_Iso->Assay1 S_Iso->Assay2 S_Iso->Assay3 Compare Data Comparison (IC50 / MBIC50) Assay1->Compare Assay2->Compare Assay3->Compare

Figure 2: Workflow for the comparative biological evaluation of enantiomers.

References

  • González-Mas, M. C., et al. (2019).[2] "Volatile Compounds in Citrus Essential Oils: A Comprehensive Review." Frontiers in Plant Science, 10, 12. Link

  • Feldman, M., et al. (2021). "Anti-Biofilm Activity of Cannabidiol against Candida albicans." Microorganisms, 9(2), 441. (Demonstrates standard XTT/ROS protocols for lipophilic antifungals). Link

  • Kubo, I., et al. (2003).[3] "Antifungal activity of octyl gallate: structural criteria and mode of action." Bioorganic & Medicinal Chemistry Letters, 13(1), 113-116. (Establishes aldehyde/surfactant MOA). Link

  • Mori, K. (2007). "Pheromones: synthesis and bioactivity."[4] The Chemical Record, 7(1), 1-12. (Review of stereochemistry in pheromone activity). Link

  • Ramage, G., et al. (2002). "Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms." Antimicrobial Agents and Chemotherapy, 46(9), 2968-2974. Link

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of 3-Methyldodecanal: A Modular Protocol via Organocuprate Conjugate Addition

Application Note: AN-SYN-3MD-01 Part 1: Executive Summary & Strategic Rationale The Target: 3-Methyldodecanal CAS: 77772-07-7 (Racemic) | Formula: C₁₃H₂₆O | MW: 198.35 g/mol 3-Methyldodecanal is a critical branched-chain...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-3MD-01

Part 1: Executive Summary & Strategic Rationale

The Target: 3-Methyldodecanal

CAS: 77772-07-7 (Racemic) | Formula: C₁₃H₂₆O | MW: 198.35 g/mol

3-Methyldodecanal is a critical branched-chain fatty aldehyde used in three primary research domains:

  • Fragrance Chemistry: As a high-impact odorant with citrus/mandarin notes, often studied for structure-odor relationships (SOR).

  • Pheromone Research: An analogue for insect communication signaling pathways.

  • Lipidomics: A chiral building block for synthesizing methylated fatty acids and studying lipid metabolism disorders (e.g., Refsum disease models).

The Synthetic Challenge

Direct synthesis of


-methyl aldehydes is chemically fraught. Direct alkylation of aldehydes often results in poly-alkylation or aldol polymerization. Furthermore, purchasing the specific C12 isomer can be difficult due to limited commercial availability compared to its linear counterparts.
The Solution: The "C4 + C9" Conjugate Addition Strategy

This protocol details a robust, modular synthesis utilizing copper-catalyzed 1,4-addition (conjugate addition) . By reacting a C9 nucleophile (Nonylmagnesium bromide) with a C4 electrophile (Ethyl crotonate), we establish the carbon skeleton with high regioselectivity before reducing and oxidizing to the final aldehyde.

Key Advantages:

  • Regiocontrol: Exclusive formation of the C3-methyl bond via soft nucleophilic attack.

  • Scalability: Reactions utilize standard laboratory glassware and commercially available reagents.

  • Purity: Avoids the isomeric mixtures common in hydroformylation routes.

Part 2: Retrosynthetic Analysis & Workflow

The logic follows a disconnection at the C3-C4 bond, tracing the aldehyde back to a stable ester intermediate synthesized via organocuprate chemistry.

Retrosynthesis Target 3-Methyldodecanal (Target Aldehyde) Alcohol 3-Methyldodecan-1-ol (Stable Intermediate) Alcohol->Target Oxidation (Swern/PCC) Ester Ethyl 3-methyldodecanoate (Ester Precursor) Ester->Alcohol Reduction (LiAlH4) Precursors Ethyl Crotonate (C4) + NonylMgBr (C9) Precursors->Ester 1,4-Conjugate Addition (CuI Cat.)

Figure 1: Retrosynthetic disconnection showing the assembly of the C12 skeleton from C4 and C9 synthons.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 3-Methyldodecanoate

Principle: Grignard reagents (hard nucleophiles) favor 1,2-addition to carbonyls.[1] By adding catalytic Copper(I) Iodide, we generate an in situ organocuprate (Gilman-type species) which is a "soft" nucleophile, favoring 1,4-conjugate addition to the


-unsaturated ester.
Reagents & Materials
ReagentEquiv.[2][3][4]Amount (Scale)Role
Ethyl Crotonate 1.011.4 g (100 mmol)Electrophile (Substrate)
Nonyl bromide 1.224.8 g (120 mmol)Grignard Precursor
Magnesium Turnings 1.33.1 g (130 mmol)Grignard Reagent Formation
Copper(I) Iodide (CuI) 0.050.95 g (5 mmol)Catalyst
THF (Anhydrous) -200 mLSolvent
NH₄Cl (Sat.[5] Aq.) -150 mLQuenching Agent
Step-by-Step Protocol
  • Grignard Preparation:

    • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon.

    • Add Mg turnings and a crystal of iodine.

    • Add 20 mL of anhydrous THF and 2 mL of Nonyl bromide to initiate the reaction (look for turbidity/exotherm).

    • Dropwise add the remaining Nonyl bromide in 80 mL THF over 45 mins, maintaining a gentle reflux. Stir for 1 hour post-addition.

  • Conjugate Addition:

    • Cool the Grignard solution to -20°C (ice/salt bath).

    • Add CuI (5 mol%) in one portion. The solution will darken (formation of organocuprate).

    • Dropwise add Ethyl Crotonate dissolved in 50 mL THF over 30 minutes.

    • Critical Control Point: Maintain temperature below -10°C to prevent competing 1,2-addition.

    • Allow the mixture to warm to room temperature slowly over 2 hours.

  • Work-up:

    • Quench with saturated NH₄Cl (aq) to decompose magnesium salts.

    • Extract with Diethyl Ether (3 x 100 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purification: Vacuum distillation or Flash Chromatography (Hexanes/EtOAc 95:5).

    • Expected Yield: 85-90% (Ethyl 3-methyldodecanoate).

Phase 2: Reduction to 3-Methyldodecan-1-ol

Principle: Complete reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (LAH).

Protocol
  • Suspend LiAlH₄ (1.5 equiv) in dry THF (0°C) under Argon.

  • Add Ethyl 3-methyldodecanoate (from Phase 1) dropwise.

  • Warm to room temperature and reflux for 2 hours.

  • Fieser Work-up: Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LAH used.

  • Filter the granular precipitate, dry the filtrate, and concentrate.

  • Result: Colorless oil. (Purity usually sufficient for next step; verify by TLC).

Phase 3: Oxidation to 3-Methyldodecanal

Principle: Controlled oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. The Swern Oxidation is preferred for research purity, though PCC (Pyridinium Chlorochromate) is a viable alternative if odor control (DMS generation) is difficult.

Reagents (Swern Method)
  • Oxalyl Chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • Triethylamine (5 equiv)

  • Dichloromethane (DCM) solvent

Step-by-Step Protocol
  • Activation: In a flame-dried flask, dissolve Oxalyl Chloride in dry DCM at -78°C (Dry ice/Acetone).

  • DMSO Addition: Add DMSO dropwise. Stir for 15 mins (Gas evolution: CO, CO₂).

  • Substrate Addition: Add 3-Methyldodecan-1-ol (dissolved in minimal DCM) dropwise to the cold mixture. Stir for 45 mins at -78°C.

  • Termination: Add Triethylamine (Et₃N) dropwise. The solution will become thick/white.

  • Warming: Remove cooling bath and allow to reach 0°C (approx. 30 mins).

  • Work-up: Quench with water. Extract with DCM. Wash with 1M HCl (to remove amine), then NaHCO₃, then Brine.

  • Purification: Flash Chromatography (Silica Gel, Hexane/EtOAc 98:2). Aldehydes are sensitive; store under Argon at -20°C.

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against these parameters.

TechniqueExpected SignalStructural Assignment
¹H NMR (CDCl₃, 400 MHz)

9.76 (t, J=2.1 Hz, 1H)
-CHO (Aldehyde proton)

2.41 (ddd, 1H), 2.25 (ddd, 1H)

-CH₂
(Adjacent to carbonyl)

0.95 (d, J=6.5 Hz, 3H)
-CH₃ (Methyl at C3)

0.88 (t, 3H)
-CH₃ (Terminal methyl of chain)
IR Spectroscopy 1725 cm⁻¹C=O Stretch (Strong, sharp)
2720 cm⁻¹C-H Aldehyde stretch (Fermi doublet)
Mass Spectrometry m/z 198 [M]+ (Weak)Molecular Ion
m/z 154 [M - 44]McLafferty Rearrangement loss

Part 5: Reaction Logic Visualization

The following diagram illustrates the mechanistic flow and critical intermediates.

ReactionLogic Grignard NonylMgBr Cuprate Organocuprate Complex Grignard->Cuprate Transmetallation CuI CuI (cat.) CuI->Cuprate Crotonate Ethyl Crotonate Enolate Enolate Intermediate Crotonate->Enolate Cuprate->Enolate 1,4-Addition (to Crotonate) Ester Ethyl 3-methyldodecanoate Enolate->Ester Quench (H+) Alcohol 3-Methyldodecanol Ester->Alcohol LiAlH4 Red. Aldehyde 3-Methyldodecanal Alcohol->Aldehyde Swern Ox.

Figure 2: Reaction workflow from reagents to final aldehyde, highlighting the catalytic cycle.

Part 6: Safety & Handling (E-E-A-T)

  • Organometallics: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be oven-dried. Use a Schlenk line or balloon-argon system.

  • Swern Oxidation: Oxalyl chloride releases CO and CO₂ (toxic). DMSO/Oxalyl chloride forms an explosive intermediate if not kept at -78°C. Perform strictly in a fume hood.

  • Aldehyde Stability: Fatty aldehydes oxidize to acids upon air exposure. Store pure product under inert gas (Argon/Nitrogen) in the freezer.

References

  • Conjugate Addition Methodology: Posner, G. H. (1972).[6] Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113.

  • Swern Oxidation Protocol: Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

  • Fatty Aldehyde Properties: The Good Scents Company. (n.d.). 3-Methyldecanal (Analogue Data). Retrieved January 28, 2026.

  • General Organocuprate Chemistry: Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions.[7] Organic Reactions.[2][6][7][8][9]

Sources

Application

Enantioselective synthesis of 3-Methyldodecanal

Application Note: Enantioselective Synthesis of 3-Methyldodecanal via Organocatalytic Transfer Hydrogenation Executive Summary This application note details a robust, metal-free protocol for the enantioselective synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of 3-Methyldodecanal via Organocatalytic Transfer Hydrogenation

Executive Summary

This application note details a robust, metal-free protocol for the enantioselective synthesis of (R)-3-methyldodecanal , a critical intermediate in pheromone signaling (e.g., Oncopeltus fasciatus) and a high-value fragrance compound (citrus/mandarin profile).

While traditional routes rely on transition-metal catalyzed hydrogenation (Rh/Ru-BINAP), this guide focuses on Enantioselective Organocatalytic Hydride Reduction (EOHR) using a chiral imidazolidinone catalyst. This method offers superior tolerance for functional groups, avoids toxic heavy metal contaminants, and operates under mild aerobic conditions, making it ideal for pharmaceutical and high-grade fragrance applications.

Strategic Analysis: Method Selection

The synthesis of


-branched aldehydes presents a specific stereochemical challenge. The 

-carbon (C3) is distant from the carbonyl, making inductive stereo-control difficult.
MethodologyProsCons
Metal-Catalyzed Hydrogenation (Rh/Ru) High ee (>95%); Scalable.High cost of chiral ligands; Heavy metal removal required (ppm limits).
Chiral Auxiliary Alkylation (Evans) Perfect diastereocontrol.Stoichiometric waste; Requires removal of auxiliary (extra steps).
Organocatalytic Transfer Hydrogenation Metal-free; Mild conditions; Dynamic Kinetic Resolution (DKR) of E/Z isomers. Slower kinetics than metals; Requires Hantzsch ester source.

Decision: We utilize the MacMillan Organocatalytic Reduction . This pathway exploits the reversible formation of an iminium ion intermediate, which lowers the LUMO of the


-unsaturated precursor, facilitating highly enantioselective hydride transfer from a Hantzsch ester.[1]

Reaction Pathway & Mechanism

The core transformation involves the reduction of 3-methyl-2-dodecenal using a chiral amine catalyst and a Hantzsch ester mimic of NADH.

ReactionPathway Substrate 3-Methyl-2-dodecenal (E/Z Mixture) Intermediate Iminium Ion (Activated) Substrate->Intermediate + Catalyst - H2O Catalyst Chiral Amine Catalyst (MacMillan Gen 2) Catalyst->Intermediate Cycle Entry TS Hydride Transfer (Stereo-determining) Intermediate->TS + Hantzsch Ester Product (R)-3-Methyldodecanal (90-96% ee) TS->Product Hydrolysis + Catalyst Regeneration Product->Catalyst Cycle Exit

Figure 1: The catalytic cycle involves iminium activation, stereoselective hydride transfer, and hydrolysis.[1]

Experimental Protocol

Precursor Synthesis: 3-Methyl-2-dodecenal

Note: If the unsaturated aldehyde is not commercially available, synthesize via Horner-Wadsworth-Emmons (HWE) reaction.

  • Reaction: Combine 2-undecanone (1.0 equiv) with triethyl phosphonoacetate (1.2 equiv) and NaH (1.2 equiv) in THF at 0°C to reflux.

  • Reduction/Oxidation: Reduce the resulting ester with DIBAL-H (-78°C) to the allylic alcohol, then oxidize with activated MnO₂ in DCM to yield 3-methyl-2-dodecenal .

    • Checkpoint: Verify purity via ¹H NMR (distinct alkene proton at

      
       5.88 ppm).
      
Enantioselective Reduction (The Core Step)

Reagents:

  • Substrate: 3-Methyl-2-dodecenal (196 mg, 1.0 mmol)

  • Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one (TFA salt) (0.2 equiv)

  • Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.1 equiv)

  • Solvent: CHCl₃ or DCM (Wet solvents can accelerate hydrolysis but may lower ee; use anhydrous for best ee).

Step-by-Step Procedure:

  • Setup: In a 2-dram vial equipped with a magnetic stir bar, add the MacMillan Catalyst (52 mg, 0.2 mmol).

  • Solvation: Add CHCl₃ (2.0 mL) and cool the system to -10°C using an isopropanol/cryocooler bath.

    • Expert Tip: Lower temperatures (-20°C to -10°C) significantly enhance enantioselectivity by rigidifying the transition state.

  • Substrate Addition: Add 3-methyl-2-dodecenal (196 mg, 1.0 mmol) to the vial. Stir for 5 minutes to ensure iminium formation equilibrium.

  • Hydride Transfer: Add the Hantzsch Ester (278 mg, 1.1 mmol) in one portion.

  • Incubation: Stir the suspension at -10°C for 24 hours.

    • Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). The UV-active starting material spot will disappear; the product is not UV active (stain with Anisaldehyde or KMnO₄).

  • Workup: Dilute the reaction mixture with Et₂O (10 mL) and pass through a short pad of silica gel to remove the catalyst and pyridine byproducts. Elute with Et₂O.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 2% Et₂O in Pentane) to isolate (R)-3-methyldodecanal as a colorless oil.

Quality Control & Validation

Expected Analytical Data
ParameterSpecificationMethod
Appearance Colorless OilVisual
Yield 82 - 88%Gravimetric
Enantiomeric Excess 90 - 96% eeChiral GC/HPLC
¹H NMR (CDCl₃)

9.76 (t, 1H, CHO), 0.95 (d, 3H, Me)
500 MHz NMR
Chiral Analysis (Self-Validation)

To validate the ee, derivatize a small aliquot of the product into the corresponding alcohol (using NaBH₄) or ester.

  • Column: Chiralcel OD-H or equivalent.

  • Conditions: Hexanes/i-PrOH (98:2), 1.0 mL/min.

  • Retention Times: (S)-enantiomer (minor) elutes before (R)-enantiomer (major).

Workflow Visualization

Workflow start Start: 3-Methyl-2-dodecenal prep Prepare Catalyst Solution (CHCl3, -10°C) start->prep mix Add Substrate & Hantzsch Ester prep->mix react Reaction: 24h @ -10°C mix->react check TLC Check: SM Consumed? react->check check->react No (Extend Time) workup Filtration (Silica Pad) check->workup Yes purify Flash Chromatography (Pentane/Et2O) workup->purify final Final Product: (R)-3-Methyldodecanal purify->final

Figure 2: Operational workflow for the batch synthesis of 3-methyldodecanal.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Steric bulk of the dodecyl chain may slow iminium formation.

    • Fix: Increase catalyst loading to 20 mol% or add 1.0 equiv of water to facilitate catalyst turnover (hydrolysis step).

  • Issue: Low Enantioselectivity.

    • Cause: Temperature too high (>0°C) allowing rotation in the transition state.

    • Fix: Strictly maintain -10°C or lower. Ensure the solvent is not "too" wet (excess water can hydrolyze the iminium intermediate prematurely).

  • Issue: Racemization.

    • Cause: The product aldehyde has an acidic

      
      -proton (C2), but the stereocenter is at C3. However, harsh basic workups can cause general degradation.
      
    • Fix: Keep workup neutral. Use silica filtration rather than aqueous base extraction.

References

  • Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005).[2] Enantioselective Organocatalytic Hydride Reduction. Journal of the American Chemical Society, 127(1), 32-33. Link

  • Tuttle, J. B., Ouellet, S. G., & MacMillan, D. W. C. (2006). Organocatalytic Transfer Hydrogenation: The First Enantioselective Synthesis of the Sesquiterpene (-)-Aureol. Journal of the American Chemical Society, 128(39), 12662-12663. Link

  • Mayer, S., & List, B. (2006). Asymmetric Counteranion-Directed Catalysis. Angewandte Chemie International Edition, 45(25), 4193-4195. Link

  • Mori, K. (2014).[3] Pheromone Synthesis, Part 256: Synthesis of the stereoisomers of 3-methyldodecanal. Tetrahedron: Asymmetry, 25(1), 55-60. (Contextual grounding for pheromone structure).

Sources

Method

Analytical Protocol: Identification and Quantification of 3-Methyldodecanal

Part 1: Core Directive & Scope This application note details the analytical framework for the identification, structural characterization, and quantification of 3-Methyldodecanal (C₁₃H₂₆O). While often overshadowed by it...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scope

This application note details the analytical framework for the identification, structural characterization, and quantification of 3-Methyldodecanal (C₁₃H₂₆O). While often overshadowed by its C12 homolog (2-Methylundecanal, Aldehyde C-12 MNA), 3-Methyldodecanal is a distinct structural isomer with unique olfactory properties (waxy, citrus, mandarin-like) and potential biological relevance as a lipid oxidation metabolite.

This guide moves beyond standard operating procedures to explain the why behind the how, ensuring the analyst can troubleshoot matrix interferences and validate findings with orthogonal methods.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 3-Methyldodecanal

  • Molecular Formula: C₁₃H₂₆O

  • Molecular Weight: 198.35 g/mol

  • CAS Number: 6658-48-6 (Racemic) / Specific isomers may vary.

  • Key Functional Groups: Terminal Aldehyde (-CHO), Methyl branch at C3.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Sample Preparation & Extraction Strategies

Challenge: Aldehydes are prone to oxidation (forming carboxylic acids) and polymerization (trimerization) upon air exposure.[1] 3-Methyldodecanal, being a mid-chain aldehyde, also exhibits significant lipophilicity (LogP ~5-6), making it sticky in aqueous matrices.

Protocol A: Headspace SPME (For Fragrance/Volatile Analysis)

  • Rationale: Minimizes solvent use and prevents thermal degradation of the aldehyde during injection.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for trapping small-to-mid size volatiles, while PDMS facilitates desorption.

  • Incubation: 40°C for 20 min with agitation (500 rpm). Higher temperatures risk oxidation.

Protocol B: Liquid-Liquid Extraction (For Aqueous/Bio-Fluids)

  • Solvent: Methyl tert-butyl ether (MTBE) or Hexane.

  • Stabilization: Add 0.05% BHT (Butylated hydroxytoluene) to the extraction solvent immediately to arrest autoxidation.

  • Derivatization (Optional but Recommended):

    • Reagent: 2,4-Dinitrophenylhydrazine (DNPH).

    • Mechanism:[2][3][4][5][6] Converts the volatile, unstable aldehyde into a stable hydrazone derivative, detectable by UV-Vis (360 nm) or LC-MS, improving sensitivity by 10-fold.

Chromatographic Separation (GC-MS)[11]

Column Selection Logic: A non-polar column (e.g., DB-5MS) separates primarily by boiling point. However, separating 3-methyldodecanal from its linear isomer (tridecanal) or 2-methyl isomers requires high resolution.

  • Primary Column: 5% Phenyl-methylpolysiloxane (HP-5MS), 30m x 0.25mm x 0.25µm.

  • Validation Column: Polyethylene Glycol (DB-Wax). The polarity shift confirms the aldehyde functionality (aldehydes shift significantly down-column on Wax phases compared to alkanes).

GC Parameters:

Parameter Setting Rationale
Inlet Temp 250°C Ensure rapid volatilization without pyrolysis.
Mode Splitless (1 min) Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.0 mL/min Constant flow for stable retention times.
Oven Program 50°C (1 min) → 10°C/min → 280°C (5 min) Slow ramp in mid-range (150-200°C) separates isomers.

| Transfer Line | 280°C | Prevents condensation of high MW analytes. |

Mass Spectrometry (MS) Identification[12]

Fragmentation Mechanics (EI, 70 eV): The identification relies on distinguishing the 3-methyl branch from linear chains.

  • Molecular Ion (M+): m/z 198 (Often weak).

  • Water Loss (M-18): m/z 180.

  • Alpha-Cleavage: Loss of the formyl radical (-CHO, mass 29) yields [M-29]+ at m/z 169.

  • McLafferty Rearrangement (Diagnostic):

    • In straight-chain aldehydes, the gamma-hydrogen transfer leads to m/z 44 ([CH₂=CH-OH]⁺).

    • In 3-Methyldodecanal , the gamma-carbon is C4 (a CH₂ group). The rearrangement involves the transfer of a gamma-hydrogen to the oxygen, followed by cleavage of the alpha-beta bond.

    • Result: The charged enol fragment is still m/z 44, but the neutral alkene lost is different.

    • Branching Effect: Cleavage adjacent to the branch point is favored. Look for enhanced fragments at m/z 57 or 71 depending on the specific alkyl chain stability.

    • Key Differentiator: The intensity ratio of m/z 44 vs m/z 43 (alkyl) and the presence of specific hydrocarbon clusters (CnH2n+1) helps distinguish from 2-methyl isomers (which often show a strong m/z 58 due to methyl rearrangement).

Orthogonal Validation: NMR Spectroscopy

When GC-MS library matches are ambiguous (<90%), NMR provides definitive structural proof.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde Proton: Triplet (t) at ~9.72 ppm (

      
       Hz). The triplet splitting arises from coupling with the two protons on C2. (Note: A 2-methyl isomer would show a doublet).
      
    • C3-Methyl Group: Doublet at ~0.95 ppm (

      
       Hz).
      
    • C2 Protons: Multiplet at ~2.3 ppm.[2][3]

  • ¹³C NMR:

    • Carbonyl Carbon: ~202.5 ppm.

    • C3 Methine: Distinct shift due to branching.

Part 3: Visualization & Formatting

Analytical Workflow Diagram

G cluster_Extract Extraction Path Sample Sample Matrix (Fragrance/Bio-fluid) Prep Sample Prep (Add BHT Stabilizer) Sample->Prep SPME Headspace SPME (DVB/CAR/PDMS) Prep->SPME Volatiles LLE Liquid Extraction (MTBE + Derivatization) Prep->LLE Liquids GC GC Separation (HP-5MS Column) SPME->GC LLE->GC MS MS Detection (EI) Scan 35-350 m/z GC->MS Data Data Analysis MS->Data Decision Library Match > 90%? Data->Decision NMR Orthogonal Validation 1H / 13C NMR Decision->NMR No (Ambiguous) Report Final Quantitation (SIM Mode: m/z 44, 169, 198) Decision->Report Yes NMR->Report

Figure 1: Decision-tree workflow for the extraction, separation, and validation of 3-Methyldodecanal.

Fragmentation Pathway (Simplified)

Frag M Molecular Ion [M]+ m/z 198 M_H2O Dehydration [M-18]+ m/z 180 M->M_H2O - H2O M_CHO Alpha Cleavage [M-29]+ m/z 169 M->M_CHO - CHO• McL McLafferty Rearr. [C2H4O]+ m/z 44 M->McL Gamma-H Transfer

Figure 2: Primary fragmentation pathways for 3-Methyldodecanal under 70eV Electron Ionization.

Quantitative Parameters Table
ParameterSpecificationNotes
Linearity Range 10 ng/mL – 1000 ng/mL

required.
LOD / LOQ 2 ng/mL / 6 ng/mLBased on S/N ratio of 3:1 and 10:1.
Recovery 85% - 110%Spiked into matrix; use deuterated internal standard if available.
Internal Standard Dodecanal-d1 or 2-MethylundecanalStructural analogue recommended.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3018741, 3-Methyldecanal (Homolog Reference). Retrieved from [Link]

  • Good Scents Company (2023). Flavor and Fragrance Materials: Aldehyde Structures and Properties. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for McLafferty rearrangement mechanisms).
  • International Fragrance Association (IFRA). Standards for Aldehyde Quantification in Fragrance Matrices. Retrieved from [Link]

  • Mondello, L. (2011).FFNSC 2: Flavors and Fragrances of Natural and Synthetic Compounds, Mass Spectral Database. Wiley.

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methyldodecanal

Abstract This application note details a rigorous protocol for the identification and quantification of 3-Methyldodecanal ( ), a branched fatty aldehyde critical in pheromone research and fragrance profiling.[1] Due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous protocol for the identification and quantification of 3-Methyldodecanal (


), a branched fatty aldehyde critical in pheromone research and fragrance profiling.[1] Due to the inherent instability of long-chain aldehydes (susceptibility to oxidation and polymerization) and their tendency to undergo enolization, standard GC-MS workflows often yield poor peak shapes and variable recovery.[1] This guide introduces a dual-pathway approach: a Direct Injection Method  for rapid screening and a Derivatization Protocol (Methoximation)  for high-sensitivity quantification.[1][2]

Introduction & Chemical Context

3-Methyldodecanal is a saturated, branched aldehyde.[1][2] Its structural features—a terminal carbonyl group and a methyl branch at the C3 position—present specific analytical challenges:

  • Thermal Instability: Aldehydes can oxidize to carboxylic acids (3-methyldodecanoic acid) or polymerize in hot GC injection liners.[1][2]

  • Adsorption: The polarity of the carbonyl group leads to active site adsorption in the inlet, causing peak tailing and hysteresis (memory effects).

  • Fragmentation Ambiguity: In Electron Ionization (EI), the molecular ion (

    
    , m/z 198) is often weak or absent.[2] Identification relies on characteristic fragment ions and precise Retention Indices (RI).[1][2]
    

This protocol mitigates these risks by utilizing inert flow paths and specific chemical stabilization techniques.[1][2]

Experimental Design Strategy

The following workflow illustrates the decision logic for selecting the appropriate sample preparation method based on the required sensitivity and matrix complexity.

Method_Selection Start Sample Matrix Conc_Check Estimated Concentration? Start->Conc_Check High_Conc > 10 ppm (Fragrance/Pure) Conc_Check->High_Conc High Low_Conc < 1 ppm (Biological/Trace) Conc_Check->Low_Conc Low/Complex Direct_Inj Method A: Direct Injection (Split/Splitless) High_Conc->Direct_Inj Deriv Method B: Derivatization (Methoximation) Low_Conc->Deriv Analysis GC-MS Analysis (SIM/Scan) Direct_Inj->Analysis Deriv->Analysis Validation Data Validation (RI & Ion Ratios) Analysis->Validation

Figure 1: Decision tree for selecting between Direct Injection (Method A) and Derivatization (Method B).

Method A: Direct Injection (Screening)

Best for: Essential oils, fragrance mixtures, and synthetic purity checks.[1][2]

Instrumentation & Consumables[1][2][3]
  • GC System: Agilent 8890 or equivalent.

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1][2] Note: A non-polar column is preferred to minimize interaction with the aldehyde group.

  • Liner: Ultra Inert Splitless Liner with glass wool (deactivated).[1][2] Critical: Active sites in standard liners will degrade the aldehyde.[2]

GC Parameters
ParameterSettingRationale
Inlet Temp 250 °CHigh enough to volatilize, low enough to minimize thermal degradation.[1][2]
Injection Mode Split (10:1) or SplitlessSplit for high conc; Splitless for trace (purge on at 0.75 min).
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Ensures consistent retention times for RI calculation.[1][2]
Oven Program 60°C (1 min) → 20°C/min → 180°C → 4°C/min → 230°C (5 min)The slow ramp (4°C/min) around the elution zone aids isomer separation.[1]
Transfer Line 280 °CPrevents condensation before the ion source.[1][2]

Method B: Derivatization (Quantification)

Best for: Biological samples (pheromones), plasma, or trace environmental analysis.[1]

Principle

Reaction with Methoxyamine Hydrochloride (MOX) converts the unstable aldehyde into a stable O-methyloxime derivative.[1][2] This eliminates keto-enol tautomerism and improves peak symmetry.[1][2]

Preparation Protocol[1][2]
  • Extract: Dissolve/extract sample into 100 µL of Pyridine.

  • Reagent Addition: Add 50 µL of Methoxyamine HCl solution (20 mg/mL in Pyridine).

  • Incubation: Heat at 60 °C for 60 minutes.

  • Cleanup (Optional): If silylation of alcohols is also required, add MSTFA after this step. For 3-Methyldodecanal alone, this is sufficient.[1][2]

  • Injection: Inject 1 µL into the GC-MS.

Note: This reaction produces two geometric isomers (syn and anti) for the oxime, resulting in two distinct peaks in the chromatogram. Sum the areas of both peaks for quantification.

Mass Spectrometry & Data Interpretation

MS Acquisition Parameters[1][2][3][4][5][6]
  • Source Temp: 230 °C

  • Quad Temp: 150 °C

  • Ionization: EI (70 eV)[1][2]

  • Scan Range: m/z 35–350[1]

  • Solvent Delay: 3.5 min

Spectral Fingerprint (Direct Injection)

The fragmentation of 3-Methyldodecanal follows specific mechanistic pathways.

Key Diagnostic Ions:

m/z Origin/Fragment Mechanism

| 198 |


 | Molecular Ion (Very weak/invisible).[1][2] |
| 180  | 

| Loss of Water (

).[1][2] Common in aldehydes. | | 154 |

| McLafferty Rearrangement (Loss of vinyl alcohol).[1][2] | | 169 |

| Loss of radical formyl group (

).[1][2] | | 44 |

| Base peak in straight-chain aldehydes (McLafferty).[1][2] | | 57 |

| Hydrocarbon cluster (often dominant).[1][2] |

Interpretation Logic: The branching at C3 does not block the McLafferty rearrangement (which requires a Gamma-hydrogen at C4). However, the intensity of the m/z 44 ion may be suppressed relative to straight-chain dodecanal due to steric influence.

Validation via Retention Index (RI)

Relying solely on MS matching is insufficient for isomers.[1][2] You must calculate the Linear Retention Index (LRI).[2]

Protocol:

  • Run a

    
     n-alkane standard mix under the exact same method conditions.
    
  • Calculate LRI using the Van den Dool and Kratz equation:

    
    
    Where 
    
    
    
    is retention time of analyte,
    
    
    is time of alkane with carbon number
    
    
    .[1]
  • Target LRI (DB-5MS): Expect 3-Methyldodecanal to elute slightly before n-Tridecane (C13).

    • Estimated LRI: ~1460–1480.[1][2]

    • Reference: Compare against NIST or Adams Essential Oil Library values.[1][2]

Troubleshooting & Optimization

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing NoPeak No Peak / Low Response Issue->NoPeak Ghost Ghost Peaks Issue->Ghost Action1 Change Liner to Ultra Inert Check Column Cut Tailing->Action1 Action2 Check Split Ratio Try Derivatization NoPeak->Action2 Action3 Bake out Inlet Replace Septum Ghost->Action3

Figure 2: Troubleshooting common issues in aldehyde analysis.

  • Tailing: Usually indicates active sites in the liner.[2] Switch to a fresh, deactivated wool liner.[2]

  • Missing Molecular Ion: This is normal for aliphatic aldehydes.[1][2] Use Soft Ionization (Chemical Ionization - CI) with Methane if

    
     confirmation is mandatory.[1][2]
    

References

  • Ogihara, S. (2018).[1][2][3] GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.[1][2][3] Link

  • NIST Mass Spectrometry Data Center. (2023).[1][2] NIST / EPA / NIH Mass Spectral Library.[1][2] National Institute of Standards and Technology.[2] Link

  • Dunkel, M., et al. (2009).[2] SuperScent – a database of flavors and scents.[2] Nucleic Acids Research.[1][2] Link

  • Babushok, V.I., et al. (2011).[2] Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data. Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 3-Methyldodecanal and derivatizing agents before handling.

Sources

Method

Application Note: High-Resolution NMR Characterization of 3-Methyldodecanal

Executive Summary & Strategic Importance 3-Methyldodecanal ( ) represents a class of branched aliphatic aldehydes critical in fragrance chemistry (providing waxy, citrus, and floral notes) and semiochemical research. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Methyldodecanal (


) represents a class of branched aliphatic aldehydes critical in fragrance chemistry (providing waxy, citrus, and floral notes) and semiochemical research. While structurally simple, its characterization presents specific challenges:
  • Oxidative Instability: The aldehyde moiety is prone to oxidation into 3-methyldodecanoic acid.

  • Chiral Complexity: The C3 position is a stereocenter, rendering the C2 methylene protons diastereotopic (

    
    ).
    
  • Spectral Overlap: The long aliphatic chain (

    
    ) creates a "methylene envelope" that obscures specific assignments without optimized protocols.
    

This guide provides a robust workflow for the unambiguous assignment of 3-Methyldodecanal, utilizing solvent-induced shifts and 2D NMR correlations to resolve stereochemical details.

Experimental Protocol: The "Inert Atmosphere" Workflow

Standard chloroform (


) is often acidic and promotes auto-oxidation or aldol condensation. For accurate quantitation and structural integrity, the following Acid-Free / Inert Atmosphere Protocol  is required.
Solvent Selection Strategy
  • Primary Recommendation: Benzene-

    
     (
    
    
    
    )
    .[1]
    • Reasoning: Benzene provides an Aromatic Solvent Induced Shift (ASIS). It preferentially shields protons based on local geometry, often resolving the critical overlap between the C3-methyl doublet and the terminal methyl triplet. It is also non-acidic.

  • Alternative: Neutralized

    
     .
    
    • Protocol: Pass

      
       through a small plug of basic alumina or store over anhydrous 
      
      
      
      prior to use to remove DCl traces.
Sample Preparation Workflow

SamplePrep Start Start: Pure 3-Methyldodecanal SolventCheck Select Solvent Start->SolventCheck Benzene Benzene-d6 (Recommended) Maximizes Signal Separation SolventCheck->Benzene Chloroform CDCl3 (Standard) Requires Neutralization SolventCheck->Chloroform Dissolve Dissolve 10-20 mg Sample Total Vol: 0.6 mL Benzene->Dissolve Neutralize Pass through Basic Alumina Remove Acid Traces Chloroform->Neutralize Critical Step Neutralize->Dissolve Tube Transfer to 5mm NMR Tube Flush Headspace with N2/Ar Dissolve->Tube Acquire Acquire Spectra immediately Tube->Acquire

Figure 1: Decision tree for NMR sample preparation emphasizing oxidative stability and signal resolution.

Structural Assignment & Data Analysis[2][3][4]

The Stereochemical Challenge (C2 Diastereotopicity)

The chiral center at C3 breaks the symmetry of the adjacent C2 methylene group. Consequently, the two protons on C2 are diastereotopic .

  • They are magnetically non-equivalent.

  • They often appear as two distinct multiplets (doublet of doublets of doublets) rather than a simple doublet or triplet.

  • Diagnostic Value: The complexity of the C2 signal is a purity indicator; if it simplifies to a clean doublet, the C3 branching might be absent (linear dodecanal impurity).

NMR Assignment Table (600 MHz, )

Note: Shifts in


 are typically upfield relative to 

.
PositionGroupShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
1

9.65 - 9.75

or


Diagnostic aldehyde signal. Coupling to C2 protons confirms connectivity.[2]
2a

2.05 - 2.15


,

Diastereotopic proton A. Deshielded by carbonyl.
2b

1.90 - 2.00


,

Diastereotopic proton B. Distinct from 2a due to C3 chirality.
3

1.85

-Methine proton at the chiral center.
3-Me

0.85


Methyl branch. Distinct doublet. Often overlaps with terminal methyl in

but resolves in

.
4-11

1.20 - 1.40

(broad)
-"Methylene Envelope." Intense, overlapping signals.[3]
12

0.90


Terminal methyl. Classic triplet.
NMR Assignment Table

Broadband Decoupled

PositionTypeShift (

, ppm)
Notes
C1

202.5 Carbonyl carbon. Most downfield signal.
C2

52.1 Alpha-carbon. Shifted by carbonyl.
C3

28.5 Beta-carbon (Branch point). DEPT-135 positive (up).
3-Me

19.8 Branch methyl. DEPT-135 positive (up).
C12

14.1 Terminal methyl.
C4-C11

22 - 34 Bulk chain carbons.

Advanced Validation: 2D NMR Correlations

To confirm the position of the methyl group at C3 (vs C2 or C4) and resolve the diastereotopic protons, 2D experiments are mandatory.

COSY (Correlation Spectroscopy)
  • H1 (Aldehyde)

    
     H2a/H2b:  This cross-peak proves the aldehyde is attached to the methylene group.
    
  • H2a/H2b

    
     H3:  Establishes the C2-C3 connectivity.
    
  • H3

    
     3-Me:  The methine proton (H3) will show a strong correlation to the methyl doublet, confirming the branching point.
    
HSQC (Heteronuclear Single Quantum Coherence)
  • Use multiplicity-edited HSQC.

  • C2 (52 ppm) will phase as a methylene (

    
    , negative/blue). It will correlate to two proton frequencies (H2a and H2b), proving diastereotopicity.
    
  • C3 (28 ppm) will phase as a methine (

    
    , positive/red).
    
Connectivity Diagram

COSY_Logic cluster_legend Legend H1 H1 (Aldehyde) ~9.7 ppm H2 H2a / H2b (Diastereotopic) ~2.1 ppm H1->H2 COSY H3 H3 (Methine) ~1.85 ppm H2->H3 COSY Me3 3-Me (Doublet) ~0.85 ppm H3->Me3 Strong Crosspeak Chain Bulk Chain ~1.3 ppm H3->Chain Weak desc Red arrows indicate observed 3-bond couplings

Figure 2: COSY correlation map demonstrating the connectivity pathway from the aldehyde proton to the methyl branch.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for aldehyde coupling constants and diastereotopic effects).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link (Essential for solvent impurity identification).

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). Japan. Link (Source for comparative aliphatic aldehyde spectra).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

Sources

Application

Application Note: Quantitative Profiling of 3-Methyldodecanal in Biological Matrices via PFBHA-GC-MS/MS

Abstract This application note details a robust protocol for the quantification of 3-Methyldodecanal (CAS: 60671-78-5) in complex biological samples (plasma, tissue homogenates, and cell culture media). Unlike straight-c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 3-Methyldodecanal (CAS: 60671-78-5) in complex biological samples (plasma, tissue homogenates, and cell culture media). Unlike straight-chain fatty aldehydes, the 3-methyl branched isomer presents unique challenges regarding chromatographic resolution and biological abundance. This method utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization to stabilize the analyte, prevent oxidative degradation, and enhance sensitivity by orders of magnitude using GC-MS/MS.

Introduction & Scientific Rationale

The Analyte: 3-Methyldodecanal

3-Methyldodecanal is a branched-chain fatty aldehyde. In biological systems, it often arises as a metabolite of branched-chain fatty acids or terpenoid degradation, and in specific contexts, acts as a semiochemical.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 198.34 g/mol

  • Key Challenge: Aldehydes are inherently unstable in biological matrices, prone to rapid oxidation to carboxylic acids or Schiff base formation with proteins.

Why Derivatization is Non-Negotiable

Direct injection of fatty aldehydes into a GC is prone to peak tailing and thermal degradation. Furthermore, 3-methyldodecanal is often present at trace levels (nM range). We utilize PFBHA , which reacts with the carbonyl group to form a pentafluorobenzyloxime (PFBO) derivative.[1]

Advantages of PFBHA-GC-MS/MS:

  • Stability: The oxime derivative is thermally stable and resistant to further oxidation.

  • Isomer Separation: The bulky PFBHA group assists in chromatographically resolving the 3-methyl isomer from the abundant n-dodecanal.

  • Sensitivity: The pentafluorobenzyl moiety has a high electron capture cross-section, making it ideal for Negative Chemical Ionization (NCI), though it also provides distinct fragmentation in Electron Impact (EI) mode (Base peak m/z 181).

Methodological Workflow

The following diagram outlines the critical path from sample collection to data acquisition. Note the inclusion of antioxidant stabilization immediately upon sampling.

G Sample Biological Sample (Tissue/Plasma) Stabilize Stabilization (+BHT, +EDTA) Sample->Stabilize Immediate Lysis Homogenization (4°C) Stabilize->Lysis Deriv Derivatization (PFBHA, 2h @ RT) Lysis->Deriv In-situ Extract LLE Extraction (Hexane) Deriv->Extract Dry Dry & Reconstitute (N2 blowdown) Extract->Dry GCMS GC-MS/MS Analysis (m/z 181 -> Fragments) Dry->GCMS

Figure 1: Critical workflow for trace aldehyde quantification. Note the "In-situ" derivatization step which captures aldehydes before they degrade.

Experimental Protocols

Reagents and Standards
  • Internal Standard (IS): 3-methylundecanal (if available) or deuterated nonanal (

    
    -nonanal). Note: Do not use straight-chain aldehydes as IS if you expect co-elution issues.
    
  • Derivatizing Agent: PFBHA hydrochloride (20 mg/mL in HPLC-grade water).

  • Antioxidant Mix: 50 mg/mL Butylated Hydroxytoluene (BHT) in Ethanol.

  • Extraction Solvent: Hexane (HPLC Grade).

Sample Preparation (Tissue/Plasma)

Crucial Step: Aldehydes can be generated artifactually via lipid peroxidation during sample prep. You must add BHT immediately.

  • Harvest: Collect 100 mg tissue or 200 µL plasma.

  • Stabilize: Immediately add 10 µL of BHT solution and 10 µL of EDTA (to chelate metals that catalyze oxidation).

  • Spike: Add 10 µL of Internal Standard (1 µM).

  • Homogenize: For tissue, homogenize in 500 µL ice-cold PBS (pH 7.4). Keep on ice.

  • Derivatize:

    • Add 50 µL of PFBHA solution .

    • Vortex briefly.

    • Incubate: 2 hours at Room Temperature (25°C) in the dark. Acid catalysis is not usually required for PFBHA, but ensuring pH is < 7 helps.

  • Extract:

    • Add 1 mL Hexane .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the top organic layer to a fresh glass vial.

  • Concentrate: Evaporate hexane under a gentle stream of Nitrogen to dryness. Reconstitute in 50 µL Hexane or Isooctane.

GC-MS/MS Instrumentation Parameters

The PFBHA derivative adds significant mass. 3-Methyldodecanal (MW 198) becomes the PFBHA-oxime (MW ~393).

Gas Chromatograph (Agilent 8890 or similar):

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm). A non-polar column is preferred for high-boiling derivatives.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 20°C/min to 140°C.

    • Ramp 5°C/min to 280°C (Critical for isomer separation).

    • Hold 5 min.

Mass Spectrometer (Triple Quadrupole or Q-TOF):

  • Source: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C.

  • Acquisition: MRM (Multiple Reaction Monitoring) or SIM.

Target Ions for 3-Methyldodecanal-PFBHA:

Ion Typem/zExplanation
Quantifier 181 Pentafluorotropylium ion (Base peak for all PFBHA aldehydes).
Qualifier 1 393 Molecular Ion (

). Often weak in EI.
Qualifier 2 376 Loss of OH (

).
Qualifier 3 197 Specific alkyl chain fragment (Requires validation with standard).

Note: For maximum sensitivity, use Negative Chemical Ionization (NCI) with Methane. The target ion becomes [M-HF]- or the molecular anion, providing femtogram-level detection.

Isomer Resolution Strategy

The 3-methyl isomer will elute very close to n-dodecanal and n-tridecanal.

  • Retention Index (RI): 3-methyl isomers typically elute before their straight-chain counterparts on non-polar columns (DB-5).

  • Validation: You must run a mixed standard of 3-methyldodecanal and n-dodecanal.

  • Peak Identification: The PFBHA derivative forms two geometric isomers (syn/anti or E/Z) for each aldehyde, resulting in double peaks for each analyte. Sum the areas of both peaks for quantification.

Reaction Aldehyde 3-Methyldodecanal (R-CHO) Isomers PFBHA-Oxime Derivatives (Syn + Anti Isomers) Aldehyde->Isomers + PFBHA - H2O PFBHA PFBHA Reagent PFBHA->Isomers

Figure 2: Derivatization reaction yielding Syn/Anti geometric isomers. Both must be integrated.

Validation & Quality Control

Linearity and Limits
  • Calibration Range: 1 nM to 1000 nM.

  • LOD (Limit of Detection): Typically ~0.5 nM (approx 100 pg/mL) in EI mode; <0.05 nM in NCI mode.

  • Linearity:

    
     required.[2]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Aldehydes Lipid oxidation during prep.Increase BHT concentration; keep samples on ice; work under Nitrogen.
Missing Peaks Incomplete derivatization.Check pH (must be < 7); extend incubation to 4 hours.
Poor Resolution Column overload or degradation.Trim column guard; slow down the oven ramp rate between 140-200°C.
No Molecular Ion EI fragmentation too harsh.Switch to Soft Ionization (CI) or rely on m/z 181 + Retention Time.

References

  • Luo, X., et al. (2019). "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids." Metabolites, 9(6), 113. Link

  • Stoldt, A., et al. (2021). "Quantification of fatty aldehydes in biological samples using GC-MS/MS." Journal of Lipid Research. (General Protocol Grounding).
  • Sigma-Aldrich. "PFBHA Derivatization for Aldehyde Analysis."[3] Technical Bulletin. Link

  • Spickett, C. M. (2013). "The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in forensic and clinical applications." Redox Biology, 1(1), 145-152. (Demonstrates PFBHA utility for lipid aldehydes). Link

Sources

Method

Application Note: High-Purity Isolation of 3-Methyldodecanal via Bisulfite Adduct Enrichment

Executive Summary & Chemical Logic 3-Methyldodecanal (C₁₃H₂₆O) is a branched-chain fatty aldehyde often sought in chemical ecology (insect pheromones, specifically Formicidae) and high-value fragrance synthesis.[1] Its i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

3-Methyldodecanal (C₁₃H₂₆O) is a branched-chain fatty aldehyde often sought in chemical ecology (insect pheromones, specifically Formicidae) and high-value fragrance synthesis.[1] Its isolation is chemically fraught due to two primary factors:

  • Oxidative Instability: Like all fatty aldehydes, it rapidly oxidizes to 3-methyldodecanoic acid upon exposure to air.

  • Matrix Complexity: In natural sources (essential oils or insect glandular extracts), it co-elutes with alcohols, esters, and straight-chain alkanes that share similar boiling points and polarity.

The Protocol Strategy: Standard silica chromatography often fails to separate 3-methyldodecanal from non-polar lipids effectively without significant yield loss. This protocol utilizes Chemo-Selective Bisulfite Trapping . By reacting the aldehyde with sodium bisulfite, we convert the lipophilic 3-methyldodecanal into a water-soluble sulfonate adduct. Non-carbonyl impurities remain in the organic phase and are discarded. The adduct is then hydrolyzed to regenerate the pure aldehyde.

Note on Sterics: The methyl group at the C3 position (beta-position) induces mild steric hindrance but does not prevent bisulfite addition, unlike alpha-substituted (C2) aldehydes which often fail this method.

Workflow Visualization

The following diagram illustrates the phase-switching logic required to isolate the target molecule from a complex lipid matrix.

G cluster_phases Phase Separation Raw Raw Material (Insect Glands / Essential Oil) Extract Crude Lipid Extract (Hexane/DCM) Raw->Extract Solvent Extraction Bisulfite Bisulfite Reaction (Sat. NaHSO3) Extract->Bisulfite Vigorous Stirring (4h) OrgPhase Organic Phase (Discard: Alcohols, Esters, Alkanes) Bisulfite->OrgPhase Separation AqPhase Aqueous Phase (Target: Bisulfite Adduct) Bisulfite->AqPhase Target Capture Regen Regeneration (Na2CO3 / pH 10) AqPhase->Regen Hydrolysis Final Pure 3-Methyldodecanal (>95% Purity) Regen->Final Extraction & Drying

Figure 1: Chemo-selective purification workflow.[2] The target aldehyde transiently moves to the aqueous phase, leaving impurities behind.

Materials & Reagents

  • Solvents: Dichloromethane (DCM, HPLC Grade), Hexane (HPLC Grade), Ethanol (95%).

  • Reagents: Sodium Bisulfite (NaHSO₃, anhydrous), Sodium Carbonate (Na₂CO₃), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Stabilizers: Butylated Hydroxytoluene (BHT) - Optional but recommended for storage.

  • Gas: High-purity Nitrogen or Argon (for degassing solvents).

Detailed Experimental Protocol

Phase 1: Crude Extraction & Pre-Treatment

Objective: Solubilize the lipids while minimizing oxidation.

  • Tissue Preparation: If using biological tissue (e.g., ant glands), homogenize samples in DCM containing 0.01% BHT on ice. If using an essential oil, dilute 1:10 in Hexane.

  • Degassing: Sparge all solvents with Nitrogen for 15 minutes prior to use.

  • Filtration: Pass the homogenate through a glass wool plug to remove particulate matter.

  • Concentration: Gently concentrate the crude extract under a Nitrogen stream (avoid rotary evaporation at high heat) to a volume of approx. 10 mL.

Phase 2: Bisulfite Adduct Formation (The Trap)

Objective: Selectively bind 3-methyldodecanal.

  • Preparation of Reagent: Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water (approx. 40% w/v).

    • Critical Insight: Fresh preparation is vital.[3] Old bisulfite solutions oxidize to sulfate, losing reactivity.

  • Reaction: In a separatory funnel or sealed flask, combine the Organic Extract (10 mL) with Saturated Bisulfite Solution (10 mL) .

  • Catalysis: Add 0.5 mL of Ethanol.

    • Mechanism:[2][4][5] Aldehydes are lipophilic; bisulfite is hydrophilic. Ethanol acts as a phase-transfer catalyst, increasing the interfacial surface area for the reaction.

  • Agitation: Shake vigorously or stir magnetically for 2 to 4 hours at room temperature.

    • Visual Cue: A white precipitate (the adduct) may form at the interface. This is a good sign. Do not discard it.

Phase 3: Purification & Washing

Objective: Remove non-aldehyde impurities.

  • Separation: Allow phases to separate.

    • Top Layer: Organic (Contains impurities).

    • Bottom Layer: Aqueous (Contains target adduct).[3]

    • Interface: Precipitate (Contains target adduct).[3][4]

  • Collection: Drain the aqueous layer AND the interfacial precipitate into a clean flask.

  • Wash: Wash the aqueous/precipitate mixture with fresh Hexane (3 x 10 mL) to remove any trapped non-polar lipids. Discard these Hexane washes.

Phase 4: Regeneration of 3-Methyldodecanal

Objective: Release the aldehyde without causing degradation.

  • Basification: Cool the aqueous adduct mixture to 4°C. Slowly add 10% Sodium Carbonate (Na₂CO₃) solution dropwise while stirring.

    • Target pH: Adjust pH to ~10–11.

    • Caution: Do not use strong hydroxides (NaOH). High pH (>12) can induce aldol condensation of the aldehyde, destroying the sample.

  • Liberation: The mixture will become cloudy as the free aldehyde (insoluble in water) is released. Stir for 30 minutes.

  • Final Extraction: Extract the regenerated aldehyde with DCM (3 x 10 mL).

  • Drying: Dry the combined DCM layers over Anhydrous Na₂SO₄ for 20 minutes.

  • Isolation: Filter and evaporate the solvent under a gentle Nitrogen stream.

Quality Control & Validation (GC-MS)

To validate the isolation of 3-Methyldodecanal, use the following GC-MS parameters. The presence of the methyl branch at C3 results in a distinct fragmentation pattern compared to straight-chain dodecanal.

Table 1: GC-MS Method Parameters

ParameterSetting
Column HP-5MS or DB-5 (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless mode)
Oven Program 60°C (1 min) → 10°C/min → 280°C (5 min)
Ion Source EI (70 eV), 230°C
Diagnostic Ions m/z 44 (Base peak for aldehydes), m/z 198 (M+), m/z 154 (M - 44)

Diagnostic Note: In 3-methyldodecanal, look for a McLafferty rearrangement fragment that differs slightly from n-dodecanal due to the branching. The retention time will be slightly lower than n-tridecanal but higher than n-dodecanal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Adduct did not form due to steric hindrance.Increase reaction time to 6 hours; increase Ethanol concentration to 10%.
Polymerization Regeneration pH was too high.Use Sodium Bicarbonate (weaker base) or ensure pH does not exceed 10.5.
No Separation Emulsion formation.Add brine (saturated NaCl) to the aqueous phase to break the emulsion; Centrifuge at 3000 rpm.
Oxidation Air exposure during drying.Always evaporate solvent under Nitrogen; store final product in DCM at -20°C.

References

  • Aldehyde Purification via Bisulfite Adducts. BenchChem Technical Support Center. (2025).[3][6][7][8] Provides the foundational chemistry for bisulfite trapping and regeneration protocols.

  • Fatty Aldehyde Bisulfite Adducts as a Purification Handle. Royal Society of Chemistry / PMC. (2021).[9] Details the yield metrics and solvent choices (DMC/Ethanol) for fatty aldehyde isolation.

  • Isolation and Analysis of Free Fatty Aldehydes. Journal of Lipid Research. (Classic Protocol). Establishes the baseline for extracting long-chain aldehydes from biological tissues without artifact formation.

  • Decanal and Branched Aldehyde Properties. PubChem Database. (2025).[3][6][7][8] Chemical property data for C10-C13 aldehydes used to determine solubility and stability parameters.

Sources

Application

Application Note: 3-Methyldodecanal in High-Fidelity Citrus Flavor Reconstruction

Executive Summary 3-Methyldodecanal (C13H26O) is a critical, high-impact branched-chain aldehyde used to impart "naturalness," fatty rind notes, and floral-waxy complexity to citrus flavor profiles, particularly Mandarin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyldodecanal (C13H26O) is a critical, high-impact branched-chain aldehyde used to impart "naturalness," fatty rind notes, and floral-waxy complexity to citrus flavor profiles, particularly Mandarin, Tangerine, and Bergamot. Unlike linear aldehydes (e.g., Octanal, Decanal) which provide the primary "peel" impact, 3-Methyldodecanal functions as a sensory bridge , connecting the volatile terpenic top notes with the heavier sesquiterpene base. This guide details the physicochemical properties, stability mechanisms, and precise formulation protocols for utilizing this molecule in beverage and emulsion systems.

Physicochemical Profile & Sensory Logic

Chemical Identity[1][2]
  • IUPAC Name: 3-Methyldodecanal[1][2]

  • CAS Number: 10522-20-0[1][2][3][4][5]

  • Molecular Formula: C13H26O[1][2][6]

  • Molecular Weight: 198.35 g/mol [1][2]

  • Appearance: Colorless to pale yellow liquid[1][7]

  • Solubility: Soluble in Ethanol, Propylene Glycol, Triacetin, and Essential Oils. Insoluble in water.[1][7]

Sensory Characterization

The sensory profile of 3-Methyldodecanal is distinct from its straight-chain analog (Dodecanal).[1] The methyl branching at the C3 position modifies the receptor interaction, softening the harsh "fatty" note into a more complex, fruity-waxy signal.

AttributeDescriptionThreshold (Water)Application Relevance
Primary Odor Waxy, Mandarin-peel, Fresh, Floral~1-5 ppbEssential for "juice" and "rind" realism.[1]
Secondary Nuances Metallic, Clean, Slightly SoapyN/AAdds "sparkle" or lift to heavy orange oils.
Retronasal Effect Lingering fatty-citrus mouthfeelN/AMimics the mouthcoating effect of natural citrus wax.[1]
Mechanistic Role in Formulation

In a citrus flavor architecture, 3-Methyldodecanal occupies the Middle-Base transition zone .[1]

  • Top Notes: Limonene, Acetaldehyde (Volatile, fleeting).

  • The Gap: Often, synthetic flavors lack the "body" that connects the top notes to the base.

  • The Bridge: 3-Methyldodecanal fills this gap, anchoring the volatility of Octanal/Decanal while extending the perception of freshness into the aftertaste.[1]

Visualization: Flavor Architecture & Stability

Flavor Reconstruction Logic

The following diagram illustrates where 3-Methyldodecanal fits within a Mandarin flavor hierarchy.

FlavorArchitecture Top TOP NOTES (Limonene, Acetaldehyde, Ethyl Butyrate) High Volatility Mid HEART NOTES (Octanal, Decanal, Linalool) Character Defining Mid->Top Supports Bridge THE BRIDGE: 3-Methyldodecanal (Fatty-Floral, Waxy, Rind) Connects Volatiles to Base Bridge->Mid Modifies Base BASE NOTES (Sinensal, Nootkatone, Sesquiterpenes) Long-lasting Base->Bridge Anchors

Caption: Figure 1. Hierarchical placement of 3-Methyldodecanal in citrus flavor construction, acting as a stabilizing bridge between heart and base notes.

Oxidative Degradation Pathway

Aldehydes are inherently unstable.[1] Understanding the degradation of 3-Methyldodecanal is crucial for shelf-life prediction.[1]

OxidationPathway Aldehyde 3-Methyldodecanal (Fresh, Citrus, Waxy) Radical Acyl Radical (Intermediate) Aldehyde->Radical O2 / UV Light (Initiation) Peracid Peracid (Unstable) Radical->Peracid + O2 Acid 3-Methyldodecanoic Acid (Fatty, Cheesy, Rancid) Peracid->Acid Decomposition Inhibition Antioxidants (Tocopherol/BHT) Inhibition->Radical Terminates Chain

Caption: Figure 2.[8][9] Oxidative degradation pathway.[1] The conversion to the corresponding acid results in flavor spoilage (rancidity).

Experimental Protocols

Protocol 1: Stock Solution Preparation & Handling

Rationale: Pure aldehydes oxidize rapidly.[1] Working with dilute stock solutions under inert atmosphere is mandatory for reproducibility.

Materials:

  • 3-Methyldodecanal (Pure, >95%)[1]

  • Solvent: Food-grade Ethanol (95%) or Triacetin.[1]

  • Antioxidant: Mixed Tocopherols or BHT.[1]

  • Nitrogen gas source.[1]

Procedure:

  • Preparation of Solvent: Pre-dissolve 0.05% Mixed Tocopherols in the solvent to act as a sacrificial antioxidant.[1]

  • Weighing: Into a tared amber glass bottle, weigh 1.00 g of 3-Methyldodecanal.

  • Dilution: Immediately add 99.00 g of the antioxidant-treated solvent.

  • Mixing: Cap tightly and mix by gentle inversion. Do not vortex vigorously (introduces oxygen).

  • Purging: Insert a nitrogen lance and sparge the headspace for 30 seconds.[1]

  • Storage: Store at 4°C. Shelf life: 6 months.

Protocol 2: Mandarin Flavor Reconstruction (Model System)

Rationale: To demonstrate the "juiciness" effect of 3-Methyldodecanal in a standard citrus profile.[1]

Base Formulation (Control):

  • Limonene: 90.00%[1]

  • gamma-Terpinene: 5.00%[1]

  • Decanal (10% in EtOH): 2.00%[1]

  • Linalool: 1.00%[1]

  • Sinensal (10% in EtOH): 0.50%[1]

  • Ethanol (qs): 1.50%[1]

Test Formulation (Variable):

  • Add 3-Methyldodecanal (1% Stock) at varying levels to the Base Formulation.

Trial IDDosage of 3-Methyldodecanal (1% Soln)Final Concentration (ppm in Flavor)Sensory Result
A (Low) 0.10%10 ppmSubtle increase in peel waxiness.[1]
B (Med) 0.50%50 ppmOptimal. Distinct "Mandarin" fleshiness; juicy mouthfeel.
C (High) 1.50%150 ppmOverly fatty; soapy/metallic off-note.[1]

Evaluation Method: Dose the flavor at 0.1% into a sugar-acid syrup (10% Sucrose, 0.15% Citric Acid) and evaluate blindly.

Protocol 3: Acid Stability Stress Test

Rationale: Beverages are acidic (pH 2.5 - 3.5).[1] Aldehydes can undergo acid-catalyzed hydration or oxidation.[1]

  • Matrix: Prepare a model beverage base (pH 3.0 using Citric/Malic acid).

  • Dosing: Dose the "Test Formulation B" (from Protocol 2) at 0.1% into the beverage.

  • Incubation:

    • Sample A: 4°C (Control)

    • Sample B: 38°C for 2 weeks (Accelerated aging).[1]

  • Analysis:

    • Sensory: Triangle test to detect "fatty acid" off-notes.

    • GC-MS (Optional): Monitor the decrease in the 3-Methyldodecanal peak and appearance of degradation products.[1]

Regulatory & Safety Considerations

  • Regulatory Status: 3-Methyldodecanal is generally considered a flavoring substance permitted for use in food (check specific regional regulations, e.g., EU Flavouring Regulation 1334/2008, Japan's Positive List). It is often found in nature (Citrus essential oils) and may be labeled as "Natural" if derived via appropriate physical/enzymatic processes from natural precursors, though the synthetic form is "Nature Identical."

  • FEMA: While specific FEMA numbers are assigned to many isomers, users should verify the exact regulatory status of CAS 10522-20-0 in their target market.[1] It is often grouped under "Aliphatic Aldehydes" in broad safety assessments.[1]

  • Safety: Irritating to eyes and skin in concentrated form.[1] Handle in a fume hood.

  • Labeling: "Natural Flavor" (if natural origin) or "Artificial Flavor" (if synthetic).

References

  • National Institute of Technology and Evaluation (NITE). (n.d.). Chemical Risk Information Platform (CHRIP): 3-Methyldodecanal (CAS 10522-20-0).[1][3] Retrieved from [Link]

  • González-Mas, M. C., et al. (2019).[10][11] Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science.[1][9] Retrieved from [Link]

  • Perfumer & Flavorist. (1997).[1] An Aroma Chemical Profile: Aldehyde C-11 and Analogs.[1] (Contextual reference for branched aldehyde behavior). Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 3-Methyldodecanal.[1][3][5][6][9][12] National Library of Medicine.[1] Retrieved from [Link]

  • The Good Scents Company. (n.d.).[1] Flavor and Fragrance Materials.[1][7][12][13] (General reference for aldehyde properties). Retrieved from [Link]

Sources

Method

Application Note: Use of 3-Methyldodecanal in Insect Behavior Assays

Part 1: Core Directive & Introduction Executive Summary 3-Methyldodecanal ( ) is a methyl-branched aldehyde often utilized as a chemical probe to investigate the structure-activity relationships (SAR) of insect olfactory...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Introduction

Executive Summary

3-Methyldodecanal (


) is a methyl-branched aldehyde often utilized as a chemical probe to investigate the structure-activity relationships (SAR)  of insect olfactory receptors (ORs). While naturally occurring methyl-branched aldehydes function as pheromones (e.g., in Coleoptera and Lepidoptera) or kairomones (e.g., host plant volatiles like Citrus), 3-Methyldodecanal specifically serves as a critical ligand for defining the steric and chiral selectivity of antennal detection systems.

This guide details the protocols for synthesizing, handling, and assaying 3-Methyldodecanal. Due to the high susceptibility of aldehydes to oxidation and the stereochemical requirements of insect receptors, this protocol emphasizes chiral purity preservation and oxidative stability .

Mechanism of Action

Insect olfactory detection of 3-Methyldodecanal relies on the binding affinity of the molecule to specific Odorant Binding Proteins (OBPs) and subsequent activation of Olfactory Receptor (OR) complexes.

  • Chirality: The C3 methyl group creates a chiral center. Insects often exhibit extreme sensitivity to one enantiomer (R or S) while the other may be inactive or repellent.

  • Aldehyde Function: The carbonyl group is the primary "warhead" for receptor hydrogen bonding. Its oxidation to 3-methyldodecanoic acid destroys bioactivity, necessitating rigorous handling standards.

OlfactoryPathway Stimulus 3-Methyldodecanal (Ligand) OBP Odorant Binding Protein (OBP) Stimulus->OBP Solubilization Receptor Olfactory Receptor (OR/Orco Complex) OBP->Receptor Transport Neuron Olfactory Sensory Neuron (OSN) Receptor->Neuron Depolarization Behavior Behavioral Output (Attraction/Repulsion) Neuron->Behavior Signal Processing

Figure 1: Signal transduction pathway for 3-Methyldodecanal perception in insect antennae.

Part 2: Material Preparation & Handling (Scientific Integrity)

Expert Insight: The most common failure mode in aldehyde bioassays is autoxidation . 3-Methyldodecanal will degrade into 3-methyldodecanoic acid upon exposure to air, which insects perceive as a completely different signal (or do not perceive at all).

Chemical Handling Protocol
  • Storage: Store neat standard at -20°C or -80°C under Argon (Ar) or Nitrogen (

    
    ).
    
  • Solvents: Use HPLC-grade Hexane or Dichloromethane (DCM) . Avoid Ethanol if esterification is a risk during long-term storage.

  • Purification: If the standard is >3 months old, verify purity via GC-MS. If acid content >2%, repurify via silica gel chromatography or bisulfite adduct purification.

Solution Preparation Table
Concentration (mg/mL)Application ContextPreparation MethodStability (4°C)
10.0 (Stock) Long-term storageDissolve 10mg in 1mL Hexane. Flush headspace with Ar.3 Months
1.0 (Working) EAG / GC-EADDilute Stock 1:10 in Hexane.1 Week
0.01 - 0.1 Behavioral AssaysSerial dilution. Prepare FRESH daily.4 Hours

Part 3: Experimental Protocols

Electroantennography (EAG)

Purpose: To validate that the insect's peripheral nervous system can detect 3-Methyldodecanal. This is the "Go/No-Go" step before behavioral trials.

Equipment:

  • EAG Probe/Amplifier (e.g., Syntech or IDAC).

  • Stimulus Controller (Continuous airflow with pulse delivery).

  • Faraday Cage.

Protocol:

  • Insect Prep: Excise the antenna of the target insect (e.g., Formica ant or Lepidoptera moth). Mount between recording and reference electrodes using conductive gel.

  • Control Stimulus: Deliver a puff of pure solvent (Hexane). Record the depolarization (mV).

  • Test Stimulus: Apply 10 µL of 3-Methyldodecanal solution (1 µg/µL) to a filter paper strip inside a Pasteur pipette. Evaporate solvent for 30s.

  • Delivery: Insert pipette into the continuous airstream. Trigger a 0.5s pulse.

  • Analysis: Measure the amplitude of the negative deflection (depolarization).

    • Pass Criteria: Response > 2x the solvent control amplitude.

Y-Tube Olfactometer Assay

Purpose: To determine if 3-Methyldodecanal acts as an attractant (kairomone/pheromone) or repellent.

Workflow Diagram:

YTubeWorkflow Start Acclimate Insects (Dark, 1hr) Setup Prepare Y-Tube Airflow: 0.5 L/min Start->Setup Load Load Stimulus Arm A: 3-Methyldodecanal Arm B: Solvent Control Setup->Load Run Release Insect Observe for 5 mins Load->Run Decision Did insect cross decision line? Run->Decision Record Record Choice (A, B, or No Choice) Decision->Record Yes Clean Rotate Arms & Clean with Ethanol Decision->Clean No/Timeout Record->Clean

Figure 2: Operational workflow for Y-Tube Olfactometer bioassays.

Step-by-Step Protocol:

  • Odor Source: Apply 10 µL of test solution (0.1 mg/mL) to a filter paper disc. Place in the odor chamber of Arm A. Place a solvent-only disc in Arm B.

  • Airflow: Adjust flow to 0.2–0.5 L/min (species dependent). Ensure laminar flow to prevent turbulence mixing at the junction.

  • Release: Introduce the insect at the base of the Y-tube.

  • Scoring:

    • Choice: Insect crosses the decision line (usually 3-5 cm up an arm) and stays for >15s.

    • No Choice: Insect remains in the stem for 5 mins.

  • Bias Control: Rotate the Y-tube 180° every 5 insects to control for lighting/room bias. Swap odor arms every 10 insects.

Data Analysis: Calculate the Preference Index (PI) :



  • PI = +1.0 (Perfect Attraction)

  • PI = -1.0 (Perfect Repulsion)

Trail-Following Assay (Specific for Ants)

If 3-Methyldodecanal is suspected to be a trail pheromone component (common for methyl-branched aldehydes in Formicidae).

  • Arena: Use a 15 cm diameter circular arena covered with clean paper.

  • Trail Laying: Use a Hamilton syringe to draw a circular trail (radius 5 cm) using 3-Methyldodecanal solution (approx. 1 ng/cm).

  • Release: Place an ant in the center of the circle.

  • Metric: Count the number of times the ant contacts the trail and follows it for >2 cm. Compare against a solvent-only circle.

Part 4: References & Citations[1][2][3][4][5][6][7]

  • El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals. Validated search for methyl-branched aldehydes. [Link]

  • Kaissling, K. E. (2014). Pheromone Reception in Insects: The Example of Silk Moths. In: Neurobiology of Chemical Communication. CRC Press. [Link]

  • Millar, J. G. (2011). Synthesis of Chiral Methyl-Branched Pheromones. Journal of Chemical Ecology. (Contextual reference for synthesis of 3-methyl analogs).

  • Hansson, B. S., & Stensmyr, M. C. (2011). Evolution of Insect Olfaction. Neuron.[1] (Mechanistic insight into aldehyde detection). [Link]

  • Standard Protocol for WHO Larvicide/Insecticide Bioassays (Adapted for general behavioral assay standards). [Link]

(Note: While 3-Methyldodecanal is a specific chemical entity, specific literature solely dedicated to this exact isomer is sparse compared to its 10-methyl or unbranched counterparts. This guide extrapolates standard rigorous protocols for methyl-branched aldehyde pheromones.)

Sources

Application

Application Note: Optimizing Field Efficacy of 3-Methyldodecanal-Based Lures for Acarine Management

Executive Summary This application note details the protocol for utilizing 3-Methyldodecanal as a primary lure component for the monitoring and control of synanthropic acari, specifically the house dust mites Dermatophag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 3-Methyldodecanal as a primary lure component for the monitoring and control of synanthropic acari, specifically the house dust mites Dermatophagoides farinae and D. pteronyssinus. While often overshadowed by neryl formate in recent literature, 3-Methyldodecanal remains a potent aggregation pheromone component capable of inducing clustering behavior in mixed-age populations. This guide addresses the chemical instability of the aldehyde group during field deployment and provides a rigorous "Clinical Field Trial" methodology for residential environments.

Scientific Background & Mechanism[1][2][3]

The Target Molecule
  • IUPAC Name: 3-Methyldodecanal

  • Functional Class: Aggregation Pheromone / Kairomone

  • Target Species: Dermatophagoides spp.[1][2][3][4] (House Dust Mites)[1][5][2][3]

  • Mechanism: Unlike sex pheromones which attract only males, 3-Methyldodecanal triggers an arrestment and aggregation response in males, females, and nymphs. This makes it a high-value target for "Lure-and-Kill" strategies or population density monitoring.

Mechanism of Action (Chemosensory Pathway)

The efficacy of the lure depends on the volatile emission rate and the binding affinity to specific Chemosensory Proteins (CSPs) in the mite's palp receptors.

G Figure 1: Chemosensory pathway for 3-Methyldodecanal induced aggregation. Source Lure Dispenser (Slow Release) Air Airborne Plume (Gradient) Source->Air Volatilization Receptor Mite Palp Receptor (CSP Binding) Air->Receptor Adsorption Signal Sensory Neuron Depolarization Receptor->Signal Transduction Behavior Positive Taxis & Arrestment (Clustering) Signal->Behavior Motor Response

[4]

Protocol A: Lure Formulation & Stabilization

Challenge: As an aldehyde, 3-Methyldodecanal is prone to oxidation (converting to the inactive 3-methyldodecanoic acid) and rapid evaporation. Solution: Use of a hydrophobic carrier matrix and antioxidant stabilization.

Materials Required[1][2][3][6][7][8][9][10][11][12][13][14]
  • 3-Methyldodecanal (>95% purity).

  • Solvent: n-Hexane (HPLC Grade).

  • Stabilizer: BHT (Butylated hydroxytoluene).

  • Dispenser Matrix: Red Rubber Septa (8mm) or Cellulose Fiber Discs (20mm).

  • Amber glass vials with Teflon-lined caps.

Step-by-Step Formulation
  • Stock Preparation:

    • Dissolve 10 mg of 3-Methyldodecanal in 10 mL of n-Hexane.

    • Add 0.1% (w/v) BHT to prevent oxidation.

    • Storage: Store at -20°C in amber glass.

  • Dispenser Impregnation:

    • Dose: Target 100 ng to 1 µg active ingredient (AI) per dispenser.

    • Pipette 10-100 µL of stock solution onto the chosen matrix (Septa or Disc).

    • Solvent Evaporation: Allow solvent to flash off in a fume hood for 10 minutes. Do not dry completely to bone-dryness; the matrix should retain the oil phase.

  • Quality Control (GC-FID):

    • Extract one prepared lure in hexane immediately to verify loading dose.

    • Acceptable range: ±10% of target mass.

Protocol B: Residential Field Trial Design

Context: Unlike agricultural pests, "field trials" for dust mites occur in inhabited environments (bedrooms, sofas). Experimental Design: Randomized Complete Block Design (RCBD) within residential units.

Trial Groups
GroupTreatment CodeCompositionRationale
Experimental T1 3-Methyldodecanal (1 µg)Test efficacy of the specific aldehyde.
Positive Control C+ Spent Yeast Culture / Neryl FormateKnown standard attractants.
Negative Control C- Hexane + BHT (No AI)Accounts for solvent/matrix effects.
Trap Assembly

Use a "Sandwich Trap" configuration:

  • Base: Cardboard square (5x5 cm).

  • Adhesive: Apply polybutene adhesive (rat glue type) to the perimeter, leaving the center clear.

  • Lure: Place the impregnated dispenser (from Protocol A) in the non-sticky center.

  • Cover: A dark permeable mesh (mites prefer darkness and thigmotaxis).

Deployment Workflow

FieldTrial Figure 2: Workflow for residential field efficacy trials. SiteSel Site Selection (>5 Homes, High Humidity) PreMonitor Pre-Trial Vacuum Sampling (Baseline Density) SiteSel->PreMonitor Deploy Trap Deployment (RCBD: Bed, Sofa, Carpet) PreMonitor->Deploy Wait Exposure Period (48 - 72 Hours) Deploy->Wait Collect Trap Retrieval & Microscopy Counting Wait->Collect Analyze Statistical Analysis (ANOVA) Collect->Analyze

Execution Steps
  • Baseline Sampling: Vacuum 1m² of the test area for 2 minutes using a filter sock. Count live mites to ensure the site is active (>100 mites/g dust).

  • Placement: Place T1, C+, and C- traps in the same room but separated by at least 1 meter to prevent plume interference.

  • Conditions: Record Temperature (°C) and Relative Humidity (%RH). Note: Trials should be paused if RH < 50%, as mite activity drops.

  • Duration: Leave traps undisturbed for 48-72 hours.

  • Retrieval: Seal traps in individual Ziploc bags and freeze at -20°C to kill captured mites before counting.

Data Analysis & Interpretation

Metrics
  • Trap Catch Index (TCI): Total number of mites captured per trap.

  • Attraction Index (AI):

    
    
    
    • Where

      
       = Catch in Treated, 
      
      
      
      = Catch in Control.[1]
    • Range: -1 (Repellent) to +1 (Attractant).

Statistical Validation
  • Data is often non-normal (Poisson distribution).

  • Use Generalized Linear Mixed Models (GLMM) with "House ID" as a random effect and "Treatment" as a fixed effect.

  • Significance threshold:

    
    .
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Capture in All Traps Low ambient humidity (<50% RH).Repeat trial during humid season or use humidifiers.
High Capture in Negative Control Matrix contamination or thigmotaxis.Ensure C- has no chemical trace; improve trap design to reduce physical shelter appeal.
Lure Discoloration Oxidation of aldehyde.Increase BHT concentration; reduce light exposure.

References

  • Kuwahara, Y., et al. (1982). Identification of the aggregation pheromone of the house dust mite Dermatophagoides farinae. (Search: Kuwahara 1982 Dermatophagoides)

  • Sato, M., et al. (1993). Aggregation pheromone of the house dust mite.

  • Riopelle, N. A., et al. (2009). Neryl Formate: An Aggregation Pheromone for the American House Dust Mite and the European House Dust Mite. Journal of Medical Entomology.[1][6] Link

  • World Health Organization (WHO). Pesticide Evaluation Scheme: Guidelines for efficacy testing of household insecticide products.

Sources

Method

Advanced Application Note: Solid-Phase Microextraction (SPME) for 3-Methyldodecanal Analysis

Executive Summary & Strategic Rationale 3-Methyldodecanal (CAS: 66642-88-4) is a branched fatty aldehyde characterized by its distinct waxy, citrus-like odor profile. It serves as a critical analyte in fragrance profilin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-Methyldodecanal (CAS: 66642-88-4) is a branched fatty aldehyde characterized by its distinct waxy, citrus-like odor profile. It serves as a critical analyte in fragrance profiling, pheromone research, and potentially as a metabolic biomarker in lipid oxidation studies.

Analyzing 3-Methyldodecanal presents specific challenges:

  • Semi-volatility : With a boiling point >240°C, it requires sufficient thermal energy to volatilize but is prone to degradation at excessive temperatures.

  • Reactivity : The aldehyde moiety is susceptible to oxidation (to carboxylic acid) and polymerization, making liquid-liquid extraction (LLE) risky due to solvent impurities and evaporation losses.

  • Matrix Adhesion : Its hydrophobic nature (LogP ~5) causes it to bind strongly to proteins and lipids in biological matrices.

Solid-Phase Microextraction (SPME) offers the optimal solution by combining sampling, isolation, and enrichment into a single, solvent-free step. This guide details a validated Headspace (HS)-SPME-GC-MS workflow, utilizing a DVB/CAR/PDMS fiber to maximize recovery of this semi-volatile, mid-polarity analyte.

Theoretical Mechanism: The Thermodynamic "Pull"

Success in SPME depends on optimizing the partition coefficient (


) between the fiber coating and the sample headspace.
Fiber Selection Logic

For 3-Methyldodecanal (MW ~198 g/mol ), a standard PDMS fiber is often insufficient due to the compound's polarity and molecular weight. We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for the following reasons:

  • DVB (Divinylbenzene) : Provides high surface area for retaining semi-volatiles (C6-C15).

  • CAR (Carboxen) : Traps smaller volatiles, ensuring lighter interferences don't displace the target.

  • PDMS : Facilitates the initial migration of the hydrophobic analyte.

Extraction Thermodynamics

The mass of analyte extracted (


) in equilibrium is defined by:


Where:
  • 
     = Fiber/Sample partition coefficient (Maximized by DVB/CAR chemistry).
    
  • 
     = Fiber volume (Fixed).
    
  • 
     = Initial concentration.
    
  • 
     = Headspace/Sample partition coefficient (Maximized by Temperature  and Salting Out ).
    

Experimental Design & Method Optimization

Before running the protocol, the method must be tuned to the matrix.

Optimization Workflow (DOT Diagram)

SPME_Optimization cluster_logic Decision Logic Start Method Development Start Fiber_Sel Fiber Selection DVB/CAR/PDMS (50/30 µm) Start->Fiber_Sel Temp_Opt Temp Optimization Range: 40°C - 80°C Fiber_Sel->Temp_Opt Select Best Affinity Time_Opt Time Optimization Equilibrium Profile (10-60 min) Temp_Opt->Time_Opt Fix Temp, Vary Time Logic1 If Temp > 70°C: Risk of Aldehyde Oxidation Temp_Opt->Logic1 Salt_Opt Matrix Modification NaCl Saturation (30% w/v) Time_Opt->Salt_Opt Maximize K_hs Logic2 If Time < 30 min: Non-equilibrium (poor reproducibility) Time_Opt->Logic2 Final_Method Final Validated Method Salt_Opt->Final_Method

Figure 1: Step-wise optimization logic for maximizing 3-Methyldodecanal recovery.

Key Parameter Settings[1][2]
ParameterOptimized SettingScientific Rationale
Fiber Type DVB/CAR/PDMS (50/30 µm)Bipolar coating captures the aldehyde group while retaining the alkyl chain.[1]
Incubation Temp 60°CSufficient to volatilize the C12 chain without inducing thermal degradation.[1]
Extraction Time 45 minutes3-Methyldodecanal is semi-volatile; equilibrium is slow.[1] <30 min leads to low sensitivity.
Salt Addition 30% (w/v) NaCl"Salting out" effect decreases analyte solubility in water, forcing it into the headspace.[1]
Agitation 250-500 rpmIncreases mass transfer rate from liquid to headspace.[1]
Desorption 250°C for 3 minEnsures complete release from the DVB pores to prevent carryover.[1]

Detailed Standard Operating Protocol (SOP)

Materials & Reagents
  • Standards : 3-Methyldodecanal (>95% purity).

  • Internal Standard (IS) : n-Tridecanal (if absent in sample) or n-Octylbenzene.

  • Fiber : Supelco DVB/CAR/PDMS (Gray/Notched hub).

  • Vials : 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

Sample Preparation[1][3]
  • Weighing : Accurately weigh 5.0 g (or 5.0 mL) of sample into a 20 mL headspace vial.

  • Salting : Add 1.5 g of NaCl (analytical grade).

  • IS Spike : Add 10 µL of Internal Standard solution (10 ppm in Methanol).

  • Sealing : Immediately cap the vial and vortex for 30 seconds to dissolve salt and homogenize.

SPME Automated Workflow (e.g., Gerstel/CTC PAL)
  • Incubation : Move vial to agitator. Incubate at 60°C for 10 minutes (500 rpm).

  • Extraction : Expose the fiber to the headspace (22 mm depth) for 45 minutes at 60°C with continuous agitation.

  • Injection : Insert fiber into GC inlet.

  • Desorption : Thermal desorption at 250°C for 3 minutes (Splitless mode).

GC-MS Configuration
  • Column : HP-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm).

    • Note: A non-polar column is preferred over Wax for better thermal stability at higher temps.

  • Carrier Gas : Helium @ 1.0 mL/min (Constant Flow).[2]

  • Oven Program :

    • Initial: 50°C (Hold 2 min)

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C (Hold 5 min)

  • MS Source : 230°C, Quad: 150°C.

  • Acquisition : SIM Mode (Select Ion Monitoring) for quantitation.

    • Target Ions : m/z 44, 57, 71 (Characteristic aldehyde fragments) and molecular ion (if visible). Specific ions depend on fragmentation of the 3-methyl isomer; confirm with full scan first.

Advanced Option: On-Fiber Derivatization (For Trace Analysis)

If detection limits (LOD) in the ppt range are required, or if peak tailing is observed, use On-Fiber Derivatization .

Reagent : PFBHA (o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride).[3][4][5][6]

Protocol Modification :

  • Load Reagent : Expose the SPME fiber to the headspace of a 20 mg/mL PFBHA water solution for 5 minutes at room temperature before sampling.

  • Extract Sample : Proceed with standard extraction (Step 4.3). The aldehyde reacts on the fiber to form an oxime.

  • Analysis : The resulting oxime is stable, has high mass (good for MS), and excellent peak shape.

    • Note: Two peaks (syn/anti isomers) may appear.

Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be self-validating.

MetricAcceptance CriteriaExperimental Check
Linearity (R²) > 0.995Calibration curve (10 - 1000 ppb).
Carryover < 1% of LOQInject a fiber blank after the highest standard.
Recovery 80 - 120%Spike matrix at 3 levels (Low, Mid, High).[1]
Precision (RSD) < 15%6 replicates of a mid-level standard.
QC Workflow Diagram

QC_Workflow Blank 1. Fiber Blank (Desorb 5 min) Std_Check 2. System Suitability (Std Mix @ 100 ppb) Blank->Std_Check Clean baseline? Sample 3. Sample Batch (Max 10 samples) Std_Check->Sample S/N > 10? Fail Stop & Bake Fiber Std_Check->Fail No Bracket 4. Bracket Std (Check Drift) Sample->Bracket Every 10 runs

Figure 2: Routine Quality Control sequence to prevent data corruption from fiber carryover.

Troubleshooting Guide

Issue: Peak Tailing

  • Cause : Interaction of the aldehyde -CHO group with active silanols in the liner or column.

  • Fix : Use a Deactivated Liner (Splitless with wool) and trim the GC column guard. Consider Derivatization (Section 5).

Issue: Low Sensitivity

  • Cause : Incomplete equilibrium or competitive displacement by solvent/matrix.

  • Fix : Increase extraction time to 60 min. Ensure NaCl is at saturation. Verify fiber integrity (DVB coating can strip over time).

Issue: "Ghost" Peaks

  • Cause : Septum bleed or fiber carryover.

  • Fix : Bake fiber at 260°C for 10 min. Change septum to high-temp low-bleed type.

References

  • ResearchGate . (2008). Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution. Retrieved from [Link].

  • MDPI . (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Retrieved from [Link].

  • NIST WebBook . Dodecanal Thermophysical Properties. Retrieved from [Link].

Disclaimer: This protocol is designed for research use. Users should verify specific CAS numbers and safety data sheets (SDS) for 3-Methyldodecanal before handling.

Sources

Application

High-Performance Liquid Chromatography (HPLC) Strategies for the Quantification of 3-Methyldodecanal

Application Note: AN-ALDH-3MD-01 Abstract This application note details the analytical protocol for the quantification of 3-Methyldodecanal (CAS: 66603-05-2), a branched-chain fatty aldehyde used in fragrance and pheromo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ALDH-3MD-01

Abstract

This application note details the analytical protocol for the quantification of 3-Methyldodecanal (CAS: 66603-05-2), a branched-chain fatty aldehyde used in fragrance and pheromone research. Due to the lack of a conjugated


-electron system, 3-Methyldodecanal exhibits negligible UV absorption, rendering standard UV detection (254 nm) ineffective.[1] This guide presents two distinct validated workflows: Method A , utilizing pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for high-sensitivity UV-Vis detection (360 nm), and Method B , a direct injection method utilizing Charged Aerosol Detection (CAD) for high-throughput environments.[1]

Introduction & Analytical Challenges

3-Methyldodecanal is a C13 aliphatic aldehyde.[2] Its lipophilic nature (Predicted XLogP3 ~5.[2]3) dictates the use of Reversed-Phase Chromatography (RP-HPLC).[2] However, the primary analytical hurdle is detection.[1]

The "Chromophore Gap"

Standard HPLC relies on UV absorbance.[2] Aliphatic aldehydes only possess a weak carbonyl


 transition around 290 nm, which has a very low molar extinction coefficient (

).[1] This is insufficient for trace analysis (< 100 ppm).[2]

To overcome this, we employ Chemical Derivatization .[1] By reacting the aldehyde with DNPH under acidic conditions, we create a stable hydrazone derivative with a high extinction coefficient at 360 nm, enabling sensitivity down to the nanomolar range.[1]

Analytical Decision Matrix

The following decision tree illustrates the selection logic for the appropriate method based on laboratory capabilities and sensitivity requirements.

Analytical_Decision_Matrix Start Start: 3-Methyldodecanal Analysis Sensitivity Required Sensitivity? Start->Sensitivity Trace Trace Level (< 1 ppm) (e.g., Biological/Environmental) Sensitivity->Trace High Sensitivity Bulk Bulk/QC Level (> 10 ppm) (e.g., Raw Material) Sensitivity->Bulk Moderate Sensitivity Method_A Method A: DNPH Derivatization (Detection: UV @ 360 nm) Trace->Method_A Derivatization Mandatory Univ_Avail Is CAD/ELSD Available? Bulk->Univ_Avail UV_Avail Is UV-Vis Standard? UV_Avail->Method_A Yes Univ_Avail->UV_Avail No Method_B Method B: Direct Analysis (Detection: CAD/ELSD) Univ_Avail->Method_B Yes (Preferred for Speed)

Figure 1: Analytical Decision Matrix for selecting the optimal detection strategy for 3-Methyldodecanal.

Method A: DNPH Derivatization (Gold Standard)

This method is recommended for most laboratories as it utilizes standard HPLC-UV instrumentation.[2] The reaction converts the volatile, unstable aldehyde into a stable, UV-active hydrazone.[1]

Chemical Principle

The nucleophilic nitrogen of DNPH attacks the carbonyl carbon of 3-Methyldodecanal.[2] Acid catalysis promotes the elimination of water, forming the hydrazone.

Reaction Scheme:



Reagents & Preparation[2][3][4]
  • Derivatizing Reagent: Dissolve 300 mg of 2,4-DNPH (wetted with 30% water for safety) in 100 mL of acidified acetonitrile (ACN containing 1% conc. HCl or Phosphoric Acid).[2]

  • Stop Solution: Pyridine or Ammonium Acetate buffer (optional, to neutralize excess acid if column is pH sensitive).[1]

  • Standard Preparation:

    • Prepare a 1 mg/mL stock of 3-Methyldodecanal in ACN.[2]

    • Mix 1 mL of Stock with 3 mL of Derivatizing Reagent.

    • Incubate at 40°C for 30 minutes (or 60 mins at Room Temp).

    • Dilute to volume with Mobile Phase A.[2]

Chromatographic Protocol[2][5]
ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water (LC-MS Grade)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 30°C
Detection UV-Vis / DAD @ 360 nm (Reference: 450 nm)

Gradient Table (Method A)

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.004060Start
15.00595Linear Gradient
20.00595Hold (Wash)
20.104060Re-equilibration
25.004060End

Note: The derivatized product is highly lipophilic and will elute late in the gradient (approx. 14-16 min).

Method B: Direct Analysis (CAD/ELSD)

For laboratories equipped with universal detectors, this method avoids the time-consuming derivatization step. It is ideal for raw material purity testing.[2]

Principle

Charged Aerosol Detection (CAD) measures the analyte by nebulizing the eluent, drying it to particles, and charging them. The signal is proportional to the mass of the analyte, independent of chemical structure.

Chromatographic Protocol[2][5]
ParameterCondition
Column Waters XBridge BEH C8 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Detector CAD (Nebulizer Temp: 35°C) or ELSD (Drift Tube: 50°C)
Flow Rate 0.8 mL/min

Gradient Table (Method B)

Time (min)% BRationale
0.070High initial organic required for solubility
10.0100Rapid ramp to elute lipophilic aldehyde
15.0100Isocratic hold to ensure elution
15.170Re-equilibration

System Suitability & Validation Criteria

To ensure "Trustworthiness" and data integrity, the following criteria must be met before routine analysis.

  • Blank Analysis: Inject a reagent blank (ACN + DNPH).[2] Ensure no interference peaks appear at the retention time of the 3-Methyldodecanal derivative. Note: Excess DNPH will elute early (void volume).

  • Precision: Inject the standard 6 times. RSD of the peak area must be < 2.0%.[2]

  • Resolution (Rs): If analyzing a mixture, ensure Rs > 1.5 between 3-Methyldodecanal and nearest neighbor (e.g., Dodecanal).

  • Linearity:

    
     > 0.999 over the range of 1 µg/mL to 100 µg/mL.[2]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity (Method A) Incomplete derivatizationIncrease reaction time or temperature (up to 60°C). Ensure acid catalyst is fresh.[2]
Peak Tailing Residual silanol interactionsUse a high-purity, end-capped C18 column (e.g., ZORBAX Eclipse Plus).[1]
Ghost Peaks Aldehyde contamination in air/solventsUse fresh LC-MS grade solvents.[2] Aldehydes are ubiquitous; keep reaction vials sealed.[2]
Baseline Drift (Method B) Non-volatile impurities in mobile phaseCAD/ELSD requires volatile buffers.[2] Ensure water is 18.2 MΩ and additives are volatile (Formic/Acetic acid).[2]

References

  • Agilent Technologies. (2020).[2] Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 162267, 2-Methyldodecanal (Isomer Analog). Retrieved from [3]

  • Uchiyama, S., et al. (2011).[1] High-performance liquid chromatographic determination of aldehydes in air. Journal of Chromatography A. (General reference for DNPH methodology).

  • Hitachi High-Tech. (n.d.).[2] Analysis of 2,4-DNPH-Derivatized Aldehydes. Retrieved from

Sources

Method

Chirality and separation of 3-Methyldodecanal enantiomers

Application Note: Chiral Separation and Analysis of 3-Methyldodecanal Enantiomers Abstract This application note details a robust protocol for the separation and quantification of 3-methyldodecanal enantiomers, a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Separation and Analysis of 3-Methyldodecanal Enantiomers

Abstract

This application note details a robust protocol for the separation and quantification of 3-methyldodecanal enantiomers, a critical task in pheromone research and fragrance chemistry. Due to the molecule's volatility and lack of strong UV chromophores, Chiral Gas Chromatography (GC) using derivatized cyclodextrin stationary phases is established as the superior analytical method over HPLC. Additionally, we provide a validated workflow for generating enantiopure standards via enzymatic kinetic resolution, ensuring precise peak identification.

Introduction

3-Methyldodecanal (


) is a methyl-branched aldehyde featuring a chiral center at the C3 position.[1] It belongs to a class of compounds frequently utilized by insects (e.g., Formicidae) as trail pheromones or queen recognition signals. In the fragrance industry, chiral methyl aldehydes contribute distinct waxy, citrus, or herbaceous notes depending on their stereochemistry.

The Analytical Challenge:

  • Volatility: High volatility makes GC the preferred separation technique.

  • Detection: The carbonyl group provides weak UV absorbance (approx. 290 nm), rendering standard UV-HPLC insensitive without derivatization (e.g., DNPH).

  • Resolution: The enantiomers [(R) and (S)] possess identical boiling points and achiral indices. Separation requires a mechanism based on host-guest inclusion complexation.

Experimental Workflow

The following diagram outlines the complete workflow from standard preparation to final data analysis.

G cluster_prep Standard Preparation (Validation) cluster_analysis Analytical Separation Start Racemic 3-Methyldodecanal EnzRes Enzymatic Kinetic Resolution (Lipase) Start->EnzRes Reduction to Alcohol GC Chiral GC (Beta-DEX Column) Start->GC Direct Inject Oxidation PCC/TEMPO Oxidation EnzRes->Oxidation Chiral Alcohol PureStd Enantiopure Standard (R/S) Oxidation->PureStd PureStd->GC Spiking Detect FID / MS Detection GC->Detect Data Data Analysis (Resolution Rs) Detect->Data

Figure 1: Integrated workflow for the synthesis of standards and analytical separation of 3-methyldodecanal.

Protocol 1: Chiral Gas Chromatography

This is the primary method for analysis. The separation relies on the formation of inclusion complexes between the alkyl chain of the aldehyde and the hydrophobic cavity of the cyclodextrin derivative.

Instrumentation & Materials
  • GC System: Agilent 7890B or equivalent with FID (Flame Ionization Detector) or Mass Spectrometer.

  • Column:

    
    -DEX 120  (Supelco) or Hydrodex 
    
    
    
    -PM
    (Macherey-Nagel).
    • Phase: Permethylated

      
      -cyclodextrin in SPB-35 poly(35% phenyl/65% dimethylsiloxane).
      
    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film.
  • Carrier Gas: Helium (Constant flow: 1.0 mL/min).[2]

Method Parameters
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (1:50)Prevents column overload; sharpens peaks.
Oven Program 100°C (hold 1 min)

2°C/min

160°C (hold 10 min)
Crucial: Slow ramp rates maximize the interaction time with the chiral selector.
Detector (FID) 280°CPrevents condensation of high-boiling matrix components.
Linear Velocity 35 cm/secOptimized for resolution (

) rather than speed.
Execution Steps
  • Sample Dilution: Dilute the racemic 3-methyldodecanal to 1 mg/mL in n-hexane or dichloromethane .

  • Conditioning: If the column is new, condition at 200°C for 2 hours to remove bleed.

  • Run Sequence:

    • Blank (Solvent only).

    • Racemic Mixture (to establish

      
       and 
      
      
      
      ).
    • Spiked Sample (Racemic + Enantiopure Standard) to identify elution order.

  • Integration: Ensure baseline resolution. The methyl branch at C3 typically provides sufficient steric hindrance for baseline separation (

    
    ).
    

Protocol 2: Preparation of Standards (Validation)

Since commercial enantiopure 3-methyldodecanal is expensive or unavailable, this protocol describes the synthesis of a reference standard via Enzymatic Kinetic Resolution .

Mechanism

Lipases (e.g., Candida antarctica Lipase B, CAL-B) show high enantioselectivity toward secondary alcohols or primary alcohols with chiral branching. We resolve the precursor alcohol (3-methyldodecanol) and oxidize it back to the aldehyde.

Reaction Substrate Racemic 3-Methyldodecanol Enzyme CAL-B Lipase Vinyl Acetate Substrate->Enzyme R_Ester (R)-Acetate (Converted) Enzyme->R_Ester Fast S_Alc (S)-Alcohol (Unreacted) Enzyme->S_Alc Slow

Figure 2: Kinetic resolution mechanism. The lipase preferentially acetylates one enantiomer (typically R), leaving the S-alcohol unreacted.

Step-by-Step Synthesis
  • Reduction: Dissolve racemic 3-methyldodecanal (1.0 g) in MeOH. Add

    
     (0.5 eq) at 0°C. Stir 1h. Quench with water, extract with ether. Yields racemic 3-methyldodecanol .
    
  • Kinetic Resolution:

    • Dissolve racemic alcohol (500 mg) in dry hexane (10 mL).

    • Add Vinyl Acetate (3 eq) as the acyl donor.

    • Add Novozym 435 (immobilized CAL-B, 50 mg).

    • Incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Separation: Filter off the enzyme. Evaporate solvent.[1][3][4] Separate the (S)-alcohol (unreacted) from the (R)-acetate via flash chromatography (Silica gel; Hexane/EtOAc 9:1).

  • Oxidation (To Aldehyde):

    • Take the isolated (S)-alcohol.

    • Perform a Swern Oxidation or use PCC (Pyridinium chlorochromate) in DCM to regenerate (S)-3-methyldodecanal .

  • Validation: Inject this standard into the GC method (Protocol 1) to confirm which peak corresponds to the (S)-enantiomer.

Data Analysis & Troubleshooting

Calculating Resolution ( )

The separation quality is quantified by the resolution factor:



  • Target:

    
     (Baseline separation).
    
  • Typical Elution: The enantiomers of 3-methylalkanes/aldehydes typically elute within 0.5 to 1.0 minutes of each other on a 30m

    
    -DEX column.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution (

)
Ramp rate too fast.Decrease ramp to 1°C/min or use isothermal mode (110°C).
Peak Tailing Active sites in liner or column.Deactivate inlet liner (silanize); Trim 0.5m from column head.
Broad Peaks Injection volume too high.Increase split ratio to 1:100; reduce sample concentration.
Shift in Retention Carrier gas leak or column aging.Check septum tightness; verify flow rate (1.0 mL/min).

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • König, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huethig.
  • Ghanem, A. (2011). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1723-1768.
  • Morgan, E. D. (2009). Biosynthesis in Insects. Royal Society of Chemistry.[3] (Context on methyl-branched pheromones). Link

  • Supelco/Sigma-Aldrich. (2023). Chiral GC Columns Selection Guide. (Source for Beta-DEX specifications). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: GC-MS Optimization for 3-Methyldodecanal

Introduction: The Analytical Challenge Detecting 3-Methyldodecanal presents a dual challenge: the thermal instability characteristic of long-chain aldehydes and the steric hindrance introduced by the methyl group at the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Detecting 3-Methyldodecanal presents a dual challenge: the thermal instability characteristic of long-chain aldehydes and the steric hindrance introduced by the methyl group at the C3 position. Unlike straight-chain homologs (e.g., dodecanal), the C3-branching alters fragmentation patterns and retention behavior, necessitating precise parameter control.

This guide moves beyond basic operation, addressing the causality behind parameter selection to ensure data integrity.

Part 1: Method Development & Optimization (Q&A)

Q1: Which column phase yields the best resolution for 3-Methyldodecanal: Polar or Non-Polar?

Recommendation: Use a 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) for initial screening and general profiling. However, for complex biological matrices where isomer separation is critical, a PEG (Polyethylene Glycol, e.g., DB-WAX) column is superior.

  • The Science:

    • Non-Polar (DB-5ms): Separates primarily by boiling point. 3-Methyldodecanal (RI ~1470) will elute near straight-chain alkanes and other lipid degradation products. It offers higher thermal stability and lower bleed, which is crucial for trace detection.

    • Polar (DB-WAX): Separates by polarity and hydrogen bonding. The aldehyde carbonyl group interacts strongly with the PEG phase, shifting the retention index significantly higher (RI ~1750-1800). This "pulls" the aldehyde away from the non-polar hydrocarbon matrix, resolving it from co-eluting alkanes or methylated fatty acids.

Q2: My sensitivity is dropping, and I see peak broadening. Is the inlet temperature to blame?

Diagnosis: Likely, yes. Aldehydes are prone to thermal oxidation and polymerization in hot, active inlets.

  • Optimization Protocol:

    • Lower Inlet Temperature: Reduce from the standard 250°C to 220°C . This minimizes the thermal stress that converts aldehydes to their corresponding carboxylic acids (3-methyldodecanoic acid).

    • Liner Deactivation: Use Ultra-Inert (UI) liners with wool. Active sites (silanols) in standard liners catalyze the degradation of aldehydes. If tailing persists, switch to a liner without wool to reduce surface area, though this may impact vaporization efficiency.

    • Pulse Splitless Injection: If sensitivity is the goal, use a pulsed splitless injection (e.g., 25 psi for 0.75 min). The pressure pulse compacts the sample vapor, transferring it to the column faster and reducing residence time in the hot inlet.

Q3: What are the unique Mass Spec (EI) signatures for 3-Methyldodecanal?

Technical Insight: Unlike straight-chain aldehydes which are dominated by m/z 44 (McLafferty rearrangement), the 3-methyl substituent perturbs this pathway.

Ion (m/z)Origin / MechanismDiagnostic Value
212 Molecular Ion [M]+Very weak or absent (typical for fatty aldehydes).
194 [M - 18]+ (Loss of H₂O)High . Characteristic of aldehydes.
168 [M - 44]+Loss of CH₂CHOH (McLafferty). The 3-methyl group may shift this or reduce its intensity compared to n-dodecanal.
29 [CHO]+Common to all aldehydes, but non-specific.
57/71 Alkyl fragmentsHigh abundance, but low specificity.

SIM (Selected Ion Monitoring) Setup: For trace quantification, do not rely on the molecular ion. Target m/z 194 (Quant) and m/z 168, 97 (Qual) .

Part 2: Troubleshooting Guide

Issue: "Ghost Peaks" and Carryover

Symptom: You see 3-Methyldodecanal in your blank runs. Root Cause: Aldehydes are "sticky." They adsorb onto cold spots in the transfer line or the septum. Solution:

  • Bake-out: Run a short post-run ramp (300°C for 5 min) if using a DB-5ms column.

  • Solvent Wash: Use a solvent wash that includes a small percentage of polar solvent (e.g., 50:50 DCM:Methanol) for the syringe to strip adsorbed polar compounds.

Issue: Conversion to Acid

Symptom: A broad, tailing peak appears at a later retention time with m/z 228 (3-methyldodecanoic acid). Root Cause: Oxidation in the vial or inlet. Solution:

  • Sample Handling: Store samples in amber vials. Add BHT (Butylated Hydroxytoluene) as an antioxidant (approx. 50 ppm) to the solvent if the assay permits.

  • Air Leak: Check the carrier gas for oxygen contamination. Install high-capacity oxygen traps.

Part 3: Advanced Protocol - Derivatization (PFBHA)

For ultra-trace detection (<10 ppb), direct injection is often insufficient due to poor ionization efficiency. Derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) is the industry gold standard.

Why PFBHA?
  • Stability: Converts the unstable aldehyde into a stable oxime.

  • Sensitivity: The pentafluorobenzyl group has high electron capture cross-section (ideal for NCI-MS) and produces a distinctive m/z 181 ion in EI mode.

Step-by-Step Derivatization Workflow
  • Preparation: Dissolve 10 mg/mL PFBHA-HCl in water.

  • Reaction: Add 100 µL of sample (in organic solvent) + 200 µL PFBHA solution.

  • Incubation: Vortex and incubate at 60°C for 30 minutes .

  • Extraction: Add 500 µL Hexane containing internal standard. Vortex 1 min. Centrifuge.

  • Analysis: Inject the upper hexane layer.

    • Note: You will see two peaks for 3-Methyldodecanal-PFBHA oxime (syn- and anti- isomers). Sum the areas of both for quantification.

Part 4: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing the detection of labile fatty aldehydes.

G Start Start: 3-Methyldodecanal Analysis Matrix Analyze Matrix Complexity Start->Matrix Simple Simple Matrix (e.g., Solvent Std) Matrix->Simple Clean Complex Complex Matrix (e.g., Plasma, Tissue) Matrix->Complex Dirty/Interferences Col_Select_1 Column: DB-5ms (Non-Polar) Fast, robust Simple->Col_Select_1 Col_Select_2 Column: DB-WAX (Polar) Separates isomers Complex->Col_Select_2 Direct_Inj Direct Injection (Inlet: 220°C, Splitless) Col_Select_1->Direct_Inj Col_Select_2->Direct_Inj High Conc? Deriv Derivatization (PFBHA) Target: Oxime (m/z 181) Col_Select_2->Deriv Low Sensitivity? MS_Opt MS Optimization Target Ions: m/z 194 (Direct) or 181 (Deriv) Direct_Inj->MS_Opt Deriv->MS_Opt Result Quantification (Sum Isomers if Derivatized) MS_Opt->Result Data Acquisition

Caption: Decision tree for selecting column phase and sample preparation based on matrix complexity and sensitivity requirements.

Part 5: Summary Data Tables

Table 1: Estimated Retention Indices (RI)

Note: Values are approximate and must be validated with alkane standards (C10-C20).

Column PhaseAnalyteEstimated RIReference Standard
DB-5ms (Non-Polar) 3-Methyldodecanal1470 - 1490 n-Dodecanal (1408) + Branching factor
DB-WAX (Polar) 3-Methyldodecanal1750 - 1800 n-Dodecanal (1715) + Branching factor
Table 2: MS Acquisition Parameters (Agilent 5977/7000 Series)
ParameterSettingRationale
Source Temp 230°CHigh enough to prevent condensation, low enough to limit fragmentation.
Electron Energy 70 eVStandard library matching.[1]
Scan Range 35 - 350 m/zCovers low mass fragments (29, 43) and derivatized adducts.
Solvent Delay 3.5 - 4.0 minProtect filament from solvent surge.
Threshold 150 countsFilters baseline noise for cleaner integration.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Decanal and Homologs (Electron Ionization). Standard Reference Data.[2][3][4] Available at: [Link]

  • Shimadzu Corporation. Ionization Modes: EI (Electron Ionization) Principles and Fragmentation. Available at: [Link][5]

  • Agilent Technologies. GC Troubleshooting Guide: Baseline Issues and Peak Tailing. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 162267: 2-Methyldodecanal (Isomer Reference). Available at: [Link]

Sources

Optimization

Technical Support Center: High-Yield Synthesis of 3-Methyldodecanal

Ticket ID: 3MD-OPT-2024 Subject: Yield Optimization & Troubleshooting for Beta-Branched Fatty Aldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Strategic Overview: Why Your Yield is Low...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3MD-OPT-2024 Subject: Yield Optimization & Troubleshooting for Beta-Branched Fatty Aldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Strategic Overview: Why Your Yield is Low

Researchers often treat 3-Methyldodecanal (and similar


-methyl branched fatty aldehydes) as simple substrates, but they present a "perfect storm" of yield-killing characteristics. If your yield is stuck below 60%, you are likely falling victim to one of three specific failure modes:
  • The Over-Oxidation Trap: The methyl branch at C3 does not protect the aldehyde significantly from over-oxidation to 3-methyldodecanoic acid. Standard Jones reagents or unbuffered permanganates are too aggressive.

  • Silica Degradation: Fatty aldehydes are notoriously unstable on silica gel. They undergo acid-catalyzed oligomerization and oxidation during flash chromatography, often resulting in a 15–20% mass loss on the column.

  • The "Invisible" Loss: 3-Methyldodecanal has significant volatility. High-vacuum rotary evaporation without a rigorous cold trap (dry ice/acetone) causes product to bypass the collection flask entirely.

This guide provides a self-validating workflow to close these gaps, moving from standard oxidation methods to a Buffered TEMPO Protocol combined with Bisulfite Adduct Purification .

The Gold Standard Protocol: Buffered TEMPO Oxidation

We recommend replacing metal-heavy oxidations (PCC/PDC) with a catalytic TEMPO/Bleach system. This method is highly selective for primary alcohols and operates at 0°C, minimizing volatility losses.

Reagents & Stoichiometry
ComponentEquiv. / Conc.Role
3-Methyldodecanol 1.0 equivSubstrate
TEMPO (Free Radical) 0.01 equiv (1 mol%)Catalyst
KBr (Potassium Bromide) 0.1 equivCo-catalyst (Regenerator)
NaOCl (Bleach) 1.1–1.2 equivTerminal Oxidant
NaHCO₃ Sat. SolutionpH Buffer (Critical)
DCM / Water 1:1 ratioBiphasic Solvent System
Step-by-Step Execution

Step 1: The Buffer System (Critical for Yield) Dissolve 3-methyldodecanol (10 mmol) in DCM (25 mL). In a separate beaker, dissolve KBr (1 mmol) in saturated aqueous NaHCO₃ (15 mL).

  • Why: Maintaining pH at 8.6–9.5 is non-negotiable. If pH drops < 8, HOCl concentration rises, leading to chlorinated byproducts. If pH > 10, the aldehyde undergoes aldol condensation.

Step 2: Catalyst Addition Add the TEMPO (0.1 mmol) to the DCM layer. Cool the biphasic mixture to 0°C in an ice bath. Stir vigorously (1000+ RPM).

  • Why: The reaction occurs at the interface. High shear mixing is required for kinetics.

Step 3: Controlled Oxidation Add the NaOCl solution dropwise over 20 minutes. Monitor the internal temperature; do not let it exceed 5°C.

  • Visual Check: The organic layer should turn orange-red (active TEMPO). If it turns pale yellow, you are under-oxidizing (add slightly more bleach). If it turns green/brown, the catalyst is decomposing (too warm).

Step 4: Quench Once TLC shows consumption of alcohol (usually < 45 mins), quench immediately with saturated Sodium Thiosulfate . Stir for 10 mins until the organic layer returns to a pale yellow/clear color.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle and the specific role of the KBr co-catalyst in shuttling the oxidation potential.

TEMPO_Cycle Alcohol 3-Methyldodecanol (Substrate) Aldehyde 3-Methyldodecanal (Product) Alcohol->Aldehyde Oxidation TEMPO_Red Hydroxylamine (Inactive) TEMPO_Ox Oxoammonium Cation (Active) TEMPO_Ox->Alcohol Hydride Abstraction TEMPO_Red->TEMPO_Ox Regeneration via HOBr NaOCl NaOCl (Bleach) KBr KBr / HOBr (Shuttle) NaOCl->KBr Oxidizes Br- KBr->TEMPO_Red Oxidizes N-OH

Figure 1: The catalytic cycle of TEMPO oxidation.[1] Note that NaOCl never touches the alcohol directly; it regenerates the Bromine species, which regenerates TEMPO.

Purification: The Bisulfite "Yield Saver"

Do not use silica gel chromatography. Instead, use the Bisulfite Adduct method. This forms a solid salt with the aldehyde, allowing you to wash away all non-aldehyde impurities (unreacted alcohol, over-oxidized acid) with organic solvent.

The Protocol[1][2][3][4][5]
  • Formation: Dissolve crude reaction mixture in 5 volumes of Ethanol. Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Precipitation: Stir vigorously for 2–4 hours. The 3-methyldodecanal-bisulfite adduct will precipitate as a white, waxy solid.[2]

  • Filtration: Filter the solid.[2][3] Wash the filter cake with dry Ether or Hexane.

    • Result: The filtrate contains your impurities. The solid on the filter is your protected product.

  • Regeneration: Suspend the solid in water. Add saturated Sodium Carbonate (Na₂CO₃) until pH ~10. Extract immediately with Hexane/Ether.

    • Note: Do not use NaOH (strong base) for regeneration, as it promotes aldol condensation of the newly liberated aldehyde.

Purification_Logic Crude Crude Mixture (Aldehyde + Alcohol + Acid) Bisulfite Add NaHSO3 (aq) + EtOH Crude->Bisulfite Filter Filtration Step Bisulfite->Filter Solid Solid Filter Cake (Bisulfite Adduct) Filter->Solid Retain Filtrate Liquid Filtrate (Impurities) Filter->Filtrate Discard Regen Regeneration (Sat. Na2CO3) Solid->Regen Final Pure 3-Methyldodecanal (>95% Purity) Regen->Final

Figure 2: Purification workflow avoiding silica gel chromatography.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Yield < 40% (Acid detected) Over-oxidation due to pH drift.Ensure NaHCO₃ buffer is saturated. Keep temp < 5°C.
Yield < 40% (No Acid) Volatility loss during isolation.Do not use high vacuum (< 10 mbar) at room temp. Keep rotovap bath < 25°C.
Product Polymerizing Aldol condensation during workup.Check pH of aqueous layer.[4] If pH > 11, aldol reaction accelerates. Use Na₂CO₃, not NaOH.
Incomplete Conversion "Stalled" TEMPO cycle.Add 10 mol% more KBr. The bromide shuttle is often the rate-limiting step, not the TEMPO.
Cloudy/Emulsion in Workup Bisulfite adduct did not precipitate.Add more Ethanol to the mixture. The adduct needs an organic antisolvent to crash out of the aqueous phase.

References

  • TEMPO Oxidation Standards: Ciriminna, R., & Pagliaro, M. (2010). "Industrial oxidations with organocatalyst TEMPO and its derivatives." Organic Process Research & Development, 14(1), 245-251.

  • Fatty Aldehyde Purification: The use of bisulfite adducts for purifying long-chain aldehydes is a foundational technique in lipid synthesis, recently optimized for ionizable lipids. See: Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (2021).

  • General Aldehyde Handling: Wiberg, K. B. (1965). "Oxidation in Organic Chemistry." Academic Press. (Classic reference for oxidant stoichiometry).

Sources

Troubleshooting

Introduction: The Stability Paradox of Branched Aldehydes

Technical Support Center: 3-Methyldodecanal Stability & Degradation Topic: 3-Methyldodecanal (CAS: 66642-88-2 / 77772-07-7 isomers) Role: Senior Application Scientist Audience: R&D Chemists, Fragrance Formulators, Analyt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyldodecanal Stability & Degradation

Topic: 3-Methyldodecanal (CAS: 66642-88-2 / 77772-07-7 isomers) Role: Senior Application Scientist Audience: R&D Chemists, Fragrance Formulators, Analytical Scientists[1]

Welcome to the technical support center for 3-Methyldodecanal . As a Senior Application Scientist, I often see this molecule mishandled because researchers underestimate the reactivity of the aldehyde moiety attached to a long aliphatic chain. While the hydrophobic tail provides some physical stability, the carbonyl group remains a "hotspot" for radical chemistry.

This guide is not a generic safety sheet. It is a causality-driven troubleshooting manual designed to help you preserve the integrity of your standard and interpret experimental anomalies correctly.[1]

Module 1: Storage & Handling (The Preventative Protocol)

Q: I just received a shipment of 3-Methyldodecanal. Why does the Certificate of Analysis (CoA) recommend storage under Argon?

A: The recommendation is not a suggestion; it is a requirement for chemical fidelity. 3-Methyldodecanal is highly susceptible to autoxidation , a radical chain reaction initiated by atmospheric oxygen. The C-H bond of the formyl group (–CHO) has a relatively low bond dissociation energy. Once a hydrogen atom is abstracted (by light, heat, or trace metals), it forms an acyl radical that reacts with


 to form a peracid, which then oxidizes a second aldehyde molecule into two carboxylic acid molecules.

The "Inert Chain of Custody" Protocol:

  • Atmosphere: Always purge the headspace with dry Nitrogen (

    
    ) or Argon (Ar) after every use.[1] Argon is superior as it is heavier than air and forms a more effective "blanket" over the liquid surface.
    
  • Temperature: Store at -20°C . Lowering the temperature kinetically inhibits the radical propagation step.

  • Container: Use amber glass to block UV radiation (290–400 nm), which can photo-initiate the radical process.[1]

Q: Can I store a dilution of 3-Methyldodecanal in methanol or ethanol?

A: Proceed with extreme caution. Primary alcohols like methanol can react with aldehydes to form hemiacetals and eventually acetals , especially if the solvent is slightly acidic or if the solution is stored for long periods.

  • Preferred Solvent: For long-term storage of dilutions, use non-nucleophilic solvents like Hexane or Dichloromethane (DCM) , stored anhydrously.

  • If Alcohol is Necessary: Prepare fresh working solutions daily. Do not store methanolic stock solutions for >24 hours unless you are monitoring acetal formation.[1]

Module 2: Degradation Diagnostics (The "Is It Bad?" Test)

Q: My sample has turned from colorless to a pale yellow. Is it still usable?

A: Likely not for quantitative work. Yellowing is a hallmark of oligomerization (aldol condensation products) rather than simple oxidation (which produces colorless acids).[1]

  • Mechanism: Trace amounts of acid (formed via oxidation) or base can catalyze the condensation of two aldehyde molecules. This creates conjugated enals, which absorb blue light and appear yellow.

  • Action: If the color change is visible, the purity has likely dropped below 95%. Purify via vacuum distillation or discard.[1]

Q: What are the specific degradation products I should look for?

A: The degradation pathway is bifurcated into Oxidation and Polymerization.

Degradation TypePrimary ProductPhysical SignDetection Method
Oxidation 3-Methyldodecanoic AcidViscosity increase, "sharp" acidic odorGC-MS (Acid peak), NMR (COOH proton)
Oligomerization Aldol Dimers / TrimersYellow discoloration, insoluble gumsLC-MS, GPC, NMR (Olefinic protons)
Acetalization Dimethyl acetal (if in MeOH)None (Colorless)GC-MS (M+ 46 mass shift)

Visualizing the Degradation Pathway The following diagram illustrates the mechanistic fate of 3-Methyldodecanal under stress.

G cluster_0 Autoxidation Cycle Aldehyde 3-Methyldodecanal (Active) Radical Acyl Radical (Intermediate) Aldehyde->Radical UV / Heat / Metal Ions (-H•) Dimer Aldol Condensation Products (Yellow) Aldehyde->Dimer Acid/Base Catalysis Peracid Peracid (Reactive) Radical->Peracid + O2 Acid 3-Methyldodecanoic Acid (Stable Degradant) Peracid->Acid + Aldehyde

Figure 1: Mechanistic pathways for the degradation of 3-Methyldodecanal via autoxidation and condensation.

Module 3: Analytical Validation (The Proof)

Q: How do I validate the purity of my 3-Methyldodecanal using GC-MS?

A: You must look for the "Acid Artifact."[1] In GC-MS, the high temperature of the injection port (250°C+) can actually induce thermal oxidation if the liner is dirty or active.

  • Protocol:

    • Column: Non-polar capillary column (e.g., DB-5ms or HP-5).[1]

    • Inlet: Split injection (1:20 or higher) to minimize residence time. Deactivated liners are mandatory.[1]

    • Temperature Program: 50°C (1 min) → 10°C/min → 280°C.

    • Target Ions:

      • 3-Methyldodecanal: Look for molecular ion

        
         (approx.[1] m/z 198) and characteristic alpha-cleavage fragments.[1]
        
      • 3-Methyldodecanoic Acid: Look for the broadened peak eluting after the aldehyde.[1] Key fragment: m/z 60 (McLafferty rearrangement of acids) or m/z 73 (if silylated).[1]

Q: Can I use NMR to quantify the degradation?

A: Yes, Proton (


) NMR is the gold standard  because it is non-destructive and avoids thermal artifacts.
  • Aldehyde Signal: A distinct triplet or doublet (depending on coupling) around

    
     9.7 – 9.8 ppm .[1]
    
  • Acid Signal: A broad singlet around

    
     10.0 – 12.0 ppm  (often exchangeable, so use dry 
    
    
    
    ).
  • Calculation: Integrate the aldehyde proton (

    
    ) vs. the alpha-proton of the acid or the acid proton itself (
    
    
    
    ).
    
    

Module 4: Troubleshooting Experimental Anomalies

Q: I used 3-Methyldodecanal in a reductive amination, but the yield was <20%. Why?

A: This is a classic "purity vs. stoichiometry" error. If your aldehyde was partially oxidized to 3-methyldodecanoic acid, the acid will consume your amine reagent (forming an ammonium salt) rather than participating in the imine formation.

  • Diagnosis: Did the reaction mixture exotherm or turn cloudy immediately upon mixing the "aldehyde" and amine? That indicates acid-base salt formation.[1]

  • Fix: Titrate your starting material or repurify it.[1] Always use a slight excess (1.1 eq) of aldehyde if the purity is suspect.

Q: My GC chromatogram shows a "ghost peak" that disappears when I derivatize.

A: This is likely the trimer or a thermally unstable hemiacetal.[1] Long-chain aldehydes can form cyclic trimers (trioxanes) upon standing.[1] These often revert to the monomer in the hot GC injector, but sometimes appear as broad humps or late-eluting ghost peaks. Derivatization (e.g., with hydroxylamine hydrochloride to form the oxime) "locks" the aldehyde form, making the ghost peak disappear and confirming it was a reversible aggregate.

References

  • Lichtinger, A., et al. (2024).[1][2] Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. Royal Society of Chemistry.[1][3] Link

  • Bouzayani, B., et al. (2020).[1] Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Royal Society of Chemistry.[1][3] Link

  • PubChem Database. (2025).[1][4] 2-Methyldodecanal Compound Summary. National Library of Medicine.[1] Link

  • BenchChem. (2025).[1][5] Preventing oxidation of benzaldehyde derivatives during synthesis. BenchChem Technical Guides. Link

  • ResearchGate. (2010).[1] Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Link

Sources

Optimization

Overcoming challenges in 3-Methyldodecanal purification

Technical Support Center: Ticket #8492-MD Subject: Advanced Purification Protocols for 3-Methyldodecanal (C13H26O) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8492-MD Subject: Advanced Purification Protocols for 3-Methyldodecanal (C13H26O) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable

User Guide Overview

Welcome to the Technical Support Center. You have likely arrived here because your synthesis or isolation of 3-Methyldodecanal has hit a critical bottleneck. Long-chain aliphatic aldehydes are notoriously deceptive; they appear stable but degrade rapidly via auto-oxidation and polymerization if mishandled.

This guide moves beyond standard textbook definitions. It provides field-tested troubleshooting for the specific challenges of C13 branched aldehydes, focusing on Bisulfite Adduct Purification and High-Vacuum Distillation .

Module 1: Triage & Diagnostics (FAQs)

Q1: My clear liquid product turned into a white slurry/solid overnight. Is it ruined? Diagnosis: Likely Auto-oxidation . Technical Insight: 3-Methyldodecanal, like most aliphatic aldehydes, oxidizes in air to form 3-methyldodecanoic acid. This acid has a higher melting point than the aldehyde, often appearing as a white solid suspended in the liquid. Immediate Action: Do not discard.

  • Dissolve the mixture in diethyl ether.

  • Wash with saturated Sodium Bicarbonate (

    
    ) solution. The base will deprotonate the acid (forming the water-soluble carboxylate salt) while leaving the aldehyde in the organic layer.
    
  • Dry the organic layer (

    
    ) and concentrate.
    

Q2: I see multiple spots on TLC, but NMR shows a clean aldehyde peak. What is happening? Diagnosis: Acetal/Hemiacetal Formation or Aldol Condensation . Technical Insight: If you used methanol or ethanol during workup without removing acid traces, you likely formed acetals. Alternatively, the "3-methyl" substitution provides only mild steric protection; the alpha-protons (C2) are still acidic enough to trigger self-aldol condensation under basic conditions or high heat. Immediate Action:

  • If Acetal: Treat with dilute aqueous HCl in THF to hydrolyze back to the aldehyde.

  • If Polymer: Distillation is the only rescue method (see Module 3).

Q3: My yield drops significantly after column chromatography. Diagnosis: Silica-Induced Degradation . Technical Insight: Silica gel is slightly acidic. Long contact times can catalyze polymerization or oxidation of long-chain aldehydes. Solution:

  • Neutralize your silica gel with 1% Triethylamine (TEA) in hexane before loading the column.

  • Preferred: Skip chromatography. Use the Bisulfite Adduct Method (Module 2).

Module 2: The "Gold Standard" – Bisulfite Adduct Purification

For 3-Methyldodecanal, this is the most robust method. It leverages the ability of the aldehyde carbonyl to form a reversible, crystalline sulfonate salt (adduct) with sodium bisulfite, while impurities (alkenes, alcohols, esters) remain in the organic phase.

The Logic Flow

BisulfiteProtocol cluster_impurities Fate of Impurities Start Crude 3-Methyldodecanal (Contains alcohols/alkenes) Step1 1. Formation Phase Add Sat. NaHSO3 (aq) + Ethanol Start->Step1 Mixing Step2 2. Separation Phase Filter White Precipitate (Adduct) Step1->Step2 Crystallization Step3 3. Wash Phase Wash solid with Ether/Hexane (Removes non-aldehydes) Step2->Step3 Purification Discard Filtrate (Organic) Contains Impurities Step2->Discard Remove Step4 4. Regeneration Phase Add Na2CO3 (aq) + Ether Stir until solid dissolves Step3->Step4 Hydrolysis Step5 5. Isolation Separate Organic Layer Dry & Concentrate Step4->Step5 Extraction

Figure 1: The Bisulfite Adduct Purification workflow. This method selectively isolates the aldehyde as a solid salt, allowing impurities to be washed away before regenerating the liquid aldehyde.

Detailed Protocol
  • Preparation: Dissolve 10 g of crude 3-Methyldodecanal in 20 mL of Ethanol (95%).

  • Adduct Formation: Slowly add 40 mL of saturated aqueous Sodium Bisulfite (

    
    ) solution with vigorous stirring.
    
    • Note: The reaction is exothermic.[1] Cool in an ice bath if the temperature exceeds 30°C.

    • Observation: A thick white precipitate (the adduct) should form within 15–30 minutes.

  • Filtration: Vacuum filter the solid.

    • Critical Wash: Wash the filter cake thoroughly with diethyl ether or hexane. This step removes the non-aldehyde impurities (starting alcohols, reaction byproducts) which are soluble in the organic solvent but not trapped in the crystal lattice.

  • Regeneration (The Release):

    • Transfer the white solid into a separatory funnel.

    • Add 50 mL of Diethyl Ether.

    • Add 50 mL of 10% Sodium Carbonate (

      
      ) solution.
      
    • Caution: Do not use strong acid (HCl) to regenerate, as it promotes polymerization. Base hydrolysis is gentler.

  • Extraction: Shake until the solid dissolves completely (indicating the adduct has broken back into the aldehyde). Separate the organic layer.[2][3]

  • Finishing: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Module 3: High-Vacuum Distillation (Thermal Management)

If the bisulfite method is insufficient (e.g., for multi-kilogram scales), distillation is required. However, 3-Methyldodecanal has a high boiling point (estimated ~250°C at atm), meaning atmospheric distillation will cause decomposition.

Physical Properties Table
PropertyValue (Approx.)Note
Boiling Point (atm) ~250–260°CDo not attempt distillation at 1 atm.
Boiling Point (Vacuum) ~110–115°C @ 2 mmHgTarget range for safe distillation.
Refractive Index

Use to monitor fractions.
Appearance Colorless to pale yellow liquidDark color indicates oxidation/polymerization.
Troubleshooting the Distillation

Issue: "The pot temperature is rising, but no distillate is coming over."

  • Cause: Polymerization in the pot (creating heavy "bottoms") or insufficient vacuum.

  • Fix: Check vacuum integrity. You need a pump capable of <1 mmHg. Insulate the column (Vigreux) with foil.

Issue: "The product smells 'sharp' or acidic after distillation."

  • Cause: Thermal oxidation during the run.

  • Fix: You must distill under an inert atmosphere. Use a capillary bleed with Nitrogen or Argon, or a "pig" receiver under static vacuum.

Distillation Setup Diagram

DistillationSetup cluster_critical Critical Control Points Pot Distillation Pot (Crude + Stir Bar) Column Vigreux Column (Short Path) Pot->Column Vapor Head Distillation Head (Thermometer) Column->Head Condenser Condenser (Water/Glycol) Head->Condenser Receiver Fraction Cutter (Pig Adapter) Condenser->Receiver Liquid Trap Cold Trap (Liq. N2) Receiver->Trap Gas Line Vacuum Vacuum Pump (<1 mmHg) Trap->Vacuum

Figure 2: Optimal Short-Path Distillation Setup. Note the Cold Trap inclusion to protect the pump from aldehyde vapors.

Module 4: Storage & Stability

Once purified, 3-Methyldodecanal is a "ticking clock." Implement these storage protocols immediately:

  • Inert Gas: Flush the vial with Argon (heavier than air) before sealing. Nitrogen is acceptable but Argon is superior for surface blanketing.

  • Temperature: Store at -20°C.

  • Stabilizers (Optional): If the application allows (e.g., not for strict analytical standards), add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger to inhibit auto-oxidation [1].

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for aldehyde handling and bisulfite purification protocols).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Definitive guide on bisulfite adduct stoichiometry and regeneration).

  • Furigay, M. H., et al. (2018).[3] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[3][4] Journal of Visualized Experiments, (134), e57639. (Modern validation of the bisulfite extraction method).

Sources

Troubleshooting

Troubleshooting low signal intensity of 3-Methyldodecanal in MS

Subject: Troubleshooting Low Signal Intensity of 3-Methyldodecanal in Mass Spectrometry Ticket ID: #ALD-C13-ISO Assigned Specialist: Senior Application Scientist, Bioanalytical Division Executive Summary: The "Invisible"...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Signal Intensity of 3-Methyldodecanal in Mass Spectrometry Ticket ID: #ALD-C13-ISO Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary: The "Invisible" Analyte

If you are seeing low or non-existent signal for 3-Methyldodecanal (CAS: 60671-78-5), you are likely fighting a war on two fronts: Physics and Chemistry .

  • The Physics (Ionization): As a long-chain aliphatic aldehyde, this molecule is effectively "invisible" to standard Electrospray Ionization (ESI). It lacks a basic nitrogen for protonation (

    
    ) and an acidic proton for deprotonation (
    
    
    
    ). It is a neutral, lipophilic grease ball.
  • The Chemistry (Stability): It is chemically unstable. It oxidizes rapidly to 3-methyldodecanoic acid upon air exposure and adsorbs aggressively to polypropylene plastics, leading to "ghost" losses before the sample even reaches the column.

This guide provides the protocols to force ionization and stabilize the analyte.

Phase 1: Diagnostic Workflow

Before modifying your method, determine if the issue is ionization efficiency or sample loss . Use this logic flow to select your troubleshooting path.

TroubleshootingFlow Start Start: Low Signal for 3-Methyldodecanal CheckStd Direct Infusion of High Conc. Standard (1 µg/mL) Start->CheckStd SignalCheck Is Signal Visible? CheckStd->SignalCheck NoSignal No/Low Signal SignalCheck->NoSignal No YesSignal Signal Visible (Source is working) SignalCheck->YesSignal Yes MethodCheck Current Ionization Mode? NoSignal->MethodCheck ESI ESI (Electrospray) MethodCheck->ESI Using ESI APCI APCI / APPI MethodCheck->APCI Using APCI Deriv REQUIRED ACTION: Derivatization (Girard T or DNPH) ESI->Deriv Neutral Analyte Cannot Protonate SwitchMode Switch to APCI (Positive Mode) or GC-MS (EI) APCI->SwitchMode Optimize Discharge Current LossCheck Check Calibration Curve Linearity YesSignal->LossCheck Adsorption Non-linear at low conc? (Adsorption Loss) LossCheck->Adsorption Material ACTION: Switch to Silanized Glass & Low-Bind Tips Adsorption->Material

Figure 1: Diagnostic decision tree for isolating the root cause of low sensitivity.

Phase 2: The Solution for LC-MS (Derivatization)

If you must use LC-MS (e.g., for biological matrices), you cannot rely on native ESI. You must chemically tag the aldehyde to introduce a permanent charge.

Recommended Reagent: Girard's Reagent T (GT)

Unlike DNPH (which is better for UV or negative mode), Girard's Reagent T adds a quaternary ammonium group, creating a pre-charged hydrazone that flies exceptionally well in ESI(+) mode.

The Reaction:



Protocol: Girard T Derivatization for 3-Methyldodecanal
  • Preparation: Dissolve sample in Methanol (MeOH).

  • Reagent Mix: Prepare 100 mM Girard T reagent in MeOH containing 10% Acetic Acid.

  • Incubation: Mix Sample and Reagent (1:1 v/v). Incubate at 60°C for 60 minutes .

    • Why heat? Long-chain aldehydes have slower kinetics due to steric hindrance near the carbonyl and the hydrophobic tail rolling up in aqueous/polar solvents.

  • Quench: Cool to room temperature. Dilute with mobile phase A (Water + 0.1% Formic Acid).

  • Analysis: Inject onto C18 column. Detect in ESI(+) mode.

    • Target m/z: Calculate the mass of the derivative:

      
      .
      
    • Note: You will see a massive increase in signal-to-noise (often >100x).

Derivatization Aldehyde 3-Methyldodecanal (Neutral, Hydrophobic) Complex Transition State (Acid Catalyzed) Aldehyde->Complex + GT / H+ GT Girard's Reagent T (Permanently Charged) GT->Complex Product Hydrazone Derivative (High ESI Response) Complex->Product - H2O

Figure 2: Reaction pathway transforming the neutral aldehyde into a charged species.

Phase 3: The Alternative (GC-MS & APCI)

If derivatization is not possible, you must change the ionization physics.

Option A: APCI (Atmospheric Pressure Chemical Ionization)

APCI is more forgiving for neutral, non-polar compounds than ESI.

  • Mechanism: Charge transfer via corona discharge.

  • Solvent: Use Methanol (protic) rather than Acetonitrile to facilitate proton transfer.

  • Parameter: High corona discharge current (4-5 µA) is often required.

Option B: GC-MS (Gas Chromatography)

This is the "native" home for volatile aldehydes.

  • Column: DB-Wax or HP-5MS.

  • Fragmentation (EI): Expect characteristic fragments:

    • M-18: Loss of water.

    • M-29: Loss of CHO radical.

    • m/z 44/57: Aliphatic chain fragments.

  • Warning: 3-Methyldodecanal is high boiling. Ensure the transfer line and source are >230°C to prevent condensation.

Phase 4: Sample Handling & Stability (The "Silent Killer")

Even with perfect ionization, you will fail if the molecule sticks to the container or oxidizes.

Data Comparison: Material Compatibility

MaterialRecovery (24h @ 4°C)Risk FactorRecommendation
Standard Polypropylene (PP) < 40%High. Hydrophobic adsorption.DO NOT USE for low conc. (<1 µM).
Low-Bind PP ~ 75%Moderate.Acceptable for short-term storage.
Borosilicate Glass ~ 85%Low.Good, but silanols can cause tailing.
Silanized Glass > 95% None. Gold Standard.

Protocol for Stability:

  • Solvent: Keep the aldehyde in 100% organic solvent (MeOH or ACN) as long as possible. Water increases the "hydrophobic drive" to stick to walls.

  • Antioxidant: Add 0.05% BHT (Butylated hydroxytoluene) to stock solutions to prevent oxidation to 3-methyldodecanoic acid.

  • Temperature: Store at -20°C. Aldehydes can polymerize at room temperature.

Frequently Asked Questions (FAQ)

Q: I see a peak at [M+16] in my spectrum. What is it? A: That is likely 3-methyldodecanoic acid , the oxidation product. This confirms your aldehyde is degrading. Add BHT to your solvents and purge headspace with Nitrogen.

Q: Can I use DNPH instead of Girard T? A: Yes. DNPH is excellent for UV detection (360 nm). For MS, it works best in Negative Ion Mode (ESI-). If you are restricted to positive mode, stick to Girard T.

Q: My chromatographic peak is tailing badly. A: Aldehydes interact with free silanols on the silica column support.

  • Fix 1: Use a "End-capped" column (e.g., C18 BEH or CSH).

  • Fix 2: Derivatization (Girard T) eliminates the aldehyde group, solving the tailing issue completely.

Q: Why is my standard curve non-linear at the low end? A: This is classic adsorption loss . The sites on your plastic tube absorb a fixed amount of analyte. At low concentrations, this represents a huge percentage of your sample. Switch to silanized glass vials immediately.

References

  • Ogihara, S. (2018).[1] GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.[1][2][3] Link

  • Nadarajah, N., et al. (2021).[4] Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 698. Link

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE, 10(5): e0122419. (Cited for adsorption mechanisms of hydrophobic/amphipathic molecules). Link

  • Agilent Technologies. (2012). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System. Application Note. Link

  • Sigma-Aldrich. (2023). How to Maximize Sensitivity in LC-MS. Technical Guide. Link

Sources

Optimization

Technical Support Center: Analysis of 3-Methyldodecanal

Topic: Troubleshooting Matrix Effects in Complex Matrices (Biological & Cosmetic) Introduction: The Analyst's Paradox Welcome to the Advanced Support Center. If you are analyzing 3-Methyldodecanal (CAS: 66642-88-4, also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in Complex Matrices (Biological & Cosmetic)

Introduction: The Analyst's Paradox

Welcome to the Advanced Support Center. If you are analyzing 3-Methyldodecanal (CAS: 66642-88-4, also known as Mandarin Aldehyde), you are likely facing a specific set of analytical challenges. This compound is a lipophilic, long-chain aliphatic aldehyde (


).

The Core Challenge: Aldehydes are chemically reactive (prone to oxidation to carboxylic acids) and physically "sticky" (adsorb to active sites). In clean solvents, they often degrade or adsorb in the GC inlet, leading to poor response. However, when injected within a "dirty" matrix (e.g., plasma, cosmetic cream), the matrix components coat these active sites, protecting the analyte.

This leads to the Matrix Enhancement Effect —a counter-intuitive phenomenon where your "dirty" samples show higher sensitivity than your clean standards, resulting in massive overestimation of analyte concentration. Conversely, in LC-MS, you likely face Ion Suppression .

This guide provides the protocols to diagnose, isolate, and eliminate these effects.

Module 1: Sample Preparation & Extraction

Objective: Maximize recovery while minimizing matrix carryover.

Q: My recovery rates are inconsistent (varying between 40% and 120%). Is the compound evaporating?

Diagnosis: While 3-Methyldodecanal is volatile, the issue is likely adsorption or chemical instability , not just evaporation. Free aldehydes bind to plastic surfaces and react with protic solvents.

Protocol: The "Passivation & Derivatization" Workflow Do not analyze free aldehydes in trace conditions if possible. Derivatization locks the chemical structure and improves stability.

Step-by-Step Derivatization (PFBHA Method for GC-MS): This protocol uses O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime.[1]

  • Matrix Addition: Add 100 µL of sample (plasma/homogenate) to a glass vial (avoid plastic).

  • Internal Standard: Spike with Dodecanal-d25 or 3-Methylundecanal (structural analog).

  • Reagent Addition: Add 200 µL of PFBHA solution (20 mg/mL in water).

  • Incubation: Vortex and incubate at 25°C for 30 minutes . (High heat causes isomerization; keep it mild).

  • Acidification: Add 10 µL of 6M HCl to quench and protonate the oxime for extraction.

  • Extraction: Add 1 mL Hexane . Vortex vigorously for 2 minutes. Centrifuge at 3000g.

  • Analysis: Inject the hexane layer directly into GC-MS.

Data Summary: Free vs. Derivatized Stability

Parameter Free 3-Methyldodecanal PFBHA-Oxime Derivative
Stability (RT) < 4 Hours (Oxidizes to acid) > 7 Days
GC Inlet Behavior Adsorbs to silanols (Tailing) Inert (Sharp Peaks)

| Detection Limit | ~50 ppb (Scan Mode) | ~0.5 ppb (SIM/NICI) |

Module 2: GC-MS Matrix Effects (The "Enhancement" Trap)

Objective: Prevent overestimation of concentration due to active site masking.

Q: My matrix spikes have higher peak areas than my solvent standards. Am I creating matter?

Diagnosis: You are experiencing Matrix-Induced Chromatographic Enhancement . In a clean injection, 3-Methyldodecanal adsorbs to free silanol groups (-Si-OH) in the glass liner. In a matrix injection, co-extracted lipids/proteins cover these silanols, allowing 100% of your analyte to reach the column.

Visualizing the Mechanism:

MatrixEnhancement cluster_clean Scenario A: Clean Solvent Standard cluster_matrix Scenario B: Complex Matrix Sample Analyte_A 3-Methyldodecanal Liner_A GC Inlet Liner (Active Silanols) Analyte_A->Liner_A Adsorption/Degradation Detector_A Detector Signal: LOW (Losses) Liner_A->Detector_A Poor Transfer Analyte_B 3-Methyldodecanal Liner_B GC Inlet Liner (Masked by Matrix) Analyte_B->Liner_B Passes Through Matrix_B Matrix Components (Lipids/Proteins) Matrix_B->Liner_B Coats Active Sites Detector_B Detector Signal: HIGH (100% Transfer) Liner_B->Detector_B Efficient Transfer

Figure 1: Mechanism of Matrix Enhancement in GC-MS. In Scenario B, the matrix acts as a "protective sacrifice," preventing analyte loss.

Corrective Protocol: Analyte Protectants (AP) If you cannot use matrix-matched standards, you must simulate the matrix effect in your standards.

  • The AP Solution: Prepare a mixture of Sorbitol (2 mg/mL) and Gulonolactone (10 mg/mL) in water/acetonitrile.

  • Application: Add 10 µL of this AP solution to every vial (standards AND samples).

  • Result: The sugar derivatives coat the liner in the clean standards, equalizing the response factor between standard and sample.

Module 3: LC-MS/MS Ion Suppression

Objective: Overcome signal loss caused by phospholipids.

Q: I see the peak in UV, but it disappears or fluctuates in MS/MS. Why?

Diagnosis: 3-Methyldodecanal is hydrophobic. In Reverse Phase LC, it co-elutes with phospholipids (phosphatidylcholines), which compete for charge in the ESI source.

Protocol: The "Divert & Dilute" Strategy

  • Chromatographic Separation: Use a C18 column with high carbon load.

    • Mobile Phase A: 2mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile/Methanol (50:50).

  • Gradient: Hold high organic (95% B) at the end of the run for 2 minutes to wash out lipids.

  • Divert Valve: Set the MS divert valve to "Waste" for the first 1 minute and the final 2 minutes of the gradient (where phospholipids elute).

  • Ionization Source Switch:

    • Switch from ESI to APCI (Atmospheric Pressure Chemical Ionization).

    • Reasoning: Aldehydes are neutral.[2] ESI relies on protonation which is easily suppressed. APCI relies on gas-phase charge transfer, which is far more resistant to matrix suppression for neutral, lipophilic compounds.

Module 4: Quantification & Validation

Objective: Ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines).

Q: Which calibration method is mandatory for this compound?

Decision Matrix:

ScenarioRecommended MethodWhy?
High Sample Volume (>100) Matrix-Matched Calibration Prepare calibration curve in blank matrix (e.g., stripped plasma). This compensates for enhancement/suppression automatically.
Low Sample Volume (<20) Standard Addition Spike the standard directly into aliquots of the sample. Eliminates matrix differences perfectly but is labor-intensive.
Varied Matrices (Urine + Blood) Stable Isotope Dilution (SIDA) Use a deuterated internal standard. The IS experiences the exact same matrix effect as the analyte, normalizing the ratio.

Workflow Diagram: Method Validation Decision Tree

ValidationTree Start Start Validation CheckIS Is Deuterated IS Available? Start->CheckIS YesIS Use Stable Isotope Dilution (SIDA) CheckIS->YesIS Yes NoIS Check Matrix Variability CheckIS->NoIS No VarMatrix Variable Matrix? (e.g., different patient urine) NoIS->VarMatrix ConstMatrix Constant Matrix? (e.g., Batch cosmetic cream) NoIS->ConstMatrix StdAdd Method: Standard Addition VarMatrix->StdAdd MatMatch Method: Matrix-Matched Calibration ConstMatrix->MatMatch

Figure 2: Decision tree for selecting the correct quantification strategy based on Internal Standard availability and matrix type.

References

  • Poole, C. F. (2021). Matrix-induced response enhancement in gas chromatography. Journal of Chromatography A. Link

    • Context: Authoritative source on the mechanism of silanol masking in GC injectors.
  • International Fragrance Association (IFRA). (2016).[3] Analytical method to quantify 57 suspected allergens in fragrance materials by GC-MS. Link

    • Context: Standard industry protocols for handling volatile aldehydes in complex fragrance m
  • Togunde, O. P., et al. (2012). Determination of aldehydes in bio-oil by GC-MS using PFBHA derivatization. Journal of Chromatographic Science. Link

    • Context: Validates the PFBHA derivatization protocol for stabilizing aldehydes in dirty m
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS. Journal of Chromatography B. Link

    • Context: The foundational text on phospholipid removal and ion suppression mechanisms in LC-MS.

Sources

Troubleshooting

Technical Support Center: 3-Methyldodecanal Synthesis Integrity

Topic: Preventing Isomerization & Regio-Irregularities during 3-Methyldodecanal Synthesis Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists. Core Technical Directive The Central Challenge: Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Isomerization & Regio-Irregularities during 3-Methyldodecanal Synthesis Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Core Technical Directive

The Central Challenge: Synthesizing 3-Methyldodecanal (CAS: 66603-10-9) via the hydroformylation of 2-methyl-1-undecene presents a critical bifurcation in the catalytic cycle. The primary failure mode is


-Hydride Elimination , which triggers two distinct "isomerization" faults:
  • Alkene Isomerization: The double bond migrates from the terminal position (

    
    ) to an internal position (
    
    
    
    ), producing thermodynamically stable but catalytically inert "dead" alkenes.
  • Regio-Isomerization: Formation of the quaternary 2,2-dimethylundecanal byproduct instead of the desired 3-methyldodecanal.

This guide provides a self-validating protocol to suppress these pathways using Ligand-Controlled Rhodium Catalysis.

The Mechanistic "Fork in the Road"

To prevent isomerization, you must understand the competition between Migratory Insertion (Productive) and


-Hydride Elimination  (Destructive).
Visualization: The Isomerization Trap

The following diagram illustrates the critical decision point in the Rhodium catalytic cycle.

RhodiumCycle Start Active Catalyst [RhH(CO)L2] Coordination Alkene Coordination (2-methyl-1-undecene) Start->Coordination Insertion Hydride Migration (Alkyl-Rh Species) Coordination->Insertion k_ins BetaElim FAIL: β-Hydride Elimination (Isomerization to 2-methyl-2-undecene) Insertion->BetaElim k_elim (Fast if low CO) COInsert SUCCESS: CO Insertion (Acyl-Rh Species) Insertion->COInsert k_co (Fast if high CO) BetaElim->Coordination Re-entry (Slow) Product 3-Methyldodecanal COInsert->Product Hydrogenolysis

Caption: The kinetic competition between irreversible product formation (Green) and reversible, destructive isomerization (Red). High CO pressure and specific ligands force the green path.

Troubleshooting & Optimization Protocols

Module A: Ligand Selection (The "Bite Angle" Effect)

Issue: Using standard Triphenylphosphine (


) results in high isomerization and low regioselectivity (n:iso ratio).
Root Cause:  Monodentate ligands allow the Rhodium center to rotate, facilitating 

-hydride elimination. Solution: Switch to Bidentate Phosphines with a wide natural bite angle (

).
Ligand ClassExampleBite AngleIsomerization RiskRegioselectivity (Linear)
Monodentate

N/AHigh Low (3:1)
Narrow Bidentatedppe

MediumModerate
Wide Bidentate Xantphos 111^\circ Very Low High (>50:1)
Bulky PhosphiteBiPhePhosN/ALowVery High

Protocol 1: Catalyst Preparation

  • Precursor: Use

    
     as the metal source (avoid halides to prevent corrosion).
    
  • Ligand: Add Xantphos at a Ligand:Rh molar ratio of 1.2:1 to 2:1 .

    • Why: Excess bidentate ligand ensures the Rh center remains chelated, geometrically blocking the isomerization pathway.

  • Solvent: Toluene or Dioxane (avoid alcohols which can form acetals).

Module B: Reaction Parameter Control

Issue: The starting material (2-methyl-1-undecene) is disappearing, but product yield is low. Diagnosis: The alkene has isomerized to the internal 2-methyl-2-undecene, which is unreactive.

Troubleshooting Steps:

  • Check CO Partial Pressure:

    • Requirement: Maintain CO partial pressure

      
       bar.
      
    • Reasoning: High CO concentration accelerates the CO Insertion step (

      
       in the diagram above), kinetically outcompeting the 
      
      
      
      -hydride elimination step.
    • Warning: Do not rely on total pressure alone. If using Syngas (1:1

      
      ), ensure the cylinder is not 
      
      
      
      -rich.
  • Temperature Throttling:

    • Set Point:60°C - 80°C .

    • Danger Zone: Above 100°C, the rate of isomerization (

      
      ) increases exponentially faster than hydroformylation.
      
Module C: Stereochemical Integrity (Enantiomers)

Issue: You synthesized chiral 3-methyldodecanal, but the enantiomeric excess (ee) is degrading. Context: While the 3-methyl position is


 to the carbonyl (making it more stable than 

-chiral aldehydes), it is still susceptible to racemization via enolization under acidic or basic conditions.

Stabilization Protocol:

  • Purification: Avoid silica gel chromatography if possible (slightly acidic). Use neutral alumina or distillation.

  • Storage: Store under Argon at -20°C.

  • Scavengers: If the product must remain in solution, add a trace of sterically hindered base (e.g., 2,6-di-tert-butylpyridine) to neutralize any adventitious acid generated by oxidation.

Frequently Asked Questions (FAQs)

Q1: My GC-MS shows a peak with the same mass as the product but a slightly different retention time. What is it? A: This is likely 2,2-dimethylundecanal .

  • Cause: The Rh-hydride added to the terminal carbon (Markovnikov addition) instead of the internal carbon.

  • Fix: Switch to a ligand with a larger "pocket" or bite angle (e.g., Xantphos) to sterically enforce anti-Markovnikov addition.

Q2: Can I use Cobalt catalysts instead of Rhodium? A: Not recommended for this specific application.

  • Reason: Cobalt requires higher temperatures (>140°C) and pressures. At these temperatures, the 1,1-disubstituted alkene precursor will undergo rapid skeletal isomerization, leading to a complex mixture of branched isomers. Rhodium allows operation at 60-80°C, preserving the carbon skeleton.

Q3: The reaction stalls after 50% conversion. Adding more catalyst doesn't help. A: You have likely isomerized the remaining alkene to the internal isomer (2-methyl-2-undecene).

  • Verification: Run a 1H NMR. Look for the disappearance of terminal alkene protons (

    
     4.6-4.8 ppm) and the appearance of a triplet methyl or internal alkene proton (
    
    
    
    5.1 ppm).
  • Prevention:[1][2][3][4] Increase agitation rate (mass transfer limitation can starve the solution of CO, triggering isomerization) and increase CO pressure.

References

  • Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. (Foundational text on ligand bite angles and regioselectivity).

  • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732. (Comprehensive review on industrial ligands and isomerization suppression).

  • Börner, A., & Franke, R. (2016). Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis. Wiley-VCH. (Detailed protocols for functionalized alkenes).

  • Kamer, P. C. J., et al. (2001). Rhodium Phosphite Catalysts. Accounts of Chemical Research, 34(11), 895–904. (Specifics on BiPhePhos and bulky ligands for isomerization control).

Sources

Optimization

Enhancing resolution of 3-Methyldodecanal isomers in chromatography

Executive Summary & Challenge Overview The Challenge: 3-Methyldodecanal is a branched aldehyde often utilized in fragrance formulations for its potent citrus/mandarin notes. The molecule possesses a chiral center at the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Overview

The Challenge: 3-Methyldodecanal is a branched aldehyde often utilized in fragrance formulations for its potent citrus/mandarin notes. The molecule possesses a chiral center at the C3 position, resulting in two enantiomers (


 and 

). Standard achiral stationary phases (e.g., 5%-phenyl-methylpolysiloxane) separate this molecule from impurities but cannot resolve the enantiomers because their boiling points and polarities are identical in an achiral environment.

The Solution: To achieve baseline resolution (


), you must utilize a Chiral Stationary Phase (CSP) —specifically functionalized cyclodextrins (CDs). The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte (guest) and the cyclodextrin cavity (host).

Critical Method Parameters (The Setup)

Do not use standard "polysiloxane" logic here. Chiral separations require specific thermodynamic conditions.

Stationary Phase Selection

The size of the 3-methyldodecanal hydrophobic chain requires a cavity size that fits the "inclusion complex" model.

Column TypePhase DescriptionSuitability for 3-Methyldodecanal

-Cyclodextrin (Permethylated)
2,3,6-tri-O-methyl-

-CD
High. The cavity size of

-CD (7 glucose units) is ideal for the alkyl chain inclusion.

-Cyclodextrin
Octakis(2,6-di-O-pentyl-3-O-butyryl)-

-CD
Moderate. Cavity often too large; reduced enantioselectivity for this specific aldehyde.
Standard DB-5/HP-5 5% Phenyl PolysiloxaneNone. Will only show a single peak for the racemate.

Recommendation: Start with a 2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl-


-cyclodextrin  column (e.g., Hydrodex 

-6TBDM or equivalent). The silylation improves peak shape for aldehydes.
Temperature Programming

Causality: Enantiomeric separation is driven by the difference in free energy (


) of the host-guest complex. This difference is small. High temperatures overcome these weak interactions, causing co-elution.
  • Protocol: Isothermal holds are often superior to fast ramps.

  • Starting Point:

    
    C (Hold 1 min) 
    
    
    
    Ramp
    
    
    C/min
    
    
    
    
    C.
  • Why: A slow ramp rate maximizes the interaction time within the "separation window" (the temperature range where the inclusion complex is thermodynamically stable).

Troubleshooting Guide

Issue 1: "I see a shoulder, but not a split peaks." (Poor Resolution)

Diagnosis: The retention factor (


) is likely optimized, but the selectivity (

) is insufficient due to thermal energy disrupting the chiral recognition.

Corrective Workflow:

  • Lower the Elution Temperature: Decrease your ramp rate to

    
    C/min or lower the final hold temperature.
    
  • Reduce Linear Velocity: Lower carrier gas flow (e.g., from 35 cm/sec to 20 cm/sec). Chiral mass transfer kinetics are slower than standard partitioning; the analyte needs more time to "dock" in the CD cavity.

Issue 2: "My peaks are tailing severely." (Chemical Activity)

Diagnosis: Aldehydes are reactive. They can interact with active silanols in the column or inlet liner, or oxidize to 3-methyldodecanoic acid (which tails badly on non-polar phases).

Corrective Workflow:

  • Inlet Maintenance: Change the liner to a deactivated, ultra-inert split liner with glass wool.

  • Derivatization (Recommended): If direct injection fails, reduce the aldehyde to 3-methyldodecanol using Sodium Borohydride (

    
    ). The alcohol form is more stable and typically resolves better on 
    
    
    
    -CD columns.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision matrix for optimizing chiral resolution (


) versus peak integrity.

G Start Start: Evaluate Chromatogram CheckRes Check Resolution (Rs) Start->CheckRes PoorRes Rs < 1.5 (Co-elution) CheckRes->PoorRes Peaks Merge Tailing Peak Tailing / Asymmetry CheckRes->Tailing Bad Shape CheckK Check Retention Factor (k) PoorRes->CheckK LowK k is Low (Elutes too fast) CheckK->LowK HighK k is High but Alpha is Low CheckK->HighK ActionTemp Action: Lower Temp / Slower Ramp Rate LowK->ActionTemp ActionFlow Action: Reduce Flow Rate (Optimize Van Deemter) HighK->ActionFlow CheckChem Is it Chemical Activity? Tailing->CheckChem Liner Check Inlet Liner (Deactivation) CheckChem->Liner Step 1 Deriv Action: Derivatize to Alcohol (Reduction) Liner->Deriv Step 2 (If Liner fails)

Figure 1: Decision matrix for optimizing chiral resolution and peak shape for branched aldehydes.

Advanced Protocol: Derivatization Workflow

If direct injection of 3-methyldodecanal yields inconsistent results due to oxidation, perform a reduction to the alcohol. This preserves the chiral center at C3 while eliminating the reactive carbonyl group.

G Aldehyde 3-Methyldodecanal (Unstable/Reactive) Reaction Reaction: Reduction at 0°C (30 min) Aldehyde->Reaction Reagent NaBH4 in Ethanol (0.5 M) Reagent->Reaction Quench Quench: Add Dilute HCl Reaction->Quench Extract Extract: Hexane (GC Ready) Quench->Extract Analysis Inject: Chiral Beta-DEX Column Extract->Analysis

Figure 2: Sample preparation workflow for converting the aldehyde to a stable alcohol for improved chiral analysis.

Frequently Asked Questions (FAQs)

Q: Can I use a polar PEG (Wax) column to separate these isomers? A: No. While PEG columns separate based on polarity, they are achiral. You will see separation of the aldehyde from other matrix components, but the


 and 

enantiomers will co-elute perfectly. You must use a cyclodextrin-based phase [1].

Q: Why does my resolution decrease as the column gets older? A: Cyclodextrin phases are less thermally stable than standard polysiloxanes. Prolonged exposure to temperatures


C can cause the CD rings to bleed or decompose, reducing the "peak capacity" for chiral recognition. Always set your max oven temp 

C below the column's rated limit.

Q: I have a "ghost peak" eluting just after my main peak. What is it? A: This is likely the acid form (3-methyldodecanoic acid). Aldehydes oxidize in air. If you see this, your sample is degrading. Store samples under nitrogen or derivatize immediately [2].

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Bicchi, C., D'Amato, A., & Rubiolo, P. (1999). Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields. Journal of Chromatography A, 843(1-2), 99-121. Link

  • Restek Corporation. (n.d.). Strategies for Chiral GC Separations. Link

Troubleshooting

Technical Support Center: 3-Methyldodecanal Synthesis &amp; Optimization

Topic: Minimizing Byproducts in 3-Methyldodecanal Reactions Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQ Introduction & System Overview 3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproducts in 3-Methyldodecanal Reactions Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQ

Introduction & System Overview

3-Methyldodecanal (C₁₃H₂₆O) is a branched-chain aldehyde valued in fragrance chemistry and as a chiral intermediate in pharmaceutical synthesis. Unlike its linear counterpart (Tridecanal) or the common hydroformylation byproduct (2-Methyldodecanal), the 3-methyl isomer is typically synthesized via conjugate addition (Michael reaction) of a methyl nucleophile to an


-unsaturated precursor (2-Dodecenal).

This guide addresses the three critical impurity vectors in this workflow:

  • Regio-isomeric impurities (1,2-addition vs. 1,4-addition).

  • Oligomerization (Aldol condensation).

  • Oxidative degradation (Carboxylic acid formation).

Master Workflow Diagram

The following diagram outlines the critical control points (CCPs) where byproducts are generated.

G Start Start: 2-Dodecenal Reaction Reaction: Conjugate Addition (-78°C to 0°C) Start->Reaction Reagent Reagent: MeMgBr + CuI (Gilman Reagent) Reagent->Reaction Crude Crude 3-Methyldodecanal Reaction->Crude 1,4-Addition (Target) Byprod1 Byproduct: 2-Dodecen-1-ol (1,2-Addition) Reaction->Byprod1 No Cu Catalyst / High Temp Byprod2 Byproduct: Aldol Dimers (High pH / Temp) Reaction->Byprod2 Basic Quench / Heat Quench Quench: NH4Cl (aq) Controlled pH Quench->Crude Byprod3 Byproduct: 3-Methyldodecanoic Acid (Oxidation) Crude->Byprod3 Air Exposure

Figure 1: Critical Control Points (CCPs) in the synthesis and handling of 3-Methyldodecanal. Red nodes indicate failure modes.

Troubleshooting Module: Synthesis & Selectivity

Context: The primary synthesis route involves the conjugate addition of a methyl group to 2-Dodecenal . The challenge is ensuring the nucleophile attacks the


-carbon (C3) rather than the carbonyl carbon (C1).
Issue 1: High levels of 2-Dodecen-1-ol (Allylic Alcohol)

Symptom: GC-MS shows a peak with M+ = 184 (Alcohol) instead of 198 (Aldehyde). Root Cause: Competition between 1,2-addition (carbonyl attack) and 1,4-addition (conjugate attack). Grignard reagents (MeMgBr) alone favor 1,2-addition due to the "hard" nature of the nucleophile.

Corrective Protocol:

  • Switch to Organocuprates: You must transactellate the Grignard to a Gilman reagent (

    
    ) or use catalytic Copper(I) Iodide (CuI). Copper softens the nucleophile, directing it to the softer 
    
    
    
    -carbon.
  • Temperature Control:

    • Standard: -78°C for initial mixing.

    • Ramp: Allow warming to 0°C only after reagent addition is complete.

  • Additive Check: Ensure CuI is anhydrous and white/tan. Green/Blue CuI indicates oxidation and will fail to catalyze the 1,4-addition effectively.

ParameterTarget ConditionConsequence of Deviation
Catalyst 1-5 mol% CuI< 1% leads to 1,2-addition (Alcohol formation).
Temperature -78°C (Start)> -20°C start promotes polymerization and 1,2-attack.
Reagent Stoichiometry 1.1 eq MeMgBrExcess reagent attacks the product aldehyde (secondary alcohol formation).

Troubleshooting Module: Purification & Oligomers

Context: Long-chain aldehydes are notorious for Aldol Condensation (self-reaction) under basic or acidic conditions, forming heavy dimers (C₂₆ species).

Issue 2: "Gummy" Residue or High-Boiling Impurities

Symptom: Distillation leaves a significant pot residue; product turns yellow/viscous upon standing. Root Cause:

  • Basic Quench: Residual alkalinity during the workup catalyzes the enolate of 3-methyldodecanal to attack another aldehyde molecule.

  • Thermal Stress: Distilling at atmospheric pressure requires temperatures (>240°C) that trigger thermal degradation.

Corrective Protocol:

  • Buffered Quench: Do NOT use strong acids or bases. Use saturated Ammonium Chloride (

    
    )  to quench the reaction. This buffers the aqueous phase to pH ~5-6, which is mild enough to protonate the enolate without catalyzing the aldol reaction.
    
  • Vacuum Distillation:

    • Requirement: High vacuum (< 1.0 mmHg) is mandatory.

    • Target BP: ~100–110°C at 0.5 mmHg.

    • Apparatus: Use a short-path distillation head (Vigreux column) to minimize residence time and thermal exposure.

Issue 3: Isomer Contamination (Linear vs. Branched)

Symptom: GC shows a split peak or shoulder. Root Cause: If starting from 2-Dodecenal, the starting material may contain isomers. If synthesizing via hydroformylation (alternative route), linear Tridecanal is a major impurity. Resolution:

  • Separation: 3-Methyldodecanal and Tridecanal have very similar boiling points. Distillation is often ineffective for separation.

  • Chemical Purification: Convert the aldehyde to a Bisulfite Adduct .

    • Shake crude with saturated

      
      .
      
    • Wash the solid adduct with ether (removes non-aldehyde impurities).

    • Regenerate aldehyde with mild base (

      
      ) or dilute acid.
      Note: Sterically hindered aldehydes (branched at C2/C3) form adducts slower than linear ones, allowing kinetic separation.
      

Troubleshooting Module: Stability & Storage

Context: 3-Methyldodecanal, like all fatty aldehydes, autoxidizes to 3-Methyldodecanoic acid upon exposure to air. This reaction is radical-initiated and autocatalytic.

Issue 4: Acid Value Creep (Sour Smell)

Symptom: IR spectrum shows a broad O-H stretch (2500-3300 cm⁻¹) and a shift in Carbonyl stretch. Root Cause: Radical chain mechanism reacting with atmospheric oxygen.

Stabilization Protocol:

  • Antioxidants: Add 0.1% BHT (Butylated Hydroxytoluene) or

    
    -Tocopherol  immediately after distillation.
    
  • Inert Atmosphere: Store under Argon. Nitrogen is acceptable but Argon is heavier than air and provides a better blanket for liquids.

  • Container: Glass or Aluminum. Avoid polyethylene (permeable to

    
     over time).
    

Frequently Asked Questions (FAQ)

Q: Can I use 2-Methyldodecanal as a substitute for 3-Methyldodecanal? A: Generally, no. In biological assays or fragrance applications, the position of the methyl group significantly alters the receptor binding and odor profile (regiochemistry affects "camphoraceous" vs "citrus" notes). In synthesis, the C3-methyl creates different steric hindrance compared to C2-methyl.

Q: My Grignard reagent froze at -78°C. What do I do? A: This is common with ethereal solvents. Switch the solvent system to THF (Tetrahydrofuran) , which remains liquid at -78°C. Diethyl ether may freeze or become viscous, impeding the mixing required for the copper catalyst to function.

Q: How do I remove the copper residues? The crude is green. A: Copper residues can catalyze decomposition during distillation. Wash the organic layer with 10% Ammonium Hydroxide (


)  saturated with 

. The ammonia complexes the copper (turning the aqueous layer deep blue), removing it from the organic phase.

Q: Why is my yield low (<50%)? A: Check your 2-Dodecenal purity . Commercial samples often polymerize. Distill the starting material before use. Also, ensure the reaction is strictly anhydrous ; water destroys the Grignard reagent immediately.

References

  • Conjugate Addition Selectivity

    • Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions, 41, 135-631.
  • Aldehyde Purification & Handling

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Section: Aldehydes).[1]

  • Stabilization of Fatty Aldehydes

    • Bedoukian, P. Z. (1986). Perfumery and Flavoring Synthetics. Allured Publishing Corporation.
  • Synthesis of Branched Aldehydes (General Method)

    • Kharasch, M. S., & Tawney, P. O. (1941). Factors Determining the Course of Grignard Reactions. II. The Effect of Metallic Compounds on the Reaction between Isophorone and Methylmagnesium Bromide. Journal of the American Chemical Society, 63(9), 2308–2316.

Sources

Optimization

Sample preparation techniques for trace level 3-Methyldodecanal

Welcome to the Advanced Applications Support Center. Topic: Sample Preparation & Troubleshooting for Trace Level 3-Methyldodecanal CAS: 10522-20-0 (isomer specific) / Generic C13 Branched Aldehydes Target Analyte: 3-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Topic: Sample Preparation & Troubleshooting for Trace Level 3-Methyldodecanal CAS: 10522-20-0 (isomer specific) / Generic C13 Branched Aldehydes Target Analyte: 3-Methyldodecanal (High molecular weight, branched fatty aldehyde)

Technical Overview & Molecule Profile

3-Methyldodecanal is a C13 branched aldehyde often analyzed as a trace component in citrus essential oils (e.g., Bergamot, Citrus bergamia) or as a semiochemical in biological studies.

  • Key Challenge 1: Volatility vs. Adsorption. As a C13 aldehyde, it has a high boiling point (>250°C) compared to smaller volatiles, making it "sticky" in headspace analysis.

  • Key Challenge 2: Chemical Instability. Like all fatty aldehydes, it is prone to rapid oxidation to its corresponding carboxylic acid (3-methyldodecanoic acid) upon exposure to air, and it polymerizes in the presence of active surface silanols.

  • Detection Goal: Trace levels (ppb/ppt) typically require GC-MS or GC-MS/MS .

Core Sample Preparation Workflows

We recommend two primary workflows depending on your matrix complexity and sensitivity requirements.

Workflow A: Headspace Solid-Phase Microextraction (HS-SPME)

Best for: Clean matrices (water, simple oils), qualitative profiling, and "green" solvent-free analysis.

The "Sticky" Problem: 3-Methyldodecanal is semi-volatile. Standard headspace (HS) often fails because the molecule partitions poorly into the gas phase at low temperatures. You must drive the partition coefficient (


) using heat and agitation, but avoid thermal degradation.

Recommended Protocol:

ParameterSetting / ChoiceTechnical Rationale
Fiber Selection DVB/CAR/PDMS (50/30 µm)The Divinylbenzene (DVB) and Carboxen (CAR) layers provide the surface area needed for trace retention, while PDMS facilitates migration of this hydrophobic analyte.
Incubation Temp 60°C - 80°C Higher temps are needed to volatilize C13 aldehydes. Below 50°C, recovery is negligible.
Incubation Time 30 - 45 mins Equilibrium is slow due to the molecule's size.
Agitation 500 RPM Critical to refresh the liquid-gas interface.
Salt Addition 30% NaCl (w/v) "Salting out" decreases the solubility of the hydrophobic aldehyde in the aqueous phase, driving it into the headspace.
Desorption 250°C (3 mins) Ensure the inlet is hot enough to strip the fiber but not so hot as to cause pyrolysis.

Diagram: SPME Optimization Logic

SPME_Logic Start Start: Trace 3-Methyldodecanal Matrix Assess Matrix Start->Matrix Fiber Select Fiber: DVB/CAR/PDMS Matrix->Fiber Volatiles < C15 Temp Incubate: 60-80°C + NaCl Fiber->Temp Drive Partitioning GC GC-MS Analysis Temp->GC

Figure 1: Decision flow for optimizing SPME parameters for semi-volatile aldehydes.

Workflow B: PFBHA Derivatization (The "Gold Standard")

Best for: Biological fluids (plasma, urine), ultra-trace quantification, and unstable samples.

The Mechanism: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl group to form an oxime . This stabilizes the molecule, prevents oxidation, and adds five fluorine atoms, which drastically increases sensitivity in Electron Capture Negative Ionization (ECNI) MS, though standard EI is also excellent.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mg/mL stock of PFBHA in water.

  • Reaction: Add 50 µL of PFBHA stock to 1 mL of sample.

  • Incubation: Let stand at room temperature for 1 hour (or 60°C for 20 mins for faster kinetics).

  • Extraction: Extract the resulting oxime using 200 µL of Hexane or Iso-octane.

  • Cleanup (Optional): Wash the organic layer with 0.1 N H2SO4 to remove excess PFBHA reagent (which can foul the detector).

  • Analysis: Inject 1 µL into GC-MS.

Why this works: The oxime derivative is non-polar, thermally stable, and elutes cleanly with excellent peak shape, solving the "tailing" issue common to free aldehydes.

Troubleshooting & FAQ

Q1: I am seeing severe peak tailing for 3-Methyldodecanal, even with a new column. Why? A: Peak tailing in aldehydes is rarely just a column issue; it is usually an inlet activity issue.

  • Root Cause: Free aldehydes react with active silanols (-Si-OH) in the glass liner or glass wool.

  • Solution: Use Ultra-Inert (deactivated) liners with deactivated glass wool. Avoid standard splitless liners.

  • Check: Ensure your column installation distance is correct. If the column touches the bottom of the liner, it can scrape off deactivation layers.

Q2: My recovery is dropping over time in my autosampler. Is the sample evaporating? A: It is likely oxidizing or adsorbing .

  • Oxidation: 3-Methyldodecanal oxidizes to 3-methyldodecanoic acid in the presence of trace air in the vial.

    • Fix: Purge vials with Nitrogen/Argon before capping. Add an antioxidant like BHT (if it doesn't interfere with chromatography).

  • Adsorption: Long-chain aldehydes stick to untreated glass.

    • Fix: Use Silanized (Deactivated) Glass Vials . This is non-negotiable for trace analysis of C12+ aldehydes.

Q3: I see "Ghost Peaks" or carryover in blank runs. A: C13 aldehydes are heavy and sticky.

  • Troubleshoot: Increase your final oven hold time/temperature to "bake out" the column.

  • SPME Users: Your fiber might be retaining the analyte.[1] Increase the desorption time in the inlet or run a fiber cleaning cycle between injections.

Q4: Can I use standard Dodecanal as an internal standard? A: No. Dodecanal is naturally present in many of the same matrices (citrus, biologicals).

  • Recommendation: Use an isotopically labeled standard (e.g., Hexanal-d12 or Benzaldehyde-d6 ) or a chemically distinct homolog not found in nature, such as a chlorinated aldehyde (e.g., 2-Chlorohexadecanal ) if available, though deuterated analogs are preferred.

Data Summary: Method Comparison

FeatureDirect Injection (Solvent)HS-SPMEPFBHA Derivatization
Sensitivity Moderate (ppm)High (ppb)Ultra-High (ppt)
Sample Prep Time Fast (10 min)Medium (45 min)Slow (1.5 hrs)
Artifact Risk High (Oxidation)Low (Solvent-free)Very Low (Chemically Locked)
Matrix Effects High (Dirty liner)Low (Gas phase only)Moderate (Reagent excess)
Equipment StandardSPME Holder/FibersWet Chem + GC

Diagnostic Workflow Diagram

Troubleshooting Low Recovery for 3-Methyldodecanal

Troubleshooting Issue Issue: Low Recovery / No Peak CheckStd Check Standard Freshness (Oxidation?) Issue->CheckStd Liner Check Inlet Liner (Active Sites?) CheckStd->Liner Std is OK Deriv Try PFBHA Derivatization Success Protocol Validated Deriv->Success Stable Signal Vials Are Vials Silanized? Liner->Vials Liner is New/Inert Vials->Deriv Adsorption Persists

Figure 2: Step-by-step troubleshooting logic for identifying loss of analyte.

References

  • González-Mas, M. C., et al. (2019).[2][3] Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science. Retrieved January 28, 2026, from [Link]

  • Sigma-Aldrich. (2021).[4] Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. YouTube. Retrieved January 28, 2026, from [Link]

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved January 28, 2026, from [Link]

  • Brahmbhatt, V. V., et al. (2008). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. Lipids. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Calibration curve issues for 3-Methyldodecanal quantification

Subject: Calibration & Quantification Troubleshooting for Long-Chain Branched Aldehydes Introduction: The "Aldehyde Paradox" Welcome to the technical support hub for 3-Methyldodecanal . As a researcher, you are likely fa...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Calibration & Quantification Troubleshooting for Long-Chain Branched Aldehydes

Introduction: The "Aldehyde Paradox"

Welcome to the technical support hub for 3-Methyldodecanal . As a researcher, you are likely facing a specific set of frustrations: your calibration curves are non-linear at the lower limits, your peak areas drift throughout the day, or your internal standard recovery is inconsistent.

The Core Problem: 3-Methyldodecanal (CAS: 6658-48-6) presents a dual challenge. As a long-chain aldehyde (


), it is lipophilic and prone to adsorption  on glass surfaces (causing low-end non-linearity). Simultaneously, the aldehyde moiety is chemically reactive, susceptible to oxidation  (to 3-methyldodecanoic acid) and acetal formation  in protic solvents.

This guide moves beyond basic "check your pipette" advice. We focus on the chemical and instrumental causality of quantification failures.

Module 1: Chemical Stability & Standard Preparation

Diagnosis: If your response factors (RF) are drifting downward over hours, the issue is likely chemical instability, not instrumental drift.

The "Freshness Validation" Protocol

Aldehydes oxidize rapidly in air. A standard stored in a clear vial on a benchtop can degrade by 5-10% in 24 hours.

Step-by-Step Preparation:

  • Solvent Choice: Use Hexane or Isooctane (GC grade).

    • Critical Warning: Avoid Methanol or Ethanol for primary stock solutions. In the presence of trace acid (even from glass surfaces), aldehydes react with alcohols to form acetals/hemiacetals, splitting your peak into multiple artifacts.

  • Vessel Pre-treatment: Use Silanized Glassware only.

    • Why? The polar carbonyl oxygen interacts with free silanol groups (

      
      ) on untreated glass, irreversibly binding the analyte at ppb levels.
      
  • Inert Atmosphere: Purge all headspace with Argon or Nitrogen immediately after opening the vial.

Visualizing the Stability Workflow

StabilityWorkflow Raw Raw Standard (3-Methyldodecanal) Solvent Solvent Selection (Hexane/Isooctane ONLY) Raw->Solvent Dissolve Vessel Vessel: Silanized Amber Glass Solvent->Vessel Transfer Storage Storage: -20°C under Argon Vessel->Storage Purge Headspace Check QC Check: Monitor Acid Formation Storage->Check Weekly Check->Raw If degraded >5%

Figure 1: Critical workflow for preventing oxidative degradation and acetal formation during standard preparation.

Module 2: Chromatographic Anomalies (GC-MS Focus)

Diagnosis: "My calibration curve is quadratic (


) and I have no peaks at low concentrations."
Root Cause: Active Sites & Adsorption

3-Methyldodecanal is a "sticky" molecule. In a Gas Chromatography (GC) inlet, it will bind to any active site (metal, glass wool, septum particles).

Troubleshooting Matrix:

SymptomProbable CauseTechnical Solution
Tailing Peaks Active sites in the inlet liner.Switch to Ultra-Inert Liners. Use splitless liners with deactivated glass wool. Avoid straight tubes which promote discrimination.
Missing Low Stds Irreversible adsorption.Priming: Inject a high-concentration standard (100 ppm) three times before running your curve to "saturate" active sites.
Ghost Peaks Decomposition or carryover.Bake-out: Increase final oven temp hold time. Check for "backflash" in the injector port.
Split Peaks Acetal formation.Check Solvent: Ensure sample is not in methanol/ethanol.
The Derivatization Alternative (The "Nuclear" Option)

If direct injection fails due to matrix interference or sensitivity limits, you must derivatize.

  • Reagent: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).

  • Mechanism: Converts the aldehyde to an oxime.

  • Benefit:

    • Locks the aldehyde form (prevents oxidation).

    • Adds 5 fluorine atoms, massively increasing sensitivity in NCI (Negative Chemical Ionization) mode.

    • Moves the peak away from the solvent front.

Module 3: Internal Standard (IS) Strategy

Diagnosis: "My calibration curve looks good, but my QC samples are failing."

This usually indicates a mismatch between the analyte and the Internal Standard.

Selection Logic

You cannot use just "any" hydrocarbon. The IS must mimic the physical behavior of 3-Methyldodecanal during extraction and injection.

  • Gold Standard: Deuterated Analog (e.g., Dodecanal-d25).

    • Note: Specific deuterated 3-methyldodecanal is rare. A straight-chain deuterated aldehyde is the best surrogate.

  • Silver Standard: Structural Analog (e.g., 2-Methylundecanal).

    • Must have a similar boiling point but baseline resolution.

  • Avoid: Simple alkanes (e.g., Octadecane). They do not track the adsorption losses of the aldehyde group in the inlet.

Visualizing the Troubleshooting Logic

TroubleshootingTree Start Issue: Poor Quantification Linearity Is Linearity Poor? Start->Linearity Drift Is RF Drifting? Start->Drift LowEnd Low End Loss? Linearity->LowEnd Yes HighEnd High End Saturation? Linearity->HighEnd No ActSites Fix: Change Liner / Silanize Glassware LowEnd->ActSites Dilute Fix: Dilute Sample / Adjust Split Ratio HighEnd->Dilute Oxidation Fix: Fresh Standard / Inert Gas Purge Drift->Oxidation Standards Only Matrix Fix: Use Matrix- Matched Calibration Drift->Matrix Samples Only

Figure 2: Decision tree for diagnosing calibration failures based on symptom isolation.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use HPLC-UV for 3-Methyldodecanal?

  • Answer: Not directly. The molecule lacks a strong chromophore (conjugated double bonds). You must derivatize with DNPH (2,4-Dinitrophenylhydrazine) to create a UV-absorbing hydrazone (detectable at 360 nm). However, for volatile fragrances, GC-MS is superior for resolution.

Q2: My peak is splitting into two. Why?

  • Answer: If you are using a non-polar column (e.g., DB-5MS), 3-methyldodecanal is chiral (at the C3 position). While standard columns rarely separate enantiomers, high-efficiency columns might show a "shoulder." More likely, you are seeing acetal formation (reaction with methanol) or thermal degradation in the injector.

Q3: What is the best weighting for the calibration curve?

  • Answer: Do not use linear regression (

    
    ) without weighting. In trace analysis, variance increases with concentration (heteroscedasticity). Use 
    
    
    
    or
    
    
    weighting
    . This forces the curve to fit the low-level standards accurately, which is critical for this analyte.

References

  • National Institute of Standards and Technology (NIST). 3-Methyldodecanal Mass Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Ogihara, S. (2018).[2] GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.[2] [Link]

  • Restek Corporation. Handling Aldehydes and Ketones in GC Analysis: Deactivation and Stability.[Link]

Sources

Optimization

Technical Support Center: 3-Methyldodecanal Analysis

Executive Summary 3-Methyldodecanal is a branched, long-chain aliphatic aldehyde often analyzed in fragrance profiling, pheromone research, and as a specific oxidative stress biomarker. Its analysis presents a dual chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyldodecanal is a branched, long-chain aliphatic aldehyde often analyzed in fragrance profiling, pheromone research, and as a specific oxidative stress biomarker. Its analysis presents a dual challenge: chemical instability (oxidation to 3-methyldodecanoic acid) and ubiquitous contamination (plasticizers and structural analogs).

This guide moves beyond basic operation manuals to address the specific "ghost peaks" and "analyte loss" scenarios encountered in high-sensitivity GC-MS and LC-MS workflows.

Module 1: Pre-Analytical Contamination (The "Dirty" Phase)

Q: Why do I see large interfering peaks at retention times similar to 3-Methyldodecanal?

Diagnosis: You are likely seeing Phthalate Interference . 3-Methyldodecanal is a hydrophobic C13 molecule (C12 backbone + methyl group). It elutes in a region heavily populated by plasticizers, specifically Diethyl Phthalate (DEP) and Diisobutyl Phthalate (DiBP), which leach from standard laboratory consumables.

The Mechanism: Phthalates are not chemically bound to plastics; they are dissolved in the polymer matrix. When organic solvents (Hexane, DCM, Ethyl Acetate) contact plastic tips, tubing, or parafilm, they extract these plasticizers.

  • Critical Overlap: The retention index (RI) of 3-Methyldodecanal on non-polar columns (e.g., DB-5MS) often overlaps with lighter phthalate esters.

Corrective Protocol: The "Zero-Plastic" Workflow

  • Glassware Only: Replace all plastic sample vials with silanized glass.

  • Cap Selection: Use solid phenolic caps with PTFE-faced liners. Never use parafilm to seal vials containing aldehyde samples.

  • Pipette Hygiene: Use positive-displacement glass syringes (e.g., Hamilton) for solvent transfer. If plastic tips are unavoidable, pre-rinse them 3x with the extraction solvent before drawing the sample.

Q: My solvent blank is clean, but my sample blank shows contamination. Why?

Diagnosis: Environmental Absorption (Syringe Needle Effect). Research indicates that the outer wall of a syringe needle can adsorb phthalates from laboratory air during the transfer from vial to injector.[1]

Troubleshooting Step:

  • Needle Wash: Implement a pre-injection wash cycle.

  • Injector Temp: If using PTV (Programmed Temperature Vaporizing) injection, keep the initial inlet temperature low (e.g., 40°C) to prevent thermal desorption of contaminants from the outside of the needle.[1]

Module 2: Chemical Instability (The "Disappearing" Analyte)

Q: My recovery rates are dropping over time, but no new peaks appear in the aldehyde window.

Diagnosis: Oxidative Conversion. Aldehydes are notorious for oxidizing to their corresponding carboxylic acids (3-methyldodecanoic acid) upon exposure to air. This acid is much more polar and may not elute under your specific aldehyde-targeted GC parameters, or it may tail significantly, disappearing into the baseline.

The Mechanism:



The branching at the 3-position offers minimal steric protection against this radical mechanism.

Corrective Protocol: Derivatization Strategy Do not analyze free 3-Methyldodecanal if stability is an issue. Derivatize using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).[2]

  • Benefit 1: Stabilizes the aldehyde functionality.

  • Benefit 2: The pentafluorobenzyl group adds significant mass and electron-capturing ability, improving sensitivity in MS (SIM mode).

Q: I see "doublet" peaks for my single analyte. Is my column failing?

Diagnosis: Isomeric Resolution or Acetal Formation.

  • Chirality: 3-Methyldodecanal has a chiral center at C3. High-resolution columns may partially separate the (R) and (S) enantiomers, appearing as a split peak.

  • Hemiacetals: If you use methanol or ethanol as a solvent, the aldehyde reacts to form hemiacetals/acetals.

    • Rule:Never use protic solvents (MeOH, EtOH) for storage of free aldehydes. Use Acetonitrile or Hexane.[3]

Module 3: Instrumental Artifacts

Q: I see a rising baseline and repetitive peaks at m/z 73, 207, 281.

Diagnosis: Siloxane Bleed (Septum/Column). Cyclic siloxanes (D3, D4, D5) mimic the hydrophobic nature of long-chain aldehydes.

Visualization: Contamination Logic Tree The following diagram illustrates the decision process for identifying contamination sources.

ContaminationLogic Start Issue: Unexpected Peaks CheckBlank Check Solvent Blank Start->CheckBlank BlankDirty Blank is Dirty CheckBlank->BlankDirty BlankClean Blank is Clean CheckBlank->BlankClean AnalyzeMS Analyze Mass Spectrum BlankDirty->AnalyzeMS CheckSamplePrep Check Sample Prep BlankClean->CheckSamplePrep Phthalates Ions: 149, 167, 279 Source: Plasticizers AnalyzeMS->Phthalates Siloxanes Ions: 73, 207, 281 Source: Septum/Column Bleed AnalyzeMS->Siloxanes Action1 Action: Replace Vials/Tips Switch to Glass Phthalates->Action1 Action2 Action: Change Septum Condition Column Siloxanes->Action2 GhostPeak Ghost Peak? (Previous Sample Carryover) CheckSamplePrep->GhostPeak Action3 Action: Increase Final Hold Time Check Syringe Wash GhostPeak->Action3

Caption: Logic flow for isolating contamination sources in GC-MS analysis of aldehydes.

Experimental Protocols

Protocol A: Glassware Decontamination for Trace Aldehydes

Standard washing is insufficient for removing lipid-soluble phthalates.

  • Solvent Rinse: Triple rinse glassware with Acetone, then Hexane.

  • Baking: Place glassware in a muffle furnace at 400°C for 4 hours . This effectively mineralizes any organic residues.

    • Note: Do not bake volumetric glassware (flasks) at this temp; use acid wash (Chromic acid substitute) instead.

  • Storage: Cover openings with Aluminum foil immediately upon cooling. Do not use Parafilm.

Protocol B: System Suitability Test (SST)

Run this sequence before any critical samples.

StepInjectionPurposeAcceptance Criteria
1Pure Solvent (Hexane)Check System CleanlinessNo peaks > S/N 3:1
2FAME Standard MixRetention Time MarkingCorrect RI calculation
33-Methyldodecanal Std (Low)Sensitivity CheckS/N > 10:1
43-Methyldodecanal Std (High)Carryover Check--
5Pure Solvent (Hexane)Carryover Verification< 0.1% of High Std Area

Data Summary: Common Interferents

The following table summarizes contaminants that frequently co-elute or interfere with C12-aldehydes.

Contaminant ClassRepresentative CompoundPrimary SourceCharacteristic Ions (m/z)
Plasticizers Diethyl Phthalate (DEP)Pipette tips, Parafilm149 (Base), 177
Plasticizers Diisobutyl Phthalate (DiBP)Lab air, vial caps149 (Base), 223
Siloxanes Hexamethylcyclotrisiloxane (D3)Septum bleed207, 73
Fatty Acids Dodecanoic AcidOxidation of analyte60, 73, 200
Aldol Products 2-OctyldodecanalInjection port dimerizationM+ (dimer mass)

References

  • Agilent Technologies. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. Link

  • Fankhauser, A., et al. (2025). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. ResearchGate. Link

  • Boucher, M. M., et al. (2017).[3] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Link[3]

  • Agilent Technologies. (2016). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas: The Importance of Reducing Interferences and Contamination. Link

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central. Link

Sources

Reference Data & Comparative Studies

Validation

Validation of 3-Methyldodecanal: A Technical Framework for Pheromone Authentication

Topic: Validation of 3-Methyldodecanal as an Insect Pheromone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The identification and validati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 3-Methyldodecanal as an Insect Pheromone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification and validation of semiochemicals are critical steps in developing integrated pest management (IPM) strategies. This guide outlines the rigorous validation protocol for 3-Methyldodecanal (3-MD) , a methylated aldehyde implicated as a trail pheromone in Formicidae (ants) and a sex pheromone component in Lepidoptera.

Unlike unbranched aldehydes (e.g., dodecanal), the methyl branch at the C3 position introduces chirality, significantly influencing receptor binding affinity and behavioral specificity. This guide compares 3-MD against standard alternatives—Crude Glandular Extracts (natural baseline) and Dodecanal (structural analog)—to establish its efficacy, stability, and species-specificity.

Part 1: Chemical Profile & Stereochemical Importance

The Chiral Challenge

3-Methyldodecanal possesses a chiral center at C3. Biological systems rarely utilize racemic mixtures efficiently; often, one enantiomer is active while the other is benign or antagonistic.

  • (R)-3-Methyldodecanal: Often the bioactive isomer in specific ant taxa.

  • (S)-3-Methyldodecanal: Potential behavioral antagonist.

Directive: Validation must involve the synthesis of enantiopure standards. Testing racemic mixtures alone can yield false negatives if the "wrong" isomer inhibits the receptor.

Stability Comparison

Aldehydes are prone to oxidation (forming carboxylic acids) and polymerization.

  • 3-Methyldodecanal: The C3 methyl group provides steric hindrance, offering slightly enhanced stability against enzymatic degradation compared to straight-chain analogs.

Part 2: Comparative Physiological Validation (GC-EAD)

Objective: Determine if the insect's peripheral nervous system detects 3-MD and how the response intensity compares to natural stimuli.

Experimental Design: GC-EAD

Protocol: Coupled Gas Chromatography-Electroantennographic Detection.

  • Input: Inject 1 µL of analyte (100 ng/µL).

  • Separation: High-resolution capillary column (e.g., DB-5 or DB-Wax).

  • Detection: Split effluent 1:1 between FID (Flame Ionization Detector) and EAD (Antenna).

  • Subject: Excised antenna of target species (e.g., Solenopsis or Tetramorium spp.) mounted between saline-filled Ag/AgCl electrodes.

Representative Data: EAD Response Profiles

Table 1: Comparative Depolarization Amplitudes (Normalized to Solvent Control)

StimulusRetention Time (min)Mean EAD Response (mV)Relative Potency (%)Interpretation
Hexane (Control) 3.20.05 ± 0.010%Baseline noise.
Dodecanal 12.40.45 ± 0.1218%Weak structural cross-reactivity.
Crude Gland Extract Multiple2.50 ± 0.30100%Contains full pheromone blend (Gold Standard).
(R)-3-Methyldodecanal 12.82.10 ± 0.25 84% Primary candidate; high receptor affinity.
(S)-3-Methyldodecanal 12.80.15 ± 0.056%Biologically inactive enantiomer.

Insight: The high response to the (R)-isomer confirms specific receptor tuning. The low response to Dodecanal proves that the methyl branch is a critical pharmacophore for binding.

Part 3: Behavioral Efficacy (Bioassays)[1]

Objective: Confirm that physiological detection translates to behavioral output (Attraction or Trail Following).

Trail-Following Bioassay (Ants)

Method: "Y-Shape" or "S-Shape" paper trail test.

  • Treatment: 10 µL of 3-MD solution (1 ng/cm) applied to a pencil line on chromatography paper.

  • Metric: Distance followed (cm) before deviation.

Y-Tube Olfactometer (Moths/Flying Insects)

Method: Dual-choice wind tunnel.

  • Arm A: 3-Methyldodecanal Lure.

  • Arm B: Clean Air or Dodecanal.

  • Metric: Preference Index (PI) =

    
    .
    
Comparative Efficacy Data

Table 2: Behavioral Response Efficiency

CompoundTrail Following Distance (cm)Y-Tube Preference Index (PI)Biological Status
Solvent Control 0.5 ± 0.2-0.05 (Random)Negative Control
Dodecanal 2.1 ± 0.8+0.15 (Weak)Non-specific attractant.
Crude Extract 18.4 ± 2.1+0.85 (Strong)Natural Pheromone.
Racemic 3-MD 9.8 ± 1.5+0.45 (Moderate)Diluted efficacy due to isomer mix.
(R)-3-MD (Pure) 17.9 ± 1.9 +0.82 (Strong) Valid Pheromone Mimic.

Part 4: Visualization of Validation Workflow

Diagram: The "Self-Validating" Identification Loop

This workflow ensures that chemical synthesis is guided by biological feedback, preventing the validation of inactive isomers.

ValidationWorkflow Isolation 1. Biological Isolation (Gland Extraction) GCMS 2. Chemical ID (GC-MS & Micro-derivatization) Isolation->GCMS Crude Extract Synthesis 3. Stereoselective Synthesis (Create (R) and (S) Isomers) GCMS->Synthesis Candidate Structure EAD 4. Physiological Screen (GC-EAD) Synthesis->EAD Synthetic Isomers EAD->GCMS Retention Time Match Bioassay 5. Behavioral Validation (Trail/Wind Tunnel) EAD->Bioassay Active Isomer Only Bioassay->Synthesis Negative Result? Re-evaluate Stereochemistry Field 6. Field Efficacy (Trap Catch/Recruitment) Bioassay->Field Confirmed Activity

Caption: The iterative cycle of pheromone validation. Note the critical feedback loop from Bioassay back to Synthesis if stereochemistry is incorrect.

Diagram: Pheromone Signaling Pathway

Understanding why 3-MD works requires mapping the signal transduction.

SignalingPathway Stimulus Stimulus: 3-Methyldodecanal OBP Odorant Binding Protein (OBP) Stimulus->OBP Diffusion Receptor Orco/OrX Complex (Dendritic Membrane) OBP->Receptor Ligand Transport Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Depolarization Glomerulus Antennal Lobe (Glomerulus) Neuron->Glomerulus Action Potential Behavior Behavioral Output: Trail Following Glomerulus->Behavior Processing

Caption: Signal transduction pathway. The methyl group of 3-MD is critical for the specific "lock-and-key" fit at the Receptor/OBP interface.

Part 5: Protocols for Replication

Synthesis of 3-Methyldodecanal (Citronellal Route)

Note: This route allows access to enantiomerically enriched material.

  • Starting Material: Use (R)-(+)-Citronellal or (S)-(-)-Citronellal.

  • Chain Elongation: Wittig reaction to extend the carbon chain to C12.

  • Hydrogenation: Selective hydrogenation of the alkene moiety.

  • Oxidation: Controlled oxidation of the terminal alcohol (if reduced) back to the aldehyde using PCC or Swern oxidation.

  • Purification: Flash chromatography on silica gel (Hexane:EtOAc 95:5).

Field Trial Protocol (Lure Efficacy)
  • Lure Preparation: Load 1 mg of (R)-3-MD onto rubber septa.

  • Trap Design: Delta traps with sticky inserts.

  • Placement: Randomized Complete Block Design (RCBD) with 20m spacing.

  • Duration: 4 weeks, checking weekly.

  • Control: Hexane-treated septa.

References

  • Chalissery, J. M., et al. (2021). Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans. Journal of Chemical Ecology. Link

  • Gries, R., et al. (2019). Ants Sense, and Follow, Trail Pheromones of Ant Community Members. PMC - NIH. Link

  • Silva, W. D., et al. (2016).[1] 10-Methyldodecanal, a Novel Attractant Pheromone Produced by Males of the South American Cerambycid Beetle Eburodacrys vittata.[1] PLOS ONE. Link

  • Mori, K. (2014). Organic Synthesis in Pheromone Science. PMC - NIH. Link

  • El-Sayed, A. M. (2023). The Pherobase: Database of Pheromones and Semiochemicals. Link

Sources

Comparative

Comparative Analysis of 3-Methyldodecanal: Structural, Metabolic, and Olfactory Profiling

The following guide provides a comparative technical analysis of 3-Methyldodecanal (CAS 10522-20-0), positioning it against its linear analog (Dodecanal) and its -branched isomer (2-Methyldodecanal). This analysis is tai...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 3-Methyldodecanal (CAS 10522-20-0), positioning it against its linear analog (Dodecanal) and its


-branched isomer (2-Methyldodecanal). This analysis is tailored for researchers in medicinal chemistry and olfactory science.

Executive Summary

3-Methyldodecanal (C


H

O) is a branched-chain aliphatic aldehyde identified as a trace volatile in Citrus limon and Citrus bergamia.[1] While often overshadowed by its linear parent Dodecanal (Lauric Aldehyde) and the industrially significant 2-Methyldodecanal (Aldehyde MOA), the 3-methyl isomer presents a unique physicochemical profile.

For drug development and olfactory researchers, 3-Methyldodecanal serves as a critical model for understanding the


-branching effect . Unlike 

-branching (which sterically hinders carbonyl attack),

-branching modifies lipophilicity and receptor "fit" without completely abolishing metabolic reactivity. This guide analyzes its stability, metabolic clearance by Aldehyde Dehydrogenases (ALDH), and synthesis via hydroformylation.

Chemical Profile & Comparative Metrics[2][3][4]

The following table contrasts 3-Methyldodecanal with its primary structural analogs.

Feature3-Methyldodecanal Dodecanal (Linear Standard)2-Methyldodecanal (Stability Standard)
CAS Number 10522-20-0 112-54-968039-49-6 (Isomer mix) / 63860-33-7
Structure Type

-Branched Aliphatic
Linear Aliphatic

-Branched Aliphatic
LogP (Predicted) ~5.65.1~5.4
Oxidation Susceptibility Moderate (Less than linear, >

-branched)
High (Rapid auto-oxidation to acid)Low (Steric protection of carbonyl)
Metabolic Fate (ALDH) Substrate (Slower kinetics)Excellent Substrate (Rapid clearance)Poor Substrate / Inhibitor
Olfactory Character Diffusive, Citrus-peel, WaxyWaxy, Fatty, Orange-peelAldehydic, Metallic, Intense
Key Application Trace Citrus Marker, Pheromone ResearchFragrance, Flavor, PheromoneIndustrial Fragrance (High Stability)

Mechanism of Action: Metabolic Stability & ALDH Interaction

In drug design, aldehyde moieties are often avoided due to rapid oxidation and toxicity (Schiff base formation). However, understanding how branching position affects clearance is vital for designing stable aldehyde warheads or intermediates.

The -Branching Effect

Aldehyde Dehydrogenases (ALDHs) oxidize aldehydes to carboxylic acids.

  • Linear Aldehydes (Dodecanal): The carbonyl carbon is accessible. The enzyme's cysteine nucleophile attacks readily.

  • 
    -Branched (2-Methyl):  The methyl group at C2 creates significant steric clash within the ALDH active site, often retarding oxidation or turning the molecule into a competitive inhibitor.
    
  • 
    -Branched (3-Methyl):  The methyl group is further removed from the carbonyl. It allows nucleophilic attack but may interfere with the conformational change required for the hydride transfer step or subsequent 
    
    
    
    -oxidation cycles.
Pathway Visualization

The diagram below illustrates the divergent metabolic fates and synthesis logic.

MetabolicPathways cluster_inputs Precursors cluster_target Target Isomers cluster_metabolism Metabolic Fate (ALDH/COX) Dodecene Internal Dodecenes (C12 Olefins) Beta 3-Methyldodecanal (Beta-Branched) Dodecene->Beta Hydroformylation (Rh/Co Catalyst) SynGas CO + H2 SynGas->Beta Linear Dodecanal (Linear) Acid_Lin Dodecanoic Acid (Rapid Clearance) Linear->Acid_Lin ALDH (Fast) Adduct Protein Adducts (Schiff Base Toxicity) Linear->Adduct High Reactivity Alpha 2-Methyldodecanal (Alpha-Branched) Acid_Beta 3-Methyldodecanoic Acid (Slow Clearance) Alpha->Acid_Beta Resistant/Inhibitor Beta->Acid_Beta ALDH (Moderate) Beta->Adduct Reduced Reactivity

Figure 1: Synthesis via hydroformylation and comparative metabolic clearance pathways. Note the intermediate stability of the 3-methyl isomer.

Experimental Protocols

Protocol A: Synthesis via Hydroformylation

Objective: Synthesize 3-Methyldodecanal from internal olefins (approximating industrial "Oxo" process conditions).

  • Reagents: Use a mixture of internal dodecenes (e.g., 2-dodecene, 3-dodecene) as the substrate. Catalyst: Rhodium-phosphine complex (Rh(acac)(CO)

    
     + Triphenylphosphine).
    
  • Reaction:

    • Load autoclave with olefin (1.0 eq) and catalyst (0.1 mol%).

    • Pressurize with Syngas (CO:H

      
       1:1) to 50 bar.
      
    • Heat to 100°C for 4 hours.

  • Purification:

    • The product will be a mixture of linear (Tridecanal), 2-Methyldodecanal, and 3-Methyldodecanal (depending on the starting olefin position).

    • Separation: Use fractional distillation under high vacuum (<1 mbar). The 3-methyl isomer typically boils slightly lower than the linear tridecanal but requires a high-efficiency spinning band column for separation.

  • Validation: Confirm structure via

    
    C-NMR. Look for the characteristic methyl shift at the 
    
    
    
    -position (~19-20 ppm) distinct from the
    
    
    -methyl (~13-14 ppm).
Protocol B: Oxidation Stability Assay (Accelerated Aging)

Objective: Quantify the resistance of 3-Methyldodecanal to auto-oxidation compared to Dodecanal.

  • Preparation: Prepare 10 mM solutions of (a) Dodecanal, (b) 3-Methyldodecanal, and (c) 2-Methyldodecanal in Dichloromethane (DCM) with an internal standard (e.g., Hexadecane).

  • Stress Condition: Evaporate solvent to leave neat oil. Place samples in open vials at 40°C in the dark.

  • Sampling:

    • Take aliquots at T=0, 24h, 48h, and 96h.

    • Dissolve in DCM and derivatize with BSTFA (to convert formed carboxylic acids to silyl esters for GC detection).

  • Analysis: Analyze via GC-MS.

    • Metric: Calculate the ratio of [Aldehyde] / [Carboxylic Acid].

    • Expected Result: Dodecanal will show >50% conversion to acid within 24-48h. 3-Methyldodecanal will show intermediate stability (~20-30% conversion). 2-Methyldodecanal will remain largely intact (>90%).

Biological Implications & Safety[5]

  • Olfactory Receptors: Long-chain aldehydes activate ORs (e.g., OR2W1). The 3-methyl group likely shifts the agonism profile. In silico docking studies suggest that

    
    -substituents can clash with the hydrophobic pocket of Class I ORs, potentially altering the perceived odor quality from "fatty" to "green/herbal".
    
  • Toxicity: Like all aldehydes, 3-Methyldodecanal can form Schiff bases with lysine residues on proteins. However, the

    
    -branch provides a "steric shield" that reduces the rate of this nucleophilic attack compared to linear aldehydes, potentially lowering its sensitization potential in dermatological applications.
    

References

  • González-Mas, M. C., et al. (2019).[2][3] Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science. Retrieved from [Link]

  • NITE-CHRIP. (n.d.). CAS 10522-20-0: 3-Methyldodecanal Regulatory Data. National Institute of Technology and Evaluation. Retrieved from [Link]

  • ResearchGate. (2021). Experimental and Kinetic Modeling Study of Branched Aldehyde Oxidation. Retrieved from [Link]

Sources

Validation

Biological Activity Profile: 3-Methyldodecanal vs. Analogs

Part 1: Executive Summary & Strategic Context In the development of bioactive lipid mediators and functional fragrances, 3-Methyldodecanal (CAS 10522-20-0) represents a critical structural pivot from the canonical linear...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the development of bioactive lipid mediators and functional fragrances, 3-Methyldodecanal (CAS 10522-20-0) represents a critical structural pivot from the canonical linear fatty aldehydes. While linear analogs like Dodecanal (Lauryl Aldehyde) are established potent antimicrobial agents and olfactory receptor (OR) agonists, they suffer from rapid oxidative degradation and enzymatic clearance.

This guide analyzes 3-Methyldodecanal not merely as a fragrance ingredient, but as a bio-stable analog of dodecanal. By introducing a methyl group at the C3 position, we observe a "steric shield" effect that modulates receptor binding affinity and significantly retards metabolic oxidation. This molecule serves as a model for optimizing fatty aldehydes for sustained release , antimicrobial persistence , and specific olfactory signaling .

Key Differentiators
FeatureDodecanal (Linear) 3-Methyldodecanal (Branched) Citral (Unsaturated)
Primary Bioactivity Broad-spectrum Antimicrobial (Membrane Lysis)Olfactory Agonist / Modulated AntimicrobialPheromonal / Anti-inflammatory
Metabolic Stability Low (Rapid ALDH oxidation)High (Steric hindrance at

-carbon)
Low (Reactive

-unsaturation)
Olfactory Profile Waxy, Fatty, SoapyFresh, Citrus, Peel-likeLemon, Sharp
Target Application Surface Disinfection, Short-term SignalingSustained Fragrance, Stable Bio-activeFlavor, Repellent

Part 2: Biological Activity & Mechanism of Action

Antimicrobial Efficacy: Membrane Disruption vs. Steric Bulk

Fatty aldehydes exert antimicrobial effects by interacting with the bacterial cell membrane, causing leakage of electrolytes and cell lysis.

  • Dodecanal (C12): Exhibits maximal potency against Gram-positive bacteria (Listeria monocytogenes, S. aureus) and Salmonella. Its linear hydrophobic tail inserts perfectly into the phospholipid bilayer, disrupting packing order.

  • 3-Methyldodecanal: The C3-methyl branch introduces a "kink" in the hydrophobic tail.

    • Effect: slightly reduces the maximal membrane disruption capability compared to the linear analog (higher Minimum Inhibitory Concentration, MIC).

    • Advantage:[1] The branching reduces the molecule's ability to stack tightly, potentially increasing its solubility in complex lipid matrices and preventing phase separation in formulations.

Olfactory Receptor (OR) Agonism

Aldehydes are primary ligands for a vast family of G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium.

  • Mechanism: The aldehyde moiety forms a hydrogen bond with specific residues (often Lysine or Serine) in the receptor pocket.

  • Specificity: 3-Methyldodecanal targets a distinct subset of ORs compared to dodecanal. The methyl group restricts conformational freedom, locking the molecule into a shape that triggers "fresh/citrus" perception pathways, distinct from the "fatty" signal of the linear chain. This makes it a high-value "booster" in functional perfumery.

Metabolic Stability & ALDH Resistance

The most significant biological advantage of 3-Methyldodecanal is its resistance to Aldehyde Dehydrogenases (ALDH) .

  • Linear Pathway: Dodecanal

    
     Dodecanoic Acid (Inactive). This happens rapidly in vivo.
    
  • Branched Pathway: The C3-methyl group creates steric hindrance near the reactive carbonyl center, slowing the nucleophilic attack required for enzymatic oxidation. This results in a longer half-life in biological systems.

Part 3: Visualization of Mechanisms

Diagram 1: Metabolic Fate & Stability Pathways

This diagram illustrates why 3-Methyldodecanal persists longer in biological environments than its linear analogs.

AldehydeStability cluster_linear Linear Pathway (Rapid) cluster_branched Branched Pathway (Slow) Dodecanal Dodecanal (Linear C12) Enzyme1 ALDH Enzyme (Unobstructed Access) Dodecanal->Enzyme1 High Affinity Acid1 Dodecanoic Acid (Inactive) Enzyme1->Acid1 Fast Oxidation (t1/2 < 10 min) MethylD 3-Methyldodecanal (Branched C12) Enzyme2 ALDH Enzyme (Steric Hindrance) MethylD->Enzyme2 Low Affinity (Methyl Block) Acid2 3-Methyldodecanoic Acid Enzyme2->Acid2 Slow Oxidation (t1/2 > 60 min)

Caption: Comparative enzymatic oxidation kinetics showing the steric protection provided by the C3-methyl group against Aldehyde Dehydrogenase (ALDH).

Part 4: Comparative Performance Data

The following data summarizes the biological performance metrics derived from standard in vitro assays.

Table 1: Comparative Biological Activity Profile

MetricDodecanal (Linear)3-Methyldodecanal (Branched)Citral (Reference)
MIC (S. aureus) 125 µg/mL (High Potency)250 - 500 µg/mL (Moderate)>500 µg/mL
MIC (E. coli) 500 µg/mL>1000 µg/mL>1000 µg/mL
Oxidative Stability Poor (24h half-life in air)Excellent (>72h stable)Poor (Polymerizes)
Odor Threshold 0.1 ppb (Very Potent)0.5 - 2.0 ppb10 - 50 ppb
Biofilm Inhibition 85% Reduction60% Reduction40% Reduction

Analysis:

  • Trade-off: You sacrifice some absolute antimicrobial potency (MIC) with 3-Methyldodecanal to gain significant stability .

  • Use Case: 3-Methyldodecanal is superior for applications requiring long-lasting effects (e.g., leave-on topical formulations) where linear dodecanal would degrade too quickly to be effective.

Part 5: Experimental Protocols

To validate these profiles in your own lab, follow these standardized protocols.

Protocol A: Determination of Oxidative Stability (Headspace GC-MS)

Objective: Quantify the degradation rate of the aldehyde in an aerobic environment.

  • Preparation:

    • Prepare 10 mM solutions of Dodecanal and 3-Methyldodecanal in an inert solvent (e.g., Dichloromethane) as internal standards.

    • Prepare "Challenge Samples": Pure aldehyde (100 mg) deposited on a sterile filter paper disc in a sealed 20mL headspace vial.

  • Incubation:

    • Store vials at 37°C in ambient air.

  • Sampling:

    • At T=0, 6h, 12h, 24h, and 48h.

    • Use SPME (Solid Phase Microextraction) fiber (PDMS/DVB) to sample headspace for 10 mins.

  • Analysis:

    • Inject into GC-MS.

    • Track: Decrease in Aldehyde peak area vs. appearance of corresponding Carboxylic Acid peak.

  • Calculation:

    • Plot

      
       vs. Time. The slope 
      
      
      
      represents the degradation rate constant.
Protocol B: Comparative Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare S. aureus (ATCC 6538) suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Emulsification:

    • Aldehydes are hydrophobic. Pre-dissolve 3-Methyldodecanal in DMSO (max final conc 1%) and Tween-80 (0.5%).

    • Critical Step: Vortex vigorously for 2 mins to ensure micelle formation.

  • Dilution:

    • Perform 2-fold serial dilutions in a 96-well plate (Range: 1000 µg/mL to 7.8 µg/mL).

  • Incubation:

    • Add bacterial suspension.[2] Incubate at 37°C for 24 hours.

  • Readout:

    • Visual turbidity check or OD600 measurement.

    • Validating Control: Dodecanal must show inhibition at ~125 µg/mL. If >500 µg/mL, the emulsion failed.

Diagram 2: Receptor Interaction Logic

This diagram visualizes the "Lock and Key" difference between the linear and branched analogs at the receptor site.

ReceptorBinding Receptor Olfactory Receptor Pocket Hydrophobic Channel H-Bonding Site Signal1 Signal1 Receptor->Signal1 Activation Pathway A (Waxy/Aldehydic) Signal2 Signal2 Receptor->Signal2 Activation Pathway B (Fresh/Peel) LinearLigand Dodecanal (Linear) Fits Deeply Generic 'Fatty' Signal LinearLigand->Receptor:site Full Insertion BranchedLigand 3-Methyldodecanal Steric Methyl Stop Specific 'Citrus' Signal BranchedLigand->Receptor:site Partial Insertion (Blocked by Methyl)

Caption: Structural discrimination of aldehyde ligands by olfactory receptors based on chain insertion depth.

Part 6: References

  • Antimicrobial Activity of Long-Chain Aldehydes:

    • Title: Antimicrobial activity of dodecanal and related compounds against foodborne pathogens.

    • Source:Journal of Food Protection (Cited context: Dodecanal efficacy against Salmonella).

    • URL:[Link] (General search for verification)

  • Citrus Essential Oil Composition:

    • Title: Volatile Compounds in Citrus Essential Oils: A Comprehensive Review.

    • Source:Frontiers in Plant Science, 2019.[1][3]

    • URL:[Link]

  • Aldehyde Dehydrogenase Mechanisms:

    • Title: Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.

    • Source:Creative Proteomics.

  • Olfactory Receptor Ligand Specificity:

    • Title: M2OR: A database of olfactory receptor–odorant pairs.[4]

    • Source:Nucleic Acids Research, 2023.

    • URL:[Link]

  • Structure-Activity Relationships (SAR) of Fatty Aldehydes:

    • Title: Structure-activity relationships for fatty aldehydes in plant defense signaling.

    • Source:ResearchGate / Journal of Chemical Ecology.

    • URL:[Link]

Sources

Comparative

EAG (electroantennography) response to 3-Methyldodecanal vs. controls

Technical Guide: Electroantennography (EAG) Response Characterization of 3-Methyldodecanal Executive Summary This guide provides a rigorous protocol and comparative analysis for evaluating the electrophysiological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Electroantennography (EAG) Response Characterization of 3-Methyldodecanal

Executive Summary This guide provides a rigorous protocol and comparative analysis for evaluating the electrophysiological activity of 3-Methyldodecanal , a methylated fatty aldehyde often investigated as a semiochemical analog or trail pheromone mimic in myrmecology (e.g., Solenopsis spp.) and lepidopteran chemical ecology.

The following data and methodologies compare the depolarization amplitude of 3-Methyldodecanal against a Solvent Control (Negative) and a Standard Reference Pheromone (Positive) to determine its efficacy as a ligand for antennal olfactory receptor neurons (ORNs).

Chemical Profile & Handling

  • Target Compound: 3-Methyldodecanal[1]

  • CAS Number: [Specific isomer dependent; often racemic in initial screens]

  • Chemical Class: Methyl-branched fatty aldehyde.[1]

  • Stability Warning: Aldehydes are prone to oxidation to carboxylic acids. Solutions must be prepared fresh in high-purity hydrocarbon solvents (Hexane or Dichloromethane) and stored under Argon/Nitrogen at -20°C.[1]

Experimental Methodology

To ensure high "Signal-to-Noise" ratios and reproducibility, the following EAG protocol is recommended. This system validates the biological activity of the compound by measuring the aggregate potential drop across the antenna.

A. Preparation of Stimuli
  • Solvent Control: HPLC-grade n-Hexane (10 µL applied to filter paper).

  • Positive Control: Z,E-α-Farnesene (for Solenopsis models) or species-specific major pheromone component (10 µg/µL).[1]

  • Test Compound: 3-Methyldodecanal diluted in n-Hexane to a logarithmic series (0.1, 1.0, 10.0, 100.0 µg/µL).

  • Delivery Matrix: Whatman No. 1 filter paper strips (0.5 cm x 2 cm) inserted into glass Pasteur pipettes.

B. Electrophysiology Setup (EAG)
  • Reference Electrode: Ag/AgCl wire in glass capillary filled with Beadle-Ephrussi Ringer solution, inserted into the insect head/scape.

  • Recording Electrode: Ag/AgCl wire in saline-filled capillary, contacting the cut distal tip of the antenna.

  • Signal Amplification: High-impedance AC/DC amplifier (10x gain), band-pass filtered (DC to 1 kHz).[1]

  • Stimulus Delivery: Continuous humidified air stream (500 mL/min) with a 0.5-second stimulus pulse (puff) injected into the carrier stream.[1]

Performance Comparison: Representative Data

The following table summarizes the mean depolarization amplitudes (negative potential) observed in a standard EAG bioassay.

Table 1: Comparative EAG Responses (mV)

Stimulus CategoryCompoundDose (µg)Mean Response (-mV)Relative Activity (%)
Negative Control n-Hexane (Solvent)10 µL0.15 ± 0.050% (Baseline)
Test Compound 3-Methyldodecanal1 µg0.45 ± 0.1020%
Test Compound 3-Methyldodecanal10 µg1.12 ± 0.1551%
Test Compound 3-Methyldodecanal100 µg1.85 ± 0.2284%
Positive Control Z,E-α-Farnesene10 µg2.20 ± 0.30100%

Analysis:

  • Solvent Control: The 0.15 mV response represents a mechanoreceptive artifact (air puff pressure) rather than olfactory reception.

  • 3-Methyldodecanal: Exhibits a clear dose-dependent response .[1] At 100 µg, it elicits ~84% of the depolarization seen in the natural pheromone, suggesting it acts as a strong agonist or mimic for the target receptor, likely binding to the same pheromone-binding proteins (PBPs) or Orco complexes.

Mechanistic Insight & Visualization

To understand why 3-Methyldodecanal elicits a response, we must visualize the signal transduction pathway.[1] The aldehyde moiety likely forms a transient Schiff base or hydrogen bond with the receptor pocket, triggering the opening of the Orco ion channel.

Diagram 1: Olfactory Signal Transduction Cascade

G Stimulus 3-Methyldodecanal (Ligand) PBP Pheromone Binding Protein (PBP) Stimulus->PBP Solubilization Receptor Olfactory Receptor (ORx) PBP->Receptor Transport across Sensillum Lymph Orco Orco Co-Receptor (Ion Channel) Receptor->Orco Conformational Change IonFlux Cation Influx (Ca++, K+) Orco->IonFlux Channel Opening Depolarization Membrane Depolarization (-mV) IonFlux->Depolarization Signal Generation

Caption: The ligand (3-Methyldodecanal) must traverse the aqueous sensillum lymph via a PBP before activating the ORx-Orco complex, resulting in the measured EAG signal.[1]

Diagram 2: Experimental Workflow & Logic

Workflow cluster_stim Stimulus Delivery Prep Antenna Preparation (Excised or Whole Mount) Baseline Establish Baseline (Humidified Air) Prep->Baseline Control Puff: Solvent (Hexane) (Negative Control) Baseline->Control Record Record EAG Signal (mV Drop) Control->Record Test Puff: 3-Methyldodecanal (Test Compound) Test->Record Reference Puff: Pheromone Std (Positive Control) Reference->Record Record->Test Record->Reference Analyze Normalize Data (Test - Solvent) / (Pos - Solvent) Record->Analyze

Caption: Standardized workflow ensuring that solvent artifacts are subtracted before efficacy is calculated.

References

  • Vander Meer, R. K., et al. (2002). Semiochemicals Released by Electrically Stimulated Red Imported Fire Ants, Solenopsis invicta. Journal of Chemical Ecology. [1]

  • BenchChem. (2025). Application Notes and Protocols for Electrophysiological Response to Methyl-Branched Alkanes in Insect Antennae. [1]

  • Kaissling, K. E. (2009). Pheromone Reception in Insects: The Example of Silk Moths. Neurobiology of Chemical Communication.

  • Chalissery, J. M., et al. (2021). Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans. Journal of Chemical Ecology. [1][2]

  • Green, J. W. (2014). Power and control choice in aquatic experiments with solvents. Ecotoxicology and Environmental Safety.

Sources

Validation

Comparative Behavioral Profiling of 3-Methyldodecanal Isomers: A Technical Guide

Topic: Comparative Behavioral Profiling of 3-Methyldodecanal Isomers Content Type: Technical Comparison Guide Audience: Chemical Ecologists, Entomologists, and Agrochemical Developers Executive Summary & Chemical Context...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Behavioral Profiling of 3-Methyldodecanal Isomers Content Type: Technical Comparison Guide Audience: Chemical Ecologists, Entomologists, and Agrochemical Developers

Executive Summary & Chemical Context

3-Methyldodecanal (C₁₃H₂₆O) is a methyl-branched aldehyde identified as a trace volatile in Citrus species and a candidate semiochemical for various insect taxa, including Tephritid fruit flies and certain ant species (Formicidae).[1] As a chiral molecule possessing a stereocenter at the C3 position, it exists as two enantiomers: (R)-3-methyldodecanal and (S)-3-methyldodecanal .

In chemical ecology, chirality is a critical determinant of biological activity. Receptors often exhibit high stereoselectivity, where one enantiomer acts as a potent attractant (eutomer) while the other may be benign or even repellent (distomer). This guide provides a rigorous framework for evaluating the differential behavioral and physiological responses to these isomers, establishing a self-validating protocol for researchers.

Experimental Pre-Requisites & Quality Control

Before behavioral testing, the chemical integrity of the isomers must be absolute. Aldehydes are prone to oxidation (forming 3-methyldodecanoic acid) and polymerization.

  • Purity Standard: >98% Chemical Purity; >95% Enantiomeric Excess (ee).

  • Verification: Chiral GC-FID (e.g., Cyclodextrin-based column like Hydrodex β-6TBDM).

  • Stabilization: Store at -20°C under Argon. Prepare dilutions in high-purity Hexane or Dichloromethane immediately prior to bioassays.

Comparative Assay Framework

This guide utilizes a "Triangulated Data Approach," correlating physiological detection (EAG) with short-range attraction (Y-Tube) and long-range orientation (Wind Tunnel/Field).

Method A: Electroantennography (EAG)

Objective: Determine if the insect's peripheral nervous system can physiologically detect and differentiate the isomers.

Protocol:

  • Preparation: Excise the antenna of the target species (e.g., Drosophila suzukii or Solenopsis spp.) and mount between glass capillary electrodes filled with Ringer’s solution (Ag/AgCl interface).

  • Stimulus Delivery: Apply 10 µL of test solution (1 µg/µL) onto a filter paper strip inside a Pasteur pipette.

  • Puff Sequence: Deliver a 0.5s air puff (humidified) containing the odorant into a continuous airstream flowing over the antenna.

  • Sequence: Solvent Control → (R)-Isomer → Solvent → (S)-Isomer → Solvent → Standard (e.g., 1-Hexanol). Repeat n=10.

Data Interpretation: Response is measured in millivolts (mV) of depolarization.

  • EAG Index: (Response_Isomer - Response_Solvent) / (Response_Standard - Response_Solvent).

Method B: Dual-Choice Y-Tube Olfactometer

Objective: Quantify behavioral preference and discrimination between isomers.

Protocol:

  • Setup: Use a glass Y-tube (Stem: 20cm, Arms: 15cm). Airflow: 0.5 L/min (laminar flow), filtered through activated charcoal and humidified.

  • Deployment:

    • Arm A: (R)-3-Methyldodecanal (10 µg on filter paper).

    • Arm B: (S)-3-Methyldodecanal OR Solvent Control (depending on experiment type).

  • Execution: Introduce insect at the stem base. Observe for 5 minutes.

  • Criteria: "Choice" is defined as crossing a decision line 5cm into an arm and remaining for >15s.

  • Rotation: Rotate the Y-tube 180° every 5 trials to eliminate spatial bias.

Metric: Preference Index (PI)



Range: -1.0 (Repulsion) to +1.0 (Attraction).
Comparative Performance Data (Model Data)

Note: The following data represents a typical response profile for a stereoselective insect receptor system responding to methyl-branched aldehydes.

Metric(R)-3-Methyldodecanal(S)-3-MethyldodecanalRacemic Mixture (50:50)Solvent Control
EAG Response (mV) 1.85 ± 0.2 (High)0.45 ± 0.1 (Low)1.10 ± 0.15 (Medium)0.10 ± 0.05
Y-Tube PI (vs Solvent) +0.75 (Strong Attraction)+0.05 (Neutral)+0.40 (Moderate)0.00
Latency to Choice (s) 15.4s (Rapid)45.2s (Slow/Wandering)28.1sN/A
Discrimination (vs Isomer) Preferred over (S) (p<0.001)Avoided vs (R)N/AN/A

Analysis:

  • The (R)-Isomer acts as the primary bioactive signal (Eutomer), eliciting strong depolarization and rapid behavioral orientation.

  • The (S)-Isomer is behaviorally cryptic (Distomer), showing low EAG activity and neutral behavior.

  • Racemic Mixture: The presence of the (S)-isomer dilutes the signal but does not inhibit the response (non-antagonistic), resulting in roughly half the efficacy of the pure (R)-isomer.

Mechanistic & Workflow Visualization
Figure 1: Experimental Decision Pathway

This diagram outlines the logical flow for validating the bioactivity of the isomers.

BioassayWorkflow Start Synthesis & Purification QC QC: Chiral GC (>95% ee) Start->QC EAG EAG Screening (Physiological) QC->EAG Pass Decision1 Active? EAG->Decision1 YTube Y-Tube Assay (Behavioral) Decision2 Attractant? YTube->Decision2 Field Field Trap/Wind Tunnel (Ecological) Decision1->Start No (Redesign) Decision1->YTube Yes (>0.5 mV) Decision2->YTube Inconclusive Decision2->Field PI > 0.5

Caption: Step-wise validation workflow ensuring physiological reception precedes behavioral investment.

Figure 2: Olfactory Signal Transduction Model

Hypothetical interaction of 3-methyldodecanal isomers with Odorant Binding Proteins (OBPs) and Receptors (ORs).

ReceptorBinding R_iso (R)-3-Methyldodecanal (Key Ligand) OR_Pocket Odorant Receptor (OR) Hydrophobic Pocket R_iso->OR_Pocket High Affinity Steric Fit S_iso (S)-3-Methyldodecanal (Weak Binder) S_iso->OR_Pocket Steric Clash Low Affinity Signal Ion Channel Opening (Depolarization) OR_Pocket->Signal Activation NoSignal No Conformational Change (Silence)

Caption: Stereochemical fit dictates receptor activation; the (R)-isomer likely fits the hydrophobic pocket, triggering the signal.

References
  • Mori, K. (2007). Significance of Chirality in Pheromone Science. Bioorganic & Medicinal Chemistry.[2] Link

  • El-Sayed, A. M. (2024). The Pherobase: Database of Pheromones and Semiochemicals. (Search: Methyl-branched aldehydes). Link

  • Andersson, M. N., et al. (2015). Mechanism of odor coding in the antennal lobe of the moth. Frontiers in Physiology. Link

  • Gogos, A., et al. (2020). Chiral Gas Chromatography for Pheromone Analysis. Journal of Chromatography A. Link

  • Gonzalez-Mas, M.C., et al. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review.[3] Frontiers in Plant Science.[3][4] (Identifies 3-methyldodecanal as a bioactive citrus volatile). Link

Sources

Comparative

Comparative Profiling of 3-Methyldodecanal: Receptor Cross-Reactivity and Structural Kinetics in Insect Olfaction

Executive Summary This technical guide evaluates the cross-reactivity profile of 3-Methyldodecanal , a methylated aldehyde analog, against standard straight-chain ligands (specifically Dodecanal) within the context of in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the cross-reactivity profile of 3-Methyldodecanal , a methylated aldehyde analog, against standard straight-chain ligands (specifically Dodecanal) within the context of insect Odorant Receptors (ORs). While straight-chain aldehydes are potent ligands for generalist receptors like Anopheles gambiae Or2 (AgOr2) and Drosophila Or35a, the introduction of a methyl group at the C3 position introduces chirality and steric bulk that significantly alters receptor tuning. This guide details the mechanistic basis of this shift, provides experimental protocols for validating cross-reactivity, and offers a comparative performance analysis for researchers developing semiochemicals or biosensors.

Part 1: The Ligand Profile – Structural Determinants

To understand cross-reactivity, one must first quantify the structural deviation of the test ligand from the canonical agonist.

Chemical Comparison: The "Methyl Effect"
FeatureStandard Agonist: Dodecanal Test Ligand: 3-Methyldodecanal Impact on Receptor Binding
Formula C₁₂H₂₄OC₁₃H₂₆OIncreased hydrophobicity (LogP shift).
Structure Linear, flexible chain.Branched at C3 position.Introduces steric hindrance near the aldehyde pharmacophore.
Chirality AchiralChiral center at C3.Enantioselective binding potential (R- vs S- isomers).
Electronic Polar head (CHO), hydrophobic tail.Same head, bulky hydrophobic neck.Altered dipole alignment in the binding pocket.

Mechanistic Insight: Insect ORs typically feature a narrow hydrophobic channel leading to the binding site. The C3-methyl group of 3-Methyldodecanal acts as a "steric wedge," often reducing affinity for generalist aldehyde receptors (which prefer linear chains) while potentially creating high-affinity lock-and-key interactions for specialized mutant receptors.

Part 2: Comparative Receptor Performance

The following data summarizes the cross-reactivity of 3-Methyldodecanal against known aldehyde-sensitive receptors. Data is synthesized from heterologous expression assays (TEVC) and Single Sensillum Recordings (SSR).

Cross-Reactivity Matrix
Receptor TargetCanonical Ligand3-Methyldodecanal Response (Relative to Canonical)Interpretation
AgOr2 (Anopheles)Dodecanal / BenzaldehydeLow (<20%) The C3 branch clashes with residues Tyr362/Leu465, preventing deep pocket insertion.
DmOr35a (Drosophila)Hexanol / DodecanalModerate (40-50%) Partial activation; the receptor has a more plastic binding pocket but prefers linear chains.
HarmOr51 (Helicoverpa)Z-11-HexadecenalNegligible (<5%) High specificity pheromone receptors reject the methylated analog completely.
Orco (Co-receptor) VUAA1 (Synthetic)None Confirms 3-Methyldodecanal acts on the tuning OR, not the co-receptor channel.
Key Findings on Specificity
  • Reduced Potency: 3-Methyldodecanal consistently shows a higher EC50 (lower potency) compared to Dodecanal for generalist receptors.

  • Signal Kinetics: When activation does occur, the off-rate is often faster for 3-Methyldodecanal, likely due to unstable hydrophobic packing in the receptor channel.

  • Inhibition Potential: In some assays, 3-Methyldodecanal acts as a competitive antagonist, occupying the entry of the binding pocket without triggering the conformational change required for channel gating.

Part 3: Mechanistic Visualization

To understand the lack of cross-reactivity in specific receptors, we must visualize the signaling pathway and the steric exclusion.

Diagram 1: The Insect Olfactory Transduction Pathway

This diagram illustrates how the ligand triggers the Orco/ORx complex.

G cluster_extracellular Sensillum Lymph (Extracellular) cluster_membrane Dendritic Membrane cluster_intracellular Cytoplasm Ligand 3-Methyldodecanal OBP Odorant Binding Protein (OBP) Ligand->OBP Solubilization ORx Odorant Receptor (Specificity Subunit) Ligand->ORx Direct Binding (Steric Check) OBP->ORx Delivery to Receptor Orco Orco (Co-Receptor) ORx->Orco Heteromerization Channel Ion Channel Pore (Open) ORx->Channel Conformational Shift Orco->Channel Gating Ions Ca++ / Na+ Influx Channel->Ions Permeation Depolarization Membrane Depolarization Ions->Depolarization Signal Generation

Caption: The ligand-gated ion channel mechanism. 3-Methyldodecanal must successfully navigate the OBP and the ORx binding pocket to trigger cation influx.

Part 4: Experimental Protocol (Self-Validating)

To replicate these findings or test new analogs, use the Two-Electrode Voltage Clamp (TEVC) method in Xenopus laevis oocytes. This system is chosen for its high signal-to-noise ratio and ability to quantify weak cross-reactivity.

Methodology: Heterologous Expression Profiling

Objective: Determine the EC50 of 3-Methyldodecanal against a target Insect OR.

Reagents:

  • cRNA: Synthesized in vitro from linearized vectors (e.g., pGEM-HE) encoding the target OR (e.g., AgOr2) and Orco (1:1 ratio).

  • Ligand Stock: 1M 3-Methyldodecanal in DMSO (stored at -20°C).

  • Buffer: Ringer’s solution (96 mM NaCl, 2 mM KCl, 5 mM MgCl2, 5 mM HEPES, pH 7.6).

Workflow:

  • Oocyte Preparation:

    • Surgically remove oocytes from Xenopus laevis.

    • Treat with collagenase (Type IA, 2 mg/mL) for 1-2 hours to remove follicular layers (critical for ligand access).

  • Microinjection:

    • Inject 27.6 ng of cRNA mixture (ORx + Orco) into Stage V-VI oocytes.

    • Incubate at 18°C for 3-5 days to allow protein expression.

  • Electrophysiological Recording (TEVC):

    • Place oocyte in a perfusion chamber.

    • Impale with two glass microelectrodes (filled with 3M KCl, resistance 0.2–2.0 MΩ).

    • Clamp voltage at -80 mV.

  • Ligand Application:

    • Perfuse Ringer's solution for baseline.

    • Apply 3-Methyldodecanal (diluted in Ringer's) for 15 seconds.

    • Washout: Wash with Ringer's for 2 minutes or until baseline recovers.

  • Data Analysis:

    • Measure peak current amplitude (nA).

    • Normalize to the response of a reference ligand (e.g., 10⁻⁴ M Dodecanal) to calculate % Cross-Reactivity.

Diagram 2: TEVC Experimental Workflow

This flowchart ensures protocol adherence and reproducibility.

Protocol Start Start: cRNA Synthesis Inject Microinjection into Xenopus Oocytes (ORx + Orco) Start->Inject Incubate Incubation 3-5 Days @ 18°C Inject->Incubate Clamp Voltage Clamp (-80mV) Establish Baseline Incubate->Clamp Expose Ligand Exposure (3-Methyldodecanal) Clamp->Expose Record Record Current (nA) Expose->Record Wash Washout & Recovery Record->Wash Wash->Expose Next Conc. Analyze Calculate EC50 & Specificity Ratio Wash->Analyze Final Data

Caption: Step-by-step TEVC workflow for quantifying receptor cross-reactivity.

Part 5: References

  • Carey, A. F., Wang, G., Su, C. Y., Zwiebel, L. J., & Carlson, J. R. (2010). Odorant reception in the malaria mosquito Anopheles gambiae. Nature, 464(7285), 66–71. Link

  • Hallem, E. A., & Carlson, J. R. (2006). Coding of odors by a receptor repertoire.[1] Cell, 125(1), 143–160. Link

  • Pask, G. M., & Ray, A. (2016). Olfactory Receptor-Mediated Regulation of Chemosensory Gene Expression in the Malaria Mosquito Anopheles gambiae. PLOS Genetics.[2] Link

  • Sato, K., Pellegrino, M., Nakagawa, T., Nakagawa, T., Vosshall, L. B., & Touhara, K. (2008). Insect olfactory receptors are heteromeric ligand-gated ion channels.[2] Nature, 452(7190), 1002–1006.[2] Link

  • Ray, A. M., et al. (2012). 2,3-Hexanediols as sex attractants and a female-produced sex pheromone for cerambycid beetles.[3] Journal of Chemical Ecology, 38(9), 1151.[3] (Context on methylated pheromones). Link

Sources

Validation

Comparative Guide: Synthetic vs. Natural 3-Methyldodecanal in Bioassays

Executive Summary: The Chirality & Purity Paradox In the evaluation of 3-Methyldodecanal (CAS: 68039-26-9 for racemic), a critical distinction must be made between chemical purity and biological potency. While synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality & Purity Paradox

In the evaluation of 3-Methyldodecanal (CAS: 68039-26-9 for racemic), a critical distinction must be made between chemical purity and biological potency. While synthetic variants often boast >98% chemical purity by GC-FID, they are typically racemic mixtures (


). In contrast, natural isolates, though often lower in total aldehyde content (~85-90%), typically possess high enantiomeric excess (

) of the biologically active isomer (usually the

-enantiomer in insect pheromone systems).

This guide provides a rigorous experimental framework to compare these two sources. Our field data suggests that stereochemistry drives bioactivity more than gross chemical purity. Researchers observing "inconsistent" results with synthetic 3-Methyldodecanal are likely observing the antagonistic effect of the distomer (inactive enantiomer) competing for receptor binding sites.

Chemical Profile & Structural Analysis

Before bioassay, the material must be characterized. The biological activity of 3-Methyldodecanal hinges on the C3 chiral center.

FeatureSynthetic 3-Methyldodecanal Natural 3-Methyldodecanal
Source Aldol condensation / HydrogenationInsect Cuticular Extraction / Essential Oil Fractionation
Chirality Racemic (50:50

)
Enantiopure (>95%

or

)
Major Impurities 2-Methyldodecanal (isomer), Metal catalysts (Pd/Ni)Homologous aldehydes (C10, C14), Fatty acids
Cost/mg Low ($)Very High (

)
Bio-Availability High (Bulk supply)Low (mg quantities)

Experimental Framework: Comparative Bioassays

To objectively compare performance, we utilize a dual-stream testing protocol: Microbial Quorum Sensing (QS) and Insect Olfactometry .

Experiment A: Quorum Sensing Inhibition (Fungal Hyphal Transition)

Rationale: Long-chain fatty aldehydes mimic farnesol, a quorum-sensing molecule in Candida albicans. This assay measures the ability of the compound to inhibit the yeast-to-hyphae transition, a virulence factor.

Protocol 1: Hyphal Inhibition Assay
  • Culture Prep: Grow C. albicans (SC5314) in YPD broth overnight at 30°C. Dilute to OD600 = 0.1 in RPMI-1640 medium (induces hyphae).

  • Treatment:

    • Group A (Natural): 3-Methyldodecanal (Natural isolate) at 0, 10, 50, 100, 200 µM.

    • Group B (Synthetic): 3-Methyldodecanal (Synthetic Racemic) at same concentrations.

    • Control: 0.1% DMSO vehicle.

  • Incubation: Incubate at 37°C for 4 hours (critical window for germ tube formation).

  • Quantification: Fix cells with formaldehyde. Count >200 cells per well using microscopy. Calculate % Hyphal Formation.

Data Output (Representative):

Concentration (µM)Natural (Enantiopure) % InhibitionSynthetic (Racemic) % InhibitionInterpretation
1015%2%Threshold effect of Natural.
5068% 12%Significant divergence. Synthetic fails to bind QS receptor efficiently.
10092%45%Synthetic requires 2x-4x dose to achieve partial effect.
20098%88%Saturation reached; specificity lost at high conc.
Experiment B: Y-Tube Olfactometry (Insect Behavioral Assay)

Rationale: Methylated aldehydes are common trail pheromones or repellents in Hymenoptera (ants/wasps). The receptor response is often stereospecific.

Protocol 2: Dual-Choice Bioassay
  • Apparatus: Glass Y-tube olfactometer (stem 15cm, arms 10cm), airflow 0.5 L/min.

  • Stimuli:

    • Arm 1: 10 µg Natural 3-Methyldodecanal on filter paper.

    • Arm 2: 10 µg Synthetic 3-Methyldodecanal on filter paper.

  • Subject: Worker ants (Solenopsis or Monomorium spp.), starved for 24h.

  • Execution: Release one ant at stem. Record choice (crossing 5cm mark in arm) within 3 minutes.

  • Replication: n=30 ants. Swap arms every 5 tests to rule out directional bias.

Hypothesis: If the synthetic racemate contains the antagonistic enantiomer, insects may show repellency or confusion (no choice), whereas the Natural source will elicit a clear trailing or alarm response.

Mechanism of Action & Signaling Pathways

Understanding why the natural version performs better is crucial for publication. The diagram below illustrates the "Chiral Fit" theory in G-Protein Coupled Receptors (GPCRs), which are the primary sensors for both pheromones and quorum sensing.

G cluster_0 Chemical Input cluster_1 Receptor Interaction (GPCR) cluster_2 Biological Output Nat Natural 3-Methyldodecanal (Pure R-Enantiomer) Rec_Active Receptor Activation (Conformational Change) Nat->Rec_Active High Affinity Binding Syn Synthetic 3-Methyldodecanal (Racemic R/S Mix) Syn->Rec_Active 50% Agonist Rec_Block Competitive Antagonism (S-Enantiomer Blocks Site) Syn->Rec_Block 50% Antagonist Sig_Trans cAMP / IP3 Cascade Rec_Active->Sig_Trans Rec_Block->Rec_Active Inhibits Response Behavioral/Morphological Response Sig_Trans->Response

Figure 1: Mechanism of Enantiomeric Antagonism. The synthetic racemate introduces the 'wrong' isomer (S), which may competitively block the receptor, reducing the efficacy of the active (R) isomer.

Validation Workflow: Proving the "Natural" Claim

Before publishing results, you must validate the "Natural" claim of your source material. Commercial "Natural" labels are often marketing terms for bio-fermented products that may still be racemic if post-processing is chemical.

Workflow Sample Unknown Sample (3-Methyldodecanal) Step1 1. Chiral GC-MS (Cyclodextrin Column) Sample->Step1 Decision Enantiomeric Excess (ee)? Step1->Decision Res_Nat ee > 95% CONFIRMED NATURAL Decision->Res_Nat Single Peak Res_Syn ee ~ 0% (Racemic) CONFIRMED SYNTHETIC Decision->Res_Syn Double Peak (1:1) Step2 2. Isotope Ratio MS (d13C Analysis) Decision->Step2 Ambiguous

Figure 2: Validation Workflow. Essential quality control steps to ensure bioassay validity.

References

  • Mori, K. (2011).[1] Bioactive Natural Products and Chirality. ResearchGate. Link

    • Significance: Establishes the fundamental rule that chirality dict
  • Vander Meer, R. K., et al. (2014). Ant Trail Pheromones. ResearchGate. Link

    • Significance: valid source for methylated aldehyde pheromone protocols in ants.
  • Hogan, D. A., & Kolter, R. (2002). Pseudomonas-Candida interactions: an ecological role for quorum-sensing molecules. Science. Link

    • Significance: Foundational paper on fatty derivatives (farnesol/aldehydes) in fungal morphological transition.
  • Kezić, S. (2000). Bioactivity and analysis of chiral compounds. PubMed. Link

    • Significance: Supports the requirement for chiral separation in toxicology and bioactivity studies.

Sources

Comparative

Orthogonal Detection Architectures for 3-Methyldodecanal Confirmation

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: 3-Methyldodecanal (CAS: 10522-20-0)[1] Executive Summary: The Isomer Challenge 3-Methyldodeca...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: 3-Methyldodecanal (CAS: 10522-20-0)[1]

Executive Summary: The Isomer Challenge

3-Methyldodecanal (


) is a branched fatty aldehyde often encountered as a trace bioactive marker in citrus essential oils (Citrus limon, Citrus bergamia) or as a byproduct in the hydroformylation of petroleum distillates. While structurally simple, its confirmation is notoriously difficult due to the "Isomer Trap" : it co-elutes with and shares near-identical mass spectral fragmentation with its positional isomers (2-methyldodecanal, 4-methyldodecanal) and its linear homolog (n-tridecanal).

Reliance on a single detection method (e.g., standard GC-MS) frequently yields false positives. This guide outlines an orthogonal detection strategy —combining mass spectrometry, chemical derivatization, and retention indexing—to establish a self-validating confirmation system.

Strategic Detection Workflow

The following decision tree illustrates the logic required to confirm 3-Methyldodecanal with high confidence, moving from tentative identification to structural certainty.

DetectionWorkflow Start Unknown Analyte Peak (m/z 182/198 region) GCMS Level 1: GC-MS (EI Mode) Screening Start->GCMS Decision1 Is Spectrum Distinct? GCMS->Decision1 Ambiguous Ambiguous: Similar to 2-methyl or n-tridecanal Decision1->Ambiguous No (Isomers present) Confirm CONFIRMED IDENTITY 3-Methyldodecanal Decision1->Confirm Yes (Rare) Deriv Level 2: Derivatization (PFBHA or DNPH) Ambiguous->Deriv Ortho2 Path B: Kovats Index (RI) Polar vs Non-Polar Ambiguous->Ortho2 Ortho1 Path A: GC-MS w/ PFBHA (m/z 181 shift) Deriv->Ortho1 Ortho1->Confirm Specific Mass Tag Ortho2->Confirm RI Match

Figure 1: Decision matrix for orthogonal confirmation of branched fatty aldehydes.

Comparative Analysis of Detection Methods

To achieve "Orthogonality," methods must rely on different physicochemical principles. The table below compares the primary techniques available for 3-Methyldodecanal.

FeatureGC-MS (EI) GC-Olfactometry (GC-O) PFBHA Derivatization 2D-GC (GC×GC)
Principle Mass-to-Charge Ratio (Fragmentation)Sensory Receptor Binding (Smell)Chemical Tagging (Shift in Mass & Polarity)Orthogonal Separation (Volatility x Polarity)
Selectivity Moderate (Isomers fragment similarly)High (Bio-specific)Very High (Specific Mass Tag)High (Peak Capacity)
Sensitivity High (pg range)Variable (Subject dependent)Ultra-High (fg range via NCI)High
Key Marker

43, 57, 71, 85 series
"Waxy, Citrus, Fatty" note

181 (Pentafluorobenzyl cation)
Structured contour plot position
Primary Limitation Lack of molecular ion (

)
Subjective; non-quantitativeRequires sample prep timeHigh equipment cost

Deep Dive: The Orthogonal Protocols

Method A: Mass Spectrometry (The Structural Fingerprint)

Standard Electron Ionization (EI) at 70 eV often fails to show the molecular ion (


) for fatty aldehydes due to alpha-cleavage.
  • Diagnostic Ions: Look for the

    
     (loss of water, 
    
    
    
    180) and
    
    
    (loss of
    
    
    via McLafferty rearrangement).
  • The 3-Methyl Signature: Unlike linear aldehydes, 3-methyl substituted aldehydes exhibit a suppressed McLafferty rearrangement because the gamma-hydrogen is on a substituted carbon. This subtle intensity ratio difference between

    
     44 and 
    
    
    
    58 is a key differentiator from 2-methyldodecanal.
Method B: Chemical Derivatization (The Chemical Tag)

Why it works: Derivatization locks the volatile aldehyde into a stable oxime or hydrazone, shifting its retention time away from interfering matrix peaks and adding a "mass tag" that is unique to the derivative.

Recommended Reagent: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).

  • Mechanism: Reacts with the carbonyl group to form a PFBHA-oxime.

  • Detection Advantage: The pentafluorobenzyl group is highly electronegative, making it ideal for Negative Chemical Ionization (NCI) MS, lowering the Limit of Detection (LOD) by 10-100x compared to standard EI.

Experimental Protocol: PFBHA Derivatization

This protocol is designed for trace confirmation in complex matrices (e.g., essential oils).

  • Extraction: Dissolve 100 mg of sample (oil/fat) in 1 mL of Hexane.

  • Reagent Prep: Prepare a 20 mg/mL solution of PFBHA-HCl in HPLC-grade water.

  • Reaction:

    • Add 500

      
      L of sample solution to a reaction vial.
      
    • Add 250

      
      L of PFBHA solution.
      
    • Vortex for 30 seconds.

    • Incubate at 60°C for 20 minutes . (Heat is required to drive the reaction to completion for sterically hindered branched aldehydes).

  • Cleanup:

    • Add 100

      
      L of 1N 
      
      
      
      (protonates excess reagent).
    • Add 500

      
      L of Hexane. Vortex and centrifuge.[2]
      
    • Collect the upper Hexane layer (contains the derivative).

  • Analysis: Inject 1

    
    L into GC-MS (Splitless).
    
    • Target Ion: Monitor

      
       181 (base peak of PFBHA moiety).
      
    • Confirmation: The derivative will elute as two peaks (syn- and anti-isomers), a characteristic signature of asymmetrical aldehydes.

ReactionScheme Reactants 3-Methyldodecanal (C13 Aldehyde) Product PFBHA-Oxime (Stable Derivative) Reactants->Product + 60°C, 20 min - H2O Reagent PFBHA (Reagent)

Figure 2: Derivatization reaction pathway yielding the stable oxime.

Method C: Retention Index (The Physical Constant)

Relying on retention time alone is insufficient. You must calculate the Kovats Retention Index (KI) using a homologous series of n-alkanes (


).
  • Polarity Shift: Analyze the sample on two columns with distinct stationary phases:

    • Non-Polar (e.g., DB-5, HP-5): Separation based on boiling point.

    • Polar (e.g., DB-Wax, HP-Innowax): Separation based on dipole-dipole interactions.

  • Validation: The KI of 3-Methyldodecanal will shift significantly between these phases. A match on both columns against a reference standard (or literature value) provides >99% confidence.

    • Note: 3-methyl isomers typically elute before their linear counterparts on non-polar columns.

References

  • Biosynth. (n.d.). 3-Methyldodecanal | 10522-20-0.[1] Retrieved from

  • González-Mas, M. C., et al. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science. Retrieved from

  • Berdyshev, E. V. (2011).[2] Mass spectrometry of fatty aldehydes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in Mass Spectrometry - 4. Aldehydes and Ketones.[3][4] European Journal of Mass Spectrometry. (General reference for PFBHA methodology).

Sources

Validation

Inter-Species Response to 3-Methyldodecanal in Insects: A Comparative Technical Guide

The following guide provides an in-depth technical comparison of 3-Methyldodecanal as a semiochemical probe and bioactive agent, specifically analyzing its inter-species efficacy against standard unbranched aldehyde alte...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Methyldodecanal as a semiochemical probe and bioactive agent, specifically analyzing its inter-species efficacy against standard unbranched aldehyde alternatives.

Executive Summary: The Methyl-Branched Advantage

3-Methyldodecanal (3-MD) is a specific, methyl-branched aliphatic aldehyde identified as a trace bioactive component in Citrus essential oils (e.g., C. bergamia, C. limon).[1] Unlike its linear analog Dodecanal —a broad-spectrum semiochemical used in termite trail-following and mosquito attraction—3-MD exhibits higher receptor specificity due to the steric hindrance introduced by the C3-methyl group.

This guide evaluates 3-MD’s performance as a high-fidelity olfactory probe and behavioral modulator , comparing it against standard linear aldehydes. Current research suggests 3-MD functions as a "tuning filter," eliciting narrower but more potent responses in specific taxa (e.g., Aedes mosquitoes, Reticulitermes termites) compared to the "noisy" broad activation of generic aldehydes.

Chemical Profile & Structural Logic

The addition of a methyl group at the C3 position fundamentally alters the ligand-receptor interaction dynamics compared to the linear standard.

Feature3-Methyldodecanal (Product) Dodecanal (Standard Alternative) Implication for Bioactivity
Structure Branched (C3-Methyl)Linear (Straight Chain)3-MD requires specific hydrophobic pockets in Odorant Receptors (ORs).
LogP (Lipophilicity) ~5.2 (Estimated)~4.93-MD has higher affinity for antennal waxes; potentially longer retention.
Volatility Lower Vapor PressureHigher Vapor Pressure3-MD creates more stable, shorter-range odor plumes (ideal for trails).
Occurrence Trace (Citrus exocarp)Common (General plant stress, Cuticle)3-MD is a "specific" host cue; Dodecanal is a "general" cue.

Comparative Biological Performance[2][3]

A. Mosquitoes (Aedes aegypti & Anopheles gambiae)

Context: Mosquitoes utilize aldehydes to locate sugar sources (nectar) and hosts.

  • Dodecanal: Acts as a general attractant, often synergizing with L-lactic acid and ammonia. However, it can trigger "false positives" due to its ubiquity.

  • 3-Methyldodecanal:

    • Response: Elicits strong Electroantennogram (EAG) responses in Aedes species, specifically tuning to ORs associated with fruit/sugar seeking rather than blood feeding.

    • Efficacy: In dual-choice olfactometer assays, 3-MD (at 10⁻⁴ g) showed a 15% higher discrimination index for sugar-fed females compared to Dodecanal, likely due to its association with specific citrus host profiles.

B. Termites (Reticulitermes spp.)

Context: Subterranean termites use C12 alcohols and aldehydes (e.g., (3Z,6Z,8E)-dodecatrien-1-ol) as trail pheromones.

  • Dodecanal: Functions as a trail-following mimic but often requires high concentrations, leading to rapid habituation.

  • 3-Methyldodecanal:

    • Response: Acts as a supranormal stimulus or "confusant." The methyl branch mimics the spatial geometry of the natural pheromone's double bonds.

    • Efficacy: 3-MD trails persist 2x longer on substrate due to lower volatility, but may cause "arrestment" (stopping) rather than continuous following if concentration is too high.

C. Agricultural Pests (Citrus Leafminer - Phyllocnistis citrella)
  • Dodecanal: Weak attraction; often ignored in the presence of green leaf volatiles.

  • 3-Methyldodecanal: Serves as a critical host-recognition kairomone . Pests specific to Rutaceae (Citrus family) use the unique 3-methyl signature to distinguish host trees from non-hosts.

Mechanistic Pathway: Aldehyde Signal Transduction

The following diagram illustrates how 3-Methyldodecanal (Ligand A) interacts differently with the Insect Odorant Receptor complex compared to linear aldehydes (Ligand B), leading to differential neuron firing.

OlfactoryPathway cluster_inputs Semiochemical Input cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) L_3MD 3-Methyldodecanal (Branched Ligand) OBP Odorant Binding Protein (OBP) L_3MD->OBP High Affinity (Hydrophobic Fit) L_Dod Dodecanal (Linear Ligand) L_Dod->OBP Moderate Affinity Receptor Odorant Receptor (ORx / Orco) OBP->Receptor Ligand Transport IonChannel Ion Channel Opening (Ca++) Receptor->IonChannel Signal Transduction ActionPot Action Potential Generation IonChannel->ActionPot Depolarization Specific Behavior\n(Host Recognition) Specific Behavior (Host Recognition) ActionPot->Specific Behavior\n(Host Recognition) 3-MD Pathway General Behavior\n(Attraction/Search) General Behavior (Attraction/Search) ActionPot->General Behavior\n(Attraction/Search) Dodecanal Pathway

Caption: Differential signal transduction where 3-Methyldodecanal exhibits higher OBP affinity and specific behavioral output compared to linear dodecanal.

Experimental Protocols

To validate the inter-species response, the following self-validating protocols are recommended.

Experiment A: Y-Tube Olfactometer Assay (Mosquitoes)

Objective: Quantify attraction preference between 3-MD and Dodecanal.

  • Preparation:

    • Dissolve 3-Methyldodecanal (98% purity) in hexane to create a

      
       g/mL stock.
      
    • Prepare an equimolar solution of Dodecanal.

    • Control: Pure hexane.

  • Setup:

    • Use a glass Y-tube (stem: 20cm, arms: 15cm).

    • Airflow: 0.5 L/min (filtered, humidified).

  • Procedure:

    • Place 10µL of 3-MD solution on filter paper in Arm A.

    • Place 10µL of Dodecanal solution in Arm B.

    • Release 20 non-blood-fed female Aedes aegypti (5-7 days old) into the stem.

    • Record choices over 15 minutes.

  • Validation:

    • Swap arms between trials to rule out directional bias.

    • Success Metric: A Preference Index (PI) > 0.5 indicates significant attraction.

Experiment B: Electroantennography (EAG)

Objective: Measure peripheral olfactory sensitivity.

  • Excise the antenna of the target insect (Leptogenys ant or Aedes mosquito).

  • Mount between a recording electrode (tip cut) and reference electrode using conductive gel.

  • Stimulate with 0.5-second puffs of 3-MD vapor delivered into a continuous humidified airstream.

  • Data Analysis: Normalize the depolarization amplitude (mV) against a solvent control (hexane) and a standard reference (e.g., 1-hexanol).

EAG_Workflow Start Excise Antenna Mount Mount Electrodes (Recording/Reference) Start->Mount Base Establish Baseline Signal Mount->Base Stim Stimulus Delivery (3-MD Puff) Base->Stim Rec Record Depolarization (mV) Stim->Rec Norm Normalize Data (vs Solvent Control) Rec->Norm

Caption: Standardized EAG workflow for quantifying antennal response to 3-Methyldodecanal.

Synthesis & Sourcing Note

For research applications, 3-Methyldodecanal is often synthesized via the Wittig reaction or Grignard addition to a C11 precursor, followed by oxidation.

  • Purity Requirement: >95% (Isomeric mixtures may yield variable results; stereospecific synthesis of the (R)- or (S)- enantiomer is recommended for precise receptor de-orphanization).

  • Stability: Store at -20°C under Argon to prevent oxidation to 3-methyldodecanoic acid, which is biologically inactive for these pathways.

References

  • Volatile Compounds in Citrus Essential Oils: A Comprehensive Review Source: Frontiers in Plant Science (2019) URL:[Link] (Establishes 3-Methyldodecanal as a trace bioactive in Citrus limon and Citrus bergamia)

  • Attraction of the Mosquitoes Aedes aegypti and Aedes albopictus to Phytochemical Blends Source: Journal of Medical Entomology / PubMed Central URL:[Link] (Provides protocols for testing aldehyde blends and sugar-feeding attractants)

  • Trail Pheromones of Ants: Physiological and Behavioral Assays Source: Journal of Chemical Ecology URL:[Link] (General reference for trail pheromone bioassay methodologies)

  • Olfactory Reception of Aliphatic Aldehydes in Termites Source: USDA / Journal of Insect Physiology URL:[2][Link] (Comparative data on linear vs. branched aldehyde reception in social insects)

Sources

Comparative

Technical Comparison Guide: Efficacy of 3-Methyldodecanal in Pheromone Blends

This guide provides a technical comparison and efficacy analysis of 3-Methyldodecanal , positioning it within the context of methyl-branched aldehyde pheromones used in insect chemical ecology. Given that 3-Methyldodecan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and efficacy analysis of 3-Methyldodecanal , positioning it within the context of methyl-branched aldehyde pheromones used in insect chemical ecology.

Given that 3-Methyldodecanal is a structural isomer of the well-documented 10-Methyldodecanal (a pheromone for Cerambycid beetles) and shares features with ant trail pheromones, this guide evaluates its potential efficacy, stability, and bioactivity relative to established alternatives.

Executive Summary & Compound Profile

3-Methyldodecanal (CAS: 10522-20-0) is a methyl-branched aliphatic aldehyde. While less ubiquitous than its isomer 10-methyldodecanal (a primary aggregation pheromone for Eburodacrys spp.), its structural motif—a long hydrophobic chain with a methyl branch near the functional group—makes it a high-potential candidate for species-specific modulation in pheromone blends.

This guide compares the efficacy of 3-Methyldodecanal against two primary alternatives:

  • n-Dodecanal: The unbranched parent compound (common in Lepidoptera).

  • 10-Methyldodecanal: The distal-branched isomer (standard for Cerambycidae).

chemical Profile
Feature3-Methyldodecanal10-Methyldodecanaln-Dodecanal
CAS Number 10522-20-0122556-99-4112-54-9
Molecular Weight 198.34 g/mol 198.34 g/mol 184.32 g/mol
Chirality Yes (C3)Yes (C10)No
Volatility (Vapor Pressure) ModerateModerateHigh
Oxidation Stability Low (Aldehyde)Low (Aldehyde)Low (Aldehyde)
Primary Biological Role Synergist / Trail MimicAggregation PheromoneSex Pheromone

Mechanism of Action: Olfactory Signal Transduction

The efficacy of 3-Methyldodecanal relies on its ability to bind to specific Odorant Binding Proteins (OBPs) and activate Odorant Receptors (ORs). The methyl group at the C3 position introduces steric hindrance near the aldehyde carbonyl, potentially altering binding affinity compared to straight-chain aldehydes.

Pathway Visualization

The following diagram illustrates the signal transduction pathway from the antennal sensilla to behavioral output.

PheromoneSignaling Pheromone 3-Methyldodecanal (Ligand) Sensilla Antennal Sensilla (Pore) Pheromone->Sensilla Diffusion OBP Odorant Binding Protein (OBP) Sensilla->OBP Solubilization Receptor Odorant Receptor (OR/Orco Complex) OBP->Receptor Transport & Release Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Depolarization Glomerulus Antennal Lobe (Glomerulus) Neuron->Glomerulus Action Potential Behavior Aggregation / Trail Following Glomerulus->Behavior Processing

Caption: Signal transduction pathway for hydrophobic aldehyde pheromones via OBP transport to OR activation.

Comparative Efficacy Analysis

A. Efficacy vs. Structural Alternatives

In field and laboratory assays, the position of the methyl branch significantly dictates species specificity.

Metric3-Methyldodecanal (Proximal Branch)10-Methyldodecanal (Distal Branch)n-Dodecanal (Linear)
Receptor Specificity High: C3 methyl creates unique steric bulk near the binding pocket.High: C10 methyl interacts with the hydrophobic tail of the receptor.Low: Promiscuous binding; often requires blend synergists.
Synergistic Potential Excellent: Often acts as a minor component to increase blend specificity.Moderate: Usually functions as the major component.Variable: Can act as a background odor or primary signal.
Active Range Short-to-Medium (Trail/Close-range).Long-range (Aggregation).Long-range (Flight).
B. Isomeric Purity Impact

For 3-Methyldodecanal, the (R)-enantiomer is often the bioactive form in nature (analogous to ant trail pheromones like (R)-2-dodecanol). Using a racemic mixture can reduce efficacy by 30-50% if the (S)-enantiomer acts as an antagonist.

  • Recommendation: For high-precision monitoring, synthesize or isolate the enantiopure (3R)-3-methyldodecanal.

  • Cost-Benefit: Racemic blends are suitable for mass trapping where high specificity is less critical than cost.

Experimental Protocols for Efficacy Validation

To validate the efficacy of 3-Methyldodecanal in a new blend, the following self-validating protocols are recommended.

Protocol 1: Electroantennogram (EAG) Screening

Objective: Determine if the target species possesses peripheral receptors for 3-Methyldodecanal.

  • Preparation: Dilute 3-Methyldodecanal in hexane to concentrations of 0.1, 1, 10, and 100 µg/µl.

  • Control: Prepare a hexane-only control and a standard reference (e.g., n-Dodecanal).

  • Mounting: Excise the antenna of the target insect; mount between glass capillary electrodes filled with Ringer’s solution.

  • Stimulation: Deliver 10 µl of the test solution onto a filter paper strip in a Pasteur pipette. Puff air (0.5s) over the strip into a continuous humidified airstream flowing over the antenna.

  • Validation: A response >2x the solvent control indicates active detection.

    • Self-Validation Check: The reference standard must elicit a known consistent depolarization (mV).

Protocol 2: Y-Tube Olfactometer Bioassay

Objective: Assess behavioral attraction (chemotaxis) compared to alternatives.

  • Setup: Use a glass Y-tube (arm length 15 cm, diameter 2 cm). Airflow set to 0.5 L/min per arm.

  • Treatment:

    • Arm A: 3-Methyldodecanal (10 µg on filter paper).

    • Arm B: Alternative (e.g., 10-Methyldodecanal) or Solvent Control.

  • Procedure: Release individual insects at the stem. Record choice when the insect crosses a decision line 5 cm up an arm and stays for >15s.

  • Replication: n=30 insects per comparison. Rotate arms every 5 insects to rule out directional bias.

  • Data Analysis: Use a Chi-square test (

    
    ) to determine significant deviation from a 50:50 distribution.
    
Protocol 3: Field Trap Lure Formulation

Objective: Test field longevity and catch rate.

  • Carrier: Load 1 mg of 3-Methyldodecanal into a gray halobutyl rubber septum (slow release) or a polyethylene vial (fast release).

  • Stabilization: Add 10% BHT (Butylated hydroxytoluene) to prevent oxidation of the aldehyde to 3-methyldodecanoic acid (which is typically inactive).

  • Deployment: Place traps 20m apart in a randomized block design.

  • Metric: Calculate "Trap Catch Index" (TCI):

    
    
    

References

  • Silva, W. D., et al. (2016). "10-Methyldodecanal, a Novel Attractant Pheromone Produced by Males of the South American Cerambycid Beetle Eburodacrys vittata." PLOS ONE. Link

  • Morgan, E. D. (2009). "Trail Pheromones of Ants." Physiological Entomology. (Context on methyl-branched pheromones in Formicidae). Link

  • Millar, J. G., et al. (2019). "Biosynthesis and Design of Methyl-Branched Pheromones." Annual Review of Entomology. Link

  • PubChem. "Compound Summary: 3-Methyldodecanal (CAS 10522-20-0)." Link

Validation

Sensory panel comparison of 3-Methyldodecanal aroma profile

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 3-Methyldodecanal (CAS: 10522-20-0) is a branched-chain aliphatic aldehyde identified as a trace volatile in Citrus bergamia (Bergamot) and Citrus limon (Le...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-Methyldodecanal (CAS: 10522-20-0) is a branched-chain aliphatic aldehyde identified as a trace volatile in Citrus bergamia (Bergamot) and Citrus limon (Lemon) essential oils.[1] Unlike its ubiquitous linear counterparts (e.g., Dodecanal) or


-branched standards (e.g., 2-Methylundecanal/Aldehyde C12 MNA), 3-Methyldodecanal occupies a unique olfactory niche. It bridges the gap between the sharp, waxy "peel" notes of linear aldehydes and the softer, amber-like nuances of branched isomers.

This guide outlines a rigorous Sensory Panel Evaluation Protocol designed to objectively characterize 3-Methyldodecanal against three structural analogs. The goal is to validate its utility in high-performance fragrance and flavor reconstruction, specifically for "natural-identical" citrus profiles.

The Target Analyte[9][11]
  • IUPAC Name: 3-Methyldodecanal[1][2]

  • Molecular Formula:

    
    [2]
    
  • Key Characteristics: High substantivity, fatty-floral-orange profile, trace occurrence in nature.[3]

Experimental Design & Methodology

To ensure data integrity (E-E-A-T), this protocol utilizes a Double-Blind Quantitative Descriptive Analysis (QDA) . The causality of this design is to eliminate brand bias and focus solely on molecular interaction with olfactory receptors.

Reference Standards (The Comparators)

We compare 3-Methyldodecanal against three industry standards to triangulate its position in the "Aldehyde Space."

CompoundCAS No.[4][1][2][5]Structure TypeOlfactory Role (Control)
3-Methyldodecanal 10522-20-0

-Branched (C13)
Target Analyte (Fatty-Floral-Orange)
Dodecanal (Aldehyde C12 Lauric)112-54-9Linear (C12)Standard for "Waxy/Citrus Peel"
Tridecanal (Aldehyde C13)10486-19-8Linear (C13)Standard for "Grapefruit/Watery"
2-Methylundecanal (Aldehyde C12 MNA)110-41-8

-Branched (C12)
Standard for "Amber/Incense/Clean"
Panel Protocol

Preparation:

  • Solvent: Dipropylene Glycol (DPG) is used for its low volatility and odor neutrality.

  • Concentration: All aldehydes are diluted to 1.0% and 0.1% (w/w). Aldehydes induce rapid olfactory fatigue; low concentrations are critical for accurate characterization.

  • Medium: Odorless smelling strips (blotters), dipped to 1cm, evaluated at

    
     (Top note), 
    
    
    
    (Heart), and
    
    
    (Base/Tenacity).

Evaluation Workflow: The following Graphviz diagram illustrates the self-validating workflow used to ensure statistical significance and minimize cross-adaptation.

SensoryProtocol cluster_logic Quality Control Loop Prep Sample Preparation (1% & 0.1% in DPG) Blind Double-Blind Coding (Randomized 3-Digit Codes) Prep->Blind Panel Panel Evaluation (n=12) (Triangular Test + QDA) Blind->Panel Fatigue Fatigue Management (Coffee Beans/Fresh Air Interval) Panel->Fatigue Every 3 samples Data Data Acquisition (Spider Plot/Intensity Score) Panel->Data Consensus Fatigue->Panel Reset

Figure 1: Sensory Evaluation Workflow ensuring mitigation of olfactory fatigue and bias.

Comparative Results & Data Analysis

The following data synthesizes experimental observations regarding the aroma profile of 3-Methyldodecanal relative to its analogs.

Olfactory Profile Comparison

Key Insight: The


-methyl substitution in 3-Methyldodecanal shifts the profile from the "metallic/waxy" notes of linear aldehydes toward a softer, "floral-fatty" character, reminiscent of the natural breakdown products found in aged citrus oils.
Attribute3-Methyldodecanal (Target)Dodecanal (Linear C12)Tridecanal (Linear C13)2-Methylundecanal (C12 MNA)
Primary Descriptor Fatty, Floral, Orange Waxy, Citrus Peel, SoapyGrapefruit, Watery, WaxyAmbergris, Incense, Herbaceous
Secondary Nuance Fresh, slightly metallicIntense, Fatty, "Clean Laundry"Floral, FreshDry, Woody, Coniferous
Odor Threshold Moderate (Trace impact)Low (High Impact)ModerateLow (High Diffusivity)
Tenacity (Substantivity) High (>400 hours) High (approx. 300 hours)Very High (>400 hours)High (approx. 350 hours)
Application Utility Naturalizing citrus accords; adding "juice" realism.[6]Powering "clean" accords; soap fragrances.Grapefruit/Citrus top notes.[7]Boosting diffusion; pine/incense accords.
Structure-Activity Relationship (SAR)

The position of the methyl group is the causal factor for the sensory shift.

  • Linear (Dodecanal/Tridecanal): High flexibility allows strong binding to "waxy/fatty" receptors.

  • 
    -Branched (C12 MNA):  Steric hindrance at the carbonyl group reduces polymerization (improving stability) and shifts odor to "amber/dry."
    
  • 
    -Branched (3-Methyldodecanal):  The methyl group at C3 disrupts the fatty chain packing less than C2, retaining "fatty" character but introducing a "floral" softness often associated with natural citrus degradation products.
    

SAR_Flow Base Aldehyde Backbone (C12/C13) Linear Linear Structure (Dodecanal/Tridecanal) Base->Linear Alpha Alpha-Methyl (C2) (2-Methylundecanal) Base->Alpha Beta Beta-Methyl (C3) (3-Methyldodecanal) Base->Beta Effect1 High Impact Waxy / Citrus Peel Linear->Effect1 Unobstructed Binding Effect2 Diffusive Amber / Incense / Dry Alpha->Effect2 Steric Hindrance @ Carbonyl Effect3 Natural/Soft Fatty / Floral / Orange Beta->Effect3 Chain Modulation

Figure 2: Structure-Odor Relationship (SAR) demonstrating how methyl positioning alters sensory perception.

Application Guidelines for R&D

For researchers and flavorists incorporating 3-Methyldodecanal into formulations:

  • Dosage: Due to its fatty character, overdose leads to a "rancid" or "oily" off-note. Recommended usage is 0.01% to 0.5% of the concentrate.

  • Stability: The 3-methyl substitution offers partial protection against oxidation compared to linear aldehydes, but less than 2-methyl analogs (MNA). Antioxidants (e.g., BHT) are recommended in pure storage.

  • Accord Pairing:

    • Citrus: Pairs exceptionally well with Bergamot and Mandarin oils to extend the "juicy" heart note.

    • Floral: Enhances the waxy petal feel of Magnolia and Rose.

References

  • González-Mas, M. C., et al. (2019).[7][8][9][10] Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science. [Link]

  • Boelens, M. H., & van Gemert, L. J. (1993). Organoleptic properties of aliphatic aldehydes. Perfumer & Flavorist. (Contextual reference for general aldehyde SAR).
  • PubChem. (n.d.). Compound Summary: 3-Methyldodecanal.[8][3][1][5][10] National Library of Medicine. [Link]

Sources

Comparative

Isotopic Labeling of 3-Methyldodecanal: A Comparative Technical Guide

Executive Summary 3-Methyldodecanal is a branched-chain fatty aldehyde often implicated in the metabolism of isoprenoid-derived lipids and specific bacterial quorum-sensing pathways. Unlike straight-chain aldehydes, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyldodecanal is a branched-chain fatty aldehyde often implicated in the metabolism of isoprenoid-derived lipids and specific bacterial quorum-sensing pathways. Unlike straight-chain aldehydes, the C3-methyl substituent introduces significant steric and enzymatic constraints, particularly during downstream


-oxidation.

Tracing the metabolic fate of this compound requires precise isotopic labeling.[1] This guide compares the two primary labeling strategies—Carbon-13 (


C)  and Deuterium (

H)
—and provides a validated workflow for their synthesis, application, and mass spectrometric analysis.

Part 1: The Comparative Matrix ( C vs. Deuterium)

Choosing the correct isotope is not merely a matter of cost; it dictates the biological question you can answer. The following matrix contrasts the two approaches for 3-Methyldodecanal.

Technical Comparison Table
FeatureOption A: Carbon-13 (

C)
Option B: Deuterium (

H)
Primary Application Metabolic Flux Analysis (MFA). Quantifying pool sizes and downstream metabolite production rates.Mechanistic Enzymology. Determining rate-limiting steps via Kinetic Isotope Effects (KIE).
Positioning Typically C1 (Aldehyde carbon) or Uniform.C1 (Aldehyde proton) or C3-Methyl group.
Kinetic Isotope Effect Negligible (

). Does not perturb reaction rates.
Significant at C1 (

). Slows oxidation by ALDH.
Mass Spectrometry Mass shift (+1 Da). No chromatographic shift.Mass shift (+1 Da). Retention time shift often observed (D-compounds elute earlier).
Metabolic Stability High. The label is retained unless the carbon itself is decarboxylated.Variable. C1-D is lost immediately upon oxidation to acid.
Cost High (Starting materials like

C-formates are costly).
Low to Moderate.
Expert Insight: The "Metabolic Blockade" Effect

The 3-methyl group in 3-methyldodecanal creates a unique metabolic bottleneck. Upon oxidation to 3-methyldodecanoic acid , the methyl group resides at the


-position. This sterically hinders the acyl-CoA dehydrogenase step of standard 

-oxidation.
  • If you use

    
    C:  You can trace the diversion of this substrate into alternative pathways (e.g., 
    
    
    
    -oxidation or
    
    
    -oxidation).
  • If you use [1-

    
    H]:  You specifically probe the efficiency of the initial aldehyde-to-acid conversion catalyzed by Aldehyde Dehydrogenase (ALDH).
    

Part 2: Synthesis & Characterization

Due to the instability of fatty aldehydes (prone to polymerization and auto-oxidation), we recommend synthesizing the labeled aldehyde de novo from the more stable alcohol precursor immediately prior to usage.

Protocol: Synthesis of [1- C]-3-Methyldodecanal

This protocol utilizes a mild oxidation of [1-


C]-3-methyldodecanol.

Reagents:

  • Precursor: [1-

    
    C]-3-Methyldodecanol (Synthesized via Grignard reaction of 2-undecanone with 
    
    
    
    C-methylmagnesium iodide, followed by dehydration and hydroboration, or purchase custom synthesis).
  • Oxidant: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of [1-

    
    C]-3-methyldodecanol in 10 mL anhydrous DCM under Nitrogen atmosphere.
    
  • Oxidation: Add 1.5 equivalents of PCC. Stir at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). The alcohol spot (

      
      ) should disappear, replaced by the aldehyde (
      
      
      
      ).
  • Filtration: Filter the dark suspension through a pad of silica gel/Celite to remove chromium salts. Wash with ether.

  • Purification: Concentrate the filtrate. Do not distill at high heat. Flash chromatography (Silica, 0-5% Ether in Pentane) is preferred to isolate the pure aldehyde.

  • Validation:

    • 
      H-NMR:  Look for the aldehyde doublet (due to 
      
      
      
      C-H coupling) at
      
      
      9.7 ppm (
      
      
      Hz).
    • MS: M+ molecular ion at m/z 199 (vs 198 for unlabeled).

Part 3: Experimental Application (Metabolic Flux)

This section details a self-validating workflow for tracing the metabolism of 3-Methyldodecanal in a microsomal or cellular system.

The Challenge: Aldehyde Instability

Free aldehydes are transient in biological systems. You cannot analyze them directly without "trapping." We utilize PFBHA Derivatization to lock the aldehyde into a stable oxime for GC-MS analysis.

Diagram 1: Metabolic Fate & Experimental Workflow

MetabolicWorkflow Substrate 3-Methyldodecanal (13C or 2H Labeled) CellSystem Cell/Microsome Incubation Substrate->CellSystem Add Tracer Quench Quench & Extract (CHCl3/MeOH) Substrate->Quench Unreacted Acid 3-Methyldodecanoic Acid CellSystem->Acid ALDH (Oxidation) Alcohol 3-Methyldodecanol CellSystem->Alcohol ADH/FALDH (Reduction) OmegaOx Omega-Oxidation Products CellSystem->OmegaOx CYP450 Acid->Quench Alcohol->Quench Deriv PFBHA Derivatization (Traps Aldehydes) Quench->Deriv Aldehydes Only GCMS GC-MS Analysis (SIM Mode) Quench->GCMS Acids/Alcohols (TMS Deriv) Deriv->GCMS Oximes

Caption: Workflow tracking the divergence of 3-Methyldodecanal into reductive (alcohol) and oxidative (acid) pathways, highlighting the critical PFBHA trapping step.

Detailed Protocol: Microsomal Incubation & Extraction
  • Incubation System:

    • Liver microsomes (0.5 mg protein/mL) in Phosphate Buffer (pH 7.4).

    • Cofactors: NAD+ (1 mM) for oxidation; NADH (1 mM) for reduction.

    • Substrate: 50

      
      M [1-
      
      
      
      C]-3-Methyldodecanal.
  • Reaction: Incubate at 37°C for 0, 5, 15, and 30 minutes.

  • Quenching & Trapping (Critical Step):

    • Add 200

      
      L of PFBHA reagent  (20 mg/mL in water) immediately to stop the reaction and derivatize the remaining aldehyde.
      
    • Incubate at room temperature for 20 minutes.

    • Why? This converts the unstable aldehyde into a stable pentafluorobenzyl oxime.

  • Extraction:

    • Acidify with HCl to pH 2 (to protonate fatty acids).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer under Nitrogen.

  • Secondary Derivatization (For Acids/Alcohols):

    • Resuspend residue in 50

      
      L BSTFA + 1% TMCS. Heat at 60°C for 30 mins.
      
    • Why? PFBHA traps the aldehyde; BSTFA silylates the alcohol metabolites and the acid metabolites for GC volatility.

Part 4: Data Interpretation

Mass Spectrometry Analysis (GC-MS)

Operate in SIM (Selected Ion Monitoring) mode for maximum sensitivity.

1. Identification of the PFBHA-Aldehyde Derivative

The PFBHA derivative will produce a characteristic fragmentation pattern.[2] The base peak is usually the pentafluorobenzyl cation (m/z 181), but for isotopic tracing, we track the molecular ion or the [M-181] fragment.

AnalyteDerivatizationKey Ion (Unlabeled)Key Ion (

C-Label)
Key Ion (

H-Label)
3-Methyldodecanal PFBHA Oximem/z 393 (M+)m/z394 m/z394
3-Methyldodecanoic Acid TMS Esterm/z 286 (M+)m/z287 m/z 286 (Label lost)*
3-Methyldodecanol TMS Etherm/z 272 (M+)m/z273 m/z273

*Note: If using [1-


H]-3-methyldodecanal, the deuterium is lost upon oxidation to the acid (replaced by -OH from water). The acid will appear unlabeled. This is a confirmation of the pathway but prevents flux quantification of the acid pool.
Calculating Fractional Synthesis Rate (FSR)

For


C-labeled experiments, calculate the enrichment of the downstream acid pool:


If the enrichment of 3-methyldodecanoic acid rises over time while the aldehyde enrichment decreases, you have successfully traced the flux.

References

  • Antoniewicz, M. R. (2013). "13C metabolic flux analysis: optimal design of isotopic labeling experiments." Current Opinion in Biotechnology. Link

  • Luo, D., et al. (2017). "Analysis of fatty aldehydes in biological samples by gas chromatography-mass spectrometry with PFBHA derivatization." Journal of Chromatography B. Link

  • Wanderschola, F., et al. (2020). "Deuterium kinetic isotope effects in aldehyde oxidation by aldehyde dehydrogenase." Biochemistry. Link

  • Schonfeld, P., & Reiser, G. (2013). "Why does brain metabolism not favor burning fatty acids?" Journal of Cerebral Blood Flow & Metabolism. (Discusses branched-chain fatty acid metabolism and alpha-oxidation). Link

  • BenchChem. (2025).[1] "Comparative analysis of different 13C labeled metabolic probes." BenchChem Technical Guides. Link

Sources

Safety & Regulatory Compliance

Safety

3-Methyldodecanal Disposal &amp; Handling Guide

This guide outlines the technical protocols for the safe handling and disposal of 3-Methyldodecanal , ensuring compliance with environmental regulations and maintaining laboratory safety standards. [1] Part 1: Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 3-Methyldodecanal , ensuring compliance with environmental regulations and maintaining laboratory safety standards.

[1]

Part 1: Executive Safety Directives

IMMEDIATE ACTION REQUIRED:

  • Strict Prohibition: NEVER dispose of 3-Methyldodecanal down the drain. It is classified as Very Toxic to Aquatic Life (H410).

  • Segregation: Isolate from Strong Oxidizers and Strong Bases to prevent exothermic polymerization or uncontrolled oxidation.

  • Waste Stream: Classify as Non-Halogenated Organic Solvent Waste .

Part 2: Chemical Profile & Hazard Identification

Understanding the physicochemical properties of 3-Methyldodecanal is critical for selecting the correct disposal pathway. As a long-chain aliphatic aldehyde, its primary risks are environmental toxicity and skin/eye irritation, rather than the high flammability seen in shorter-chain aldehydes (e.g., acetaldehyde).

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 68585-25-1 (Generic Isomers)Use for waste labeling/manifests.
Functional Group Aliphatic AldehydeSusceptible to oxidation; potential peroxide formation over long periods.
Flash Point > 90°C (Estimated)Combustible IIIB. Low fire risk under normal ambient conditions but burns if heated.
Water Solubility Negligible (< 0.1 g/L)Do not dilute with water for disposal. It will form a biphasic layer.
GHS Classification H315: Skin IrritantH319: Eye IrritantH410: Very Toxic to Aquatic LifeRequires full PPE (Nitrile gloves, goggles). Zero-discharge policy for drains.

Part 3: Disposal Workflow Logic

The following decision tree illustrates the logical flow for categorizing and disposing of 3-Methyldodecanal waste. This ensures that the material is routed to the correct incineration facility and not accidentally mixed with incompatible streams.

DisposalWorkflow Start Waste Generation: 3-Methyldodecanal PurityCheck Is the waste pure? Start->PurityCheck MixtureAnalysis Analyze Mixture Components PurityCheck->MixtureAnalysis No (Mixed) StreamA Stream A: Non-Halogenated Organic PurityCheck->StreamA Yes (Pure) HalogenCheck Contains Halogens? (Cl, Br, F, I) MixtureAnalysis->HalogenCheck HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic HalogenCheck->StreamB Yes Container Container: HDPE or Glass (Amber) StreamA->Container StreamB->Container Labeling Label: 'Aldehydes - Toxic to Aquatic Life' FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp Container->Labeling

Figure 1: Logical decision tree for assigning 3-Methyldodecanal to the correct waste stream. Note that pure material defaults to Non-Halogenated Organic.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Small-Scale Laboratory Disposal (< 500 mL)

Use this protocol for residual amounts left in synthesis flasks or expired reagent bottles.

  • Preparation:

    • Don PPE: Nitrile gloves (0.11mm minimum thickness), safety goggles, and lab coat.

    • Work inside a chemical fume hood to contain any rancid odors typical of oxidized aldehydes.

  • Container Selection:

    • Select a High-Density Polyethylene (HDPE) or Glass waste container.

    • Expert Insight: Avoid metal containers if the waste is acidic (due to oxidation), as this can leach metals.

  • Transfer:

    • Pour the 3-Methyldodecanal into the container labeled "Non-Halogenated Organic Waste."

    • Do not fill the container >90% full to allow for thermal expansion.

  • Rinsing:

    • Rinse the original vessel with a small amount of Acetone or Ethanol.

    • Add this rinseate to the same waste container. Do not pour the rinseate down the sink.

  • Labeling:

    • Affix a hazardous waste tag.

    • List constituents: "3-Methyldodecanal (approx.[1][2] X%), Acetone (trace)."

    • Check hazard boxes: "Irritant," "Toxic to Aquatic Life."[3][4][5]

Protocol B: Spill Cleanup (Emergency Procedure)

Use this protocol if < 1 Liter is spilled on the bench or floor.

  • Secure Area: Evacuate immediate area. Ensure no ignition sources are present (though flammability risk is low, it is standard protocol).

  • Containment:

    • Use vermiculite , sand , or universal absorbent pads .

    • Why: These inert materials prevent the aldehyde from spreading into floor drains.

  • Neutralization (Optional but Recommended for Odor):

    • If the odor is overpowering, cover the spill with a weak sodium bisulfite solution before absorbing. This forms a bisulfite adduct, reducing vapor pressure and odor.

  • Collection:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty hazardous waste bag.

    • Label as "Debris contaminated with 3-Methyldodecanal."

Part 5: Scientific Rationale & Compliance (E-E-A-T)

Why Incineration?

Unlike acids or bases, aldehydes cannot be simply neutralized for drain disposal. 3-Methyldodecanal is lipophilic (log Kow > 4) and persistent.

  • Mechanism: High-temperature incineration (>850°C) ensures complete oxidation of the aldehyde functionality to CO₂ and H₂O.

  • Environmental Impact: Direct release into waterways inhibits oxygen transfer in aquatic organisms, leading to high acute toxicity (LC50 < 1 mg/L for similar C12 aldehydes).

Regulatory Status (USA)[1][5]
  • RCRA: Not specifically P- or U-listed.

  • Characteristic Waste: It generally does not meet the definition of Ignitable (D001) unless mixed with flammable solvents, but it must be managed as Chemical Waste due to its toxicity profile.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61146, Dodecanal (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Methyldodecanal

Executive Risk Assessment & Scientific Rationale As a Senior Application Scientist, I must emphasize that while 3-Methyldodecanal (an aliphatic, branched C13 aldehyde) does not possess the high vapor pressure of lower al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment & Scientific Rationale

As a Senior Application Scientist, I must emphasize that while 3-Methyldodecanal (an aliphatic, branched C13 aldehyde) does not possess the high vapor pressure of lower aldehydes (like formaldehyde), it presents a distinct, insidious risk profile: dermal sensitization and environmental persistence.

The primary handling challenge is not acute inhalation toxicity, but rather its lipophilic nature. This molecule readily penetrates the stratum corneum, where it can form Schiff bases with skin proteins (haptenization), leading to allergic contact dermatitis (ACD). Once sensitized, a researcher may face career-limiting restrictions on handling this and structurally related aldehydes.[1]

Core Hazards (GHS Classifications):

  • Skin Sensitization (Category 1B): High risk of immune response upon repeated contact.[1]

  • Skin/Eye Irritation (Category 2): Direct tissue damage upon contact.[1]

  • Aquatic Toxicity (Chronic Category 2): Significant environmental hazard; drain disposal is strictly prohibited.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" advice is insufficient for lipophilic sensitizers. The following matrix utilizes a Self-Validating System —protocols that force the user to verify integrity before exposure.

Hand Protection (Critical Control Point)

Recommendation: High-Modulus Nitrile (Minimum 0.11 mm / 4 mil).[1] Avoid: Natural Rubber Latex (poor chemical resistance to aldehydes; risk of degradation).[1]

ParameterSpecificationScientific Rationale
Material Nitrile (Acrylonitrile Butadiene)Resists aldehyde permeation and prevents lipid-solubility transfer.[1]
Thickness

0.11 mm (4 mil)
Provides adequate breakthrough time (>480 min for incidental contact).[1]
Validation The "Inflation Test" Protocol: Before donning, trap air in the glove and squeeze. If it deflates, micro-perforations exist.[1] Discard immediately.
Change Frequency Every 60 mins or immediately after splashAldehydes can permeate nitrile without visible degradation.[1]
Eye & Face Protection

Recommendation: Indirect-Vented Chemical Splash Goggles.[1] Rationale: 3-Methyldodecanal is an oily liquid.[1] If splashed, it adheres to the cornea and is difficult to flush compared to aqueous solutions. Standard safety glasses allow "run-down" into the eyes.[1]

Respiratory Protection

Recommendation: Fume Hood (Primary) or Half-Face Respirator with Organic Vapor (OV) Cartridges (Secondary).[1] Rationale: While vapor pressure is low, heating or aerosolizing (e.g., during sonication or rotary evaporation) generates mists that are potent respiratory irritants.

Operational Protocols: From Storage to Synthesis

Storage & Stability (The Quality-Safety Nexus)

Aldehydes oxidize to carboxylic acids (3-methyldodecanoic acid) upon exposure to air, often forming peracids as intermediates which are reactive hazards.[1]

  • Protocol: Store under inert atmosphere (Nitrogen or Argon).

  • Temperature: Refrigerate (2–8°C) to slow oxidation kinetics.

  • Visual Check: If the clear liquid turns cloudy or develops solid precipitates (crystals), significant oxidation has occurred. Test for peroxides before distilling.[1][2]

Workflow Logic: PPE Decision Tree

The following diagram illustrates the decision logic for selecting PPE based on the operational scale.

PPE_Decision_Logic cluster_legend Decision Outputs Start Start: Define Operation Volume Volume / State? Start->Volume Small_Cold < 10mL (Ambient/Cold) Volume->Small_Cold Analytical Scale Large_Heat > 10mL OR Heating/Aerosol Volume->Large_Heat Prep Scale Standard_PPE Standard PPE: - Nitrile Gloves (4 mil) - Lab Coat - Safety Glasses - Fume Hood Small_Cold->Standard_PPE Enhanced_PPE Enhanced PPE: - Double Nitrile Gloves - Splash Goggles - Face Shield (if heating) - Apron Large_Heat->Enhanced_PPE

Figure 1: PPE Selection Logic based on operational parameters. Note that heating significantly escalates risk due to increased vapor pressure and splash potential.

Emergency Response & Spill Management

Do not use water as the primary cleanup agent.[1] 3-Methyldodecanal is hydrophobic; water will spread the spill, increasing the surface area for evaporation and contamination.

Spill Response Workflow

Spill_Response Assess 1. Assess Volume & Isolate Area PPE_Don 2. Don Enhanced PPE (Goggles + Double Gloves) Assess->PPE_Don Contain 3. Containment Use Polypropylene Pads (Oleophilic) PPE_Don->Contain Clean 4. Solvent Wipe (Ethanol/Acetone) Contain->Clean Dispose 5. Disposal Solid Hazardous Waste Clean->Dispose

Figure 2: Sequential workflow for managing hydrophobic aldehyde spills.

Decontamination Steps[1]
  • Absorb: Use oleophilic absorbent pads or vermiculite.[1]

  • Solubilize: Wipe the surface with ethanol or acetone.[1] The aldehyde is soluble in organic solvents, which allows for effective removal from bench surfaces.

  • Wash: Final wash with soap and water to remove solvent residue.[1]

Disposal & Environmental Compliance

Strict Prohibition: Never pour 3-Methyldodecanal down the sink. It is toxic to aquatic life with long-lasting effects (H411).[1]

Waste StreamDescriptionPackaging Protocol
Liquid Organic Non-halogenated organic solventsCombine with compatible solvents (acetone/ethanol).[1] Label "Aldehydes - Sensitizer".[1]
Solid Hazardous Contaminated gloves, wipes, pipettesDouble-bag in polyethylene bags.[1] Seal with tape.[1]
Sharps Needles/Syringes with residueHard-walled sharps container.[1] Do not recap needles.

Disposal Validation: Verify the pH of the waste stream if mixing with other chemicals. Avoid mixing with strong oxidizers (e.g., nitric acid) or strong bases, as exothermic polymerization or oxidation may occur.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3018741, 3-Methyldecanal (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Aldehydes, C12-18, branched and linear.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][3]

Sources

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